2',7'-Dibromospiro[cyclopent[3]ene-1,9'-fluorene]
Description
BenchChem offers high-quality 2',7'-Dibromospiro[cyclopent[3]ene-1,9'-fluorene] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',7'-Dibromospiro[cyclopent[3]ene-1,9'-fluorene] including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2',7'-dibromospiro[cyclopentene-4,9'-fluorene] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Br2/c18-11-3-5-13-14-6-4-12(19)10-16(14)17(15(13)9-11)7-1-2-8-17/h1-6,9-10H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQANYVXSVAJFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC12C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656907 | |
| Record name | 2',7'-Dibromospiro[cyclopent-3-ene-1,9'-fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-04-1 | |
| Record name | 2',7'-Dibromospiro[cyclopent-3-ene-1,9'-fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]: A Versatile Building Block for Organic Electronics
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]. Spiro-configured fluorene derivatives are a cornerstone in the development of advanced organic electronic materials, offering a unique three-dimensional architecture that enhances morphological stability, thermal resistance, and charge transport properties.[1][2] This document details a robust, proposed synthetic pathway to 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene], outlines a full suite of characterization techniques for structural verification, and discusses its pivotal role as a monomer for creating high-performance conjugated polymers for applications such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[3] This guide is intended for researchers and professionals in materials science, organic chemistry, and drug development.
Introduction: The Significance of Spiro-Fluorene Architectures
The field of organic electronics has seen exponential growth, driven by the promise of low-cost, flexible, and large-area devices.[2] At the heart of this revolution are organic semiconductor materials, where molecular design dictates performance. Among the various molecular scaffolds, 9,9'-spirobifluorene (SBF) and its derivatives have become central building blocks.[1]
The defining feature of a spiro compound is the single tetrahedral carbon atom shared by two rings, forcing them into orthogonal planes.[1] This unique 3D geometry provides several critical advantages over planar aromatic systems:
-
Enhanced Morphological Stability: The bulky, non-planar structure effectively disrupts intermolecular crystallization (π-π stacking), leading to the formation of stable amorphous glasses with high glass transition temperatures (Tg).[4][2] This is crucial for the longevity and reliability of thin-film devices.
-
Improved Solubility: The spiro-architecture enhances solubility in common organic solvents, simplifying device fabrication through solution-based processing techniques.
-
Tunable Electronic Properties: The two orthogonal π-systems exhibit weak electronic communication (spiroconjugation), allowing for the independent functionalization of each unit to fine-tune the electronic properties of the final material.[1]
The target molecule, 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene], incorporates these benefits while introducing reactive bromine handles. These bromine atoms are strategically positioned for subsequent post-functionalization, most notably through transition-metal-catalyzed cross-coupling reactions, to build extended conjugated polymer systems.[5][6]
Synthesis of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]
While a direct, peer-reviewed synthesis for this specific molecule is not prominently available, a robust and logical pathway can be proposed based on established methodologies for spiro-alkylation of fluorene derivatives. The synthesis of the analogous 2',7'-Dibromospiro[cyclopropane-1,9'-fluorene] via the reaction of 2,7-dibromo-9H-fluorene with 1,2-dibromoethane provides a strong precedent for this approach.[7][8]
The proposed synthesis is a two-step process starting from commercially available fluorene.
Step 1: Synthesis of 2,7-Dibromofluorene (Precursor)
The initial step involves the electrophilic aromatic substitution of fluorene to install bromine atoms at the electron-rich 2 and 7 positions.
Protocol: A reliable method involves using N-Bromosuccinimide (NBS) as the brominating agent in a suitable solvent like carbon tetrachloride or dimethylformamide (DMF).[9]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve fluorene (1.0 eq) in carbon tetrachloride.
-
Reagent Addition: Add N-Bromosuccinimide (2.2 eq) to the solution.
-
Initiation & Reflux: Add a catalytic amount of benzoyl peroxide as a radical initiator. Heat the mixture to reflux (approx. 77°C) and maintain for 4-6 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the fluorene spot.
-
Work-up: After cooling to room temperature, filter the mixture to remove succinimide. Wash the filtrate with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield 2,7-dibromofluorene as a white or pale-yellow solid.
Step 2: Spiro-annulation to form 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]
This crucial step involves the formation of the spiro-cyclopentene ring via a double alkylation at the C9 position of 2,7-dibromofluorene. The acidity of the C9 protons (pKa ≈ 22 in DMSO) allows for deprotonation with a suitable base to form a nucleophilic carbanion.
Causality Behind Experimental Choices:
-
Alkylation Agent: cis-1,4-Dichloro-2-butene is selected as the C4 dielectrophile. Its cis configuration is crucial for facilitating the intramolecular ring-closing reaction to form the five-membered ring.
-
Base and Solvent System: A strong base is required to deprotonate the fluorene C9 position. A two-phase system using aqueous sodium hydroxide (50% w/v) with a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) in a non-polar organic solvent like toluene is highly effective. The PTC transports the hydroxide ion into the organic phase and the fluorenyl anion back into the organic phase, enabling the reaction to proceed efficiently at the interface.
Detailed Protocol:
-
Reaction Setup: To a round-bottom flask, add 2,7-dibromofluorene (1.0 eq), toluene, and tetrabutylammonium bromide (0.1 eq).
-
Base Addition: Add a 50% (w/v) aqueous solution of sodium hydroxide. Stir the biphasic mixture vigorously.
-
Alkylation: Slowly add cis-1,4-dichloro-2-butene (1.1 eq) dropwise to the mixture at room temperature. An exotherm may be observed.
-
Reaction Time: Stir the reaction vigorously at 50-60°C for 8-12 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
Work-up: After completion, cool the reaction to room temperature and dilute with water and toluene. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent via rotary evaporation. The resulting crude solid can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene].
Caption: Proposed two-step synthesis of the target compound.
Structural Elucidation and Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]. The following techniques are standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination. Spectra should be recorded in a deuterated solvent such as CDCl3.
-
1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic/vinylic protons. The symmetry of the 2,7-disubstituted fluorene core simplifies the aromatic region.
-
13C NMR: The carbon NMR spectrum, including DEPT-135 experiments, will confirm the number of unique carbon environments and distinguish between CH, CH2, and quaternary carbons, including the key spiro-carbon signal.
Table 1: Predicted NMR Data for 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]
| Assignment | Predicted 1H NMR (δ, ppm) | Predicted 13C NMR (δ, ppm) | Rationale / Notes |
| H-1', H-8' | ~7.6-7.7 (d) | ~121.0 | Aromatic protons ortho to the spiro junction. |
| H-3', H-6' | ~7.4-7.5 (dd) | ~130.0 | Aromatic protons meta to the bromine. |
| H-4', H-5' | ~7.5-7.6 (d) | ~122.0 | Aromatic protons ortho to the bromine. |
| Vinylic (C=CH) | ~5.8-6.0 (m) | ~128-130 | Characteristic chemical shift for cyclopentene vinylic protons. |
| Allylic (CH2) | ~2.8-3.0 (m) | ~40-45 | Protons adjacent to the double bond and spiro center. |
| C-Spiro (C9') | - | ~60-65 | Diagnostic quaternary spiro-carbon signal. |
| C-Br (C2', C7') | - | ~121.5 | Aromatic carbons directly attached to bromine. |
| Quaternary C's | - | ~140-150 | Aromatic quaternary carbons of the fluorene unit. |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and isotopic distribution pattern characteristic of a dibrominated compound.
-
Expected Molecular Ion (M+): The molecule contains two bromine atoms. Natural bromine is a near 1:1 mixture of 79Br and 81Br. Therefore, the mass spectrum will show a characteristic triplet cluster for the molecular ion:
-
[M]+ (79Br, 79Br)
-
[M+2]+ (79Br, 81Br)
-
[M+4]+ (81Br, 81Br)
-
The expected intensity ratio will be approximately 1:2:1.
-
Table 2: Predicted Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C17H12Br2 |
| Monoisotopic Mass | 373.930 g/mol |
| Average Mass | 376.10 g/mol |
| Key MS Peaks (m/z) | 374, 376, 378 |
Other Techniques
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic C-H stretching vibrations for aromatic and vinylic/aliphatic groups, C=C stretching for both aromatic and alkene bonds, and C-Br stretching in the fingerprint region.
-
Melting Point Analysis: A sharp melting point will indicate high purity of the crystalline solid.
-
Elemental Analysis: Will confirm the percentage composition of Carbon, Hydrogen, and Bromine, matching the theoretical values for C17H12Br2.
Applications in Materials Science: A Gateway to Conjugated Polymers
The primary utility of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] is its role as a bifunctional monomer for polymerization. The two bromine atoms are ideal leaving groups for various palladium-catalyzed cross-coupling reactions.
Suzuki Cross-Coupling Polymerization
The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction, widely used to synthesize conjugated polymers.[10] By reacting the dibromo-monomer with an appropriate aromatic diboronic acid or ester, high molecular weight polymers can be synthesized.
Caption: Suzuki coupling polymerization workflow.
The choice of the co-monomer allows for precise tuning of the resulting polymer's properties:
-
Band Gap Engineering: Incorporating electron-donating and electron-accepting units allows for control over the polymer's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, tuning its absorption spectrum and color of emission.
-
Charge Transport: The selection of co-monomers influences whether the final polymer is better suited for hole transport (p-type) or electron transport (n-type).
These tailored polymers are prime candidates for the active layers in various optoelectronic devices, where the spiro-core provides the essential morphological stability for long-term operational performance.
Conclusion
2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] represents a strategically important building block for the synthesis of advanced organic materials. Its rigid, orthogonal spiro-architecture imparts crucial properties of thermal and morphological stability, while the dibromo-functionality serves as a versatile platform for constructing complex conjugated polymers via cross-coupling reactions. The detailed synthetic and characterization guide provided herein offers a clear and logical framework for researchers to produce and validate this compound, paving the way for the development of next-generation materials for OLEDs, OPVs, and other emerging electronic technologies.
References
- Noole, A., Ilmarinen, K., Järving, I., Lopp, M., & Kanger, T. (2013). Asymmetric Synthesis of Congested Spiro-cyclopentaneoxindoles via an Organocatalytic Cascade Reaction. J. Org. Chem., 78.
- Journal of Materials Chemistry C Editor's choice web collection: 'Spiro compounds for electronics'. (n.d.). RSC Publishing.
- Spiro Compounds for Organic Light-Emitting Diodes. (2021).
- Electronic properties of spiro compounds for organic electronics. (2012). AIP Publishing.
- 2',7'-Dibromospiro[cyclopropane-1,9'-fluorene]. (n.d.). PMC - NIH.
- Synthesis of Spiro Polycyclic N-Heterocycles and Indolecarbazoles via Merging Oxidative Coupling and Cascade Palladium-Catalyzed Intramolecular Oxidative Cycliz
- Application Notes and Protocols: 2-Bromo-9,9-dihexyl-9H-fluorene in Suzuki Coupling Reactions. (n.d.). Benchchem.
- Divergent synthesis of spiro or fused indole derivatives tethered with seven-membered rings. (2026).
- What are the synthesis methods of 2,7-dibromofluorene. (2024). Guidechem.
- Process for preparing 2,7-2-bromofluorene. (n.d.).
- 2',7'-Dibromospiro[cyclopropane-1,9'-fluorene]. (n.d.). Amanote Research.
-
2',7'-Dibromospiro[cyclopent[4]ene-1,9'-fluorene]. (n.d.). MySkinRecipes.
- Synthesis of new 2-7-dibromofluorene and benzocyclobutene derivatives. (n.d.).
- Cyclization by Intramolecular aldol condensation || cyclisation reactions || organic chemistry. (2022). YouTube.
- Spiro[cyclopropane-1,9'-fluorene]. (n.d.). PubChem.
- 2-Arylfluorene derivatives obtained from Suzuki reaction. (n.d.).
- Synthesis, Characterization of 2',7'-dibromo-2,3,6,7-tetraethoxy-9,9'-spirobifluorene. (n.d.).
- Spiro[fluorene-9,9'-xanthene]. (n.d.). PubChem.
- Buy spiro[cyclopentane-1,9'-fluorene]
- Functionalization of spiro[fluorene-9,9′-xanthene] with diketopyrrolopyrrole to generate a promising, three-dimensional non-fullerene acceptor. (2021).
- Application Note: Synthesis of 2,7-Dibromofluorene. (n.d.). Benchchem.
- Functionalization of spiro[fluorene-9,9′-xanthene] with diketopyrrolopyrrole to generate a promising, three-dimensional non-fullerene acceptor. (n.d.). Materials Chemistry Frontiers (RSC Publishing).
- Synthesis method of 2,7-dichlorofluorene. (n.d.).
- Method of preparing 2,7-dichlorofluorene-4-epoxyethane. (n.d.).
- Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. (n.d.). MDPI.
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An In-depth Technical Guide to the Chemical Properties of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene], a key intermediate in the synthesis of advanced organic electronic materials. The unique spirocyclic architecture, combining a fluorene backbone with a cyclopentene moiety, imparts significant thermal stability and desirable charge transport characteristics. This document details the compound's structure, proposed synthesis, predicted spectroscopic data, and key chemical reactivities, with a focus on its application in the development of organic light-emitting diodes (OLEDs). While this molecule holds considerable promise, it is important to note that detailed experimental data in the public domain is limited; therefore, some sections of this guide are based on established principles of organic chemistry and data from analogous structures.
Introduction: The Significance of Spiro-Fluorene Architectures
Spiro-compounds, characterized by two rings connected through a single shared atom, have garnered significant interest in materials science and medicinal chemistry. The spiro-center introduces a three-dimensional, rigid conformation that can enhance molecular stability, influence crystal packing, and modulate electronic properties. When integrated with the fluorene moiety—a planar, electron-rich aromatic system known for its high photoluminescence quantum yield and thermal stability—the resulting spiro-fluorene derivatives become prime candidates for a variety of applications.
2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] (Figure 1) is a notable example, serving as a versatile building block for the synthesis of more complex organic semiconductors. The bromine atoms at the 2' and 7' positions of the fluorene core are strategically positioned for post-synthetic modification via cross-coupling reactions, allowing for the facile introduction of a wide range of functional groups to tune the material's optoelectronic properties.
This guide will delve into the fundamental chemical aspects of this compound, providing a solid foundation for its utilization in research and development.
Molecular Structure and Physicochemical Properties
The structure of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] is characterized by the orthogonal orientation of the fluorene and cyclopentene rings. This perpendicular arrangement is a hallmark of spiro-compounds and is crucial in preventing intermolecular π-π stacking, which can lead to aggregation-induced quenching of fluorescence in the solid state. This structural feature is highly desirable for maintaining high emission efficiency in thin-film devices like OLEDs.[1]
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
| Molecular Formula | C₁₇H₁₂Br₂ | [1] |
| Molecular Weight | 376.1 g/mol | [1] |
| CAS Number | 951884-04-1 | [1][2] |
| Appearance | Predicted to be a white to off-white solid. | N/A |
| Solubility | Expected to be soluble in common organic solvents like THF, chloroform, and toluene. | N/A |
| Thermal Stability | The spiro-fluorene core imparts high thermal stability. | [1] |
Synthesis of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]: A Proposed Route
The proposed synthesis involves a two-step process:
-
Alkylation of 2,7-dibromo-9H-fluorene: The acidic proton at the C9 position of 2,7-dibromofluorene can be deprotonated with a strong base, followed by reaction with a suitable dielectrophile.
-
Ring-closing metathesis (RCM): An alternative approach could involve the introduction of two allyl groups at the C9 position, followed by an intramolecular ring-closing metathesis reaction to form the cyclopentene ring.
A more direct, albeit potentially lower-yielding, approach could be a one-pot reaction involving the deprotonation of 2,7-dibromofluorene in the presence of 1,4-dichlorobut-2-ene.
Proposed Experimental Protocol:
-
Step 1: Deprotonation. To a solution of 2,7-dibromo-9H-fluorene in a suitable aprotic solvent (e.g., THF or DMF), a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is added at 0 °C to generate the corresponding fluorenyl anion.
-
Step 2: Spirocyclization. To the solution of the fluorenyl anion, 1,4-dibromobut-2-ene is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
Step 3: Work-up and Purification. The reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene].
Caption: Proposed synthetic pathway for 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene].
Spectroscopic Characterization (Predicted)
Direct experimental spectroscopic data for 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] is not widely published. However, the expected spectral characteristics can be predicted based on the known spectra of its constituent parts and analogous compounds.
4.1. 1H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the dibromofluorene unit and the aliphatic/olefinic protons of the cyclopentene ring.
-
Aromatic Region (δ 7.0-8.0 ppm): The protons on the dibromofluorene core will likely appear as a set of doublets and a singlet, characteristic of a 2,7-disubstituted fluorene.
-
Olefinic Region (δ 5.5-6.0 ppm): The two vinyl protons of the cyclopentene ring are expected to give a signal in this region, likely a multiplet.
-
Aliphatic Region (δ 2.0-3.0 ppm): The four allylic protons of the cyclopentene ring will likely appear as a multiplet in this region.
4.2. 13C NMR Spectroscopy
The carbon NMR spectrum will show signals for the spiro carbon, the aromatic carbons of the fluorene unit, and the sp2 and sp3 carbons of the cyclopentene ring.
-
Spiro Carbon: A quaternary carbon signal is expected in the region of δ 60-70 ppm.
-
Aromatic Carbons: Multiple signals in the δ 120-150 ppm range corresponding to the fluorene ring system. The carbons attached to the bromine atoms will be shifted.
-
Olefinic and Aliphatic Carbons: Signals for the sp2 carbons of the double bond (δ 125-135 ppm) and the sp3 carbons of the cyclopentene ring (δ 30-40 ppm).
4.3. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.
-
C-H stretching (aromatic): ~3000-3100 cm-1
-
C-H stretching (aliphatic): ~2850-3000 cm-1
-
C=C stretching (aromatic): ~1450-1600 cm-1
-
C=C stretching (olefinic): ~1640-1680 cm-1
-
C-Br stretching: ~500-600 cm-1
4.4. Mass Spectrometry
The mass spectrum should show a molecular ion peak (M+) at m/z corresponding to the molecular weight of 376.1. A characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio) will be a key diagnostic feature.
Chemical Reactivity: A Gateway to Functional Materials
The primary utility of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] lies in the reactivity of its two bromine atoms. These positions are ripe for functionalization through various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a vast library of derivatives with tailored electronic and photophysical properties.
5.1. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds between an organoboron compound and an organic halide.[3][4] In the case of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene], this reaction can be used to introduce aryl or heteroaryl groups at the 2' and 7' positions. This is a common strategy for extending the π-conjugation of the fluorene core, which can red-shift the emission wavelength and improve charge transport properties.[5][6][7][8]
Typical Reaction Conditions:
-
Catalyst: Pd(PPh₃)₄, Pd(dppf)Cl₂, or other Pd(0) or Pd(II) catalysts.
-
Base: K₂CO₃, Cs₂CO₃, or Na₂CO₃.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Boron Reagent: An arylboronic acid or arylboronic ester.
Caption: Suzuki-Miyaura cross-coupling of the title compound.
5.2. Heck-Mizoroki Reaction
The Heck-Mizoroki reaction couples an organic halide with an alkene to form a substituted alkene.[9][10][11][12][13] This reaction can be employed to introduce vinyl groups at the 2' and 7' positions of the spiro-fluorene core, which can then be used for further polymerization or functionalization.
Typical Reaction Conditions:
-
Catalyst: Pd(OAc)₂, PdCl₂(PPh₃)₂, or other Pd catalysts.
-
Base: A tertiary amine (e.g., Et₃N) or an inorganic base (e.g., K₂CO₃).
-
Solvent: A polar aprotic solvent like DMF or acetonitrile.
-
Alkene: A variety of alkenes can be used.
Caption: Heck-Mizoroki reaction of the title compound.
5.3. Other Cross-Coupling Reactions
Other important cross-coupling reactions that can be utilized for the functionalization of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] include:
-
Sonogashira Coupling: To introduce alkyne functionalities.
-
Buchwald-Hartwig Amination: To introduce amino groups.
-
Stille Coupling: To couple with organotin reagents.
Applications in Organic Electronics
The primary application of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] is as a key building block for the synthesis of materials for organic electronics, particularly OLEDs.[1] The derivatives synthesized from this compound can be used as:
-
Emissive Materials: By tuning the substituents at the 2' and 7' positions, the emission color can be controlled, making it possible to create blue, green, or red emitters.
-
Host Materials: The high triplet energy of the fluorene core makes its derivatives suitable as host materials for phosphorescent emitters in PhOLEDs.
-
Charge Transport Materials: The introduction of appropriate functional groups can enhance the electron or hole transport properties of the resulting materials.
The rigid, spirocyclic structure helps to create amorphous thin films with good morphological stability, which is crucial for long device lifetimes.[1]
Conclusion
2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] is a molecule of significant interest for the development of next-generation organic electronic materials. Its unique spiro-architecture, combined with the versatility of the dibrominated fluorene core, provides a powerful platform for the synthesis of a wide array of functional organic semiconductors. While detailed experimental data for this specific compound is still emerging, this technical guide provides a solid foundation of its predicted chemical properties and reactivity, highlighting its potential for advancing the field of organic electronics. Further research into the synthesis and characterization of this and related compounds is warranted to fully unlock their potential.
References
-
MySkinRecipes. 2',7'-Dibromospiro[cyclopent[14]ene-1,9'-fluorene]. Available at: [Link].
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An In-Depth Technical Guide to the Molecular Structure of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]
Introduction to Spirofluorene Architectures
Spiro-functionalized fluorene derivatives are a class of compounds that have garnered significant interest in materials science and medicinal chemistry.[1] Their unique three-dimensional, rigid structures, stemming from the central spiro-carbon atom, impart desirable properties such as high thermal stability, amorphous morphologies that prevent crystallization in thin films, and tunable electronic characteristics.[1] These attributes make them prime candidates for applications in organic light-emitting diodes (OLEDs), photovoltaics, and as scaffolds in drug design.[1] The introduction of bromine atoms at the 2' and 7' positions of the fluorene core further modulates the electronic properties, often enhancing intersystem crossing and providing reactive handles for further chemical modification.
This guide focuses on the molecular structure of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene], a molecule that combines the rigidity of the spiro-fluorene system with the conformational flexibility of a cyclopentene ring.
Synthesis and Spectroscopic Characterization
While a specific, documented synthesis for 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] is not detailed in the literature, a plausible synthetic route can be proposed based on established methods for related spiro compounds. The synthesis would likely involve the reaction of 2,7-dibromofluorene with a suitable 1,4-dihalobutene derivative under basic conditions.
Proposed Synthetic Protocol:
A viable synthetic pathway is outlined below. The selection of a strong base and an appropriate solvent system is critical to facilitate the double alkylation at the C9 position of the fluorene.
Caption: Proposed synthetic workflow for 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene].
Expected Spectroscopic Signatures:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the dibromofluorene moiety, likely as a series of doublets and a singlet in the aromatic region. The cyclopentene ring would exhibit signals for the vinyl protons and the allylic methylene protons. The chemical shifts and coupling constants of the cyclopentene protons would be indicative of the ring's conformation.
-
¹³C NMR: The carbon NMR spectrum would display signals for the quaternary spiro-carbon, the aromatic carbons of the fluorene core (with the C-Br carbons shifted downfield), and the carbons of the cyclopentene ring, including two sp²-hybridized carbons and three sp³-hybridized carbons.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of C₁₇H₁₂Br₂ (376.1 g/mol ), with a characteristic isotopic pattern due to the presence of two bromine atoms.[2]
Molecular Structure and Conformation: A Comparative Analysis
The most insightful approach to understanding the molecular structure of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] is to first examine the crystallographically determined structure of its cyclopropane analogue, 2',7'-Dibromospiro[cyclopropane-1,9'-fluorene].[3][4][5]
The 2',7'-Dibromospiro[cyclopropane-1,9'-fluorene] Reference
Single-crystal X-ray diffraction of this molecule reveals key structural features.[3] The fluorene moiety and the cyclopropane ring are nearly perpendicular to each other.[3][4][5] This orthogonal arrangement is a hallmark of spiro-fused systems and is crucial for disrupting crystal packing and promoting amorphous film formation in materials applications.
| Crystallographic Data for 2',7'-Dibromospiro[cyclopropane-1,9'-fluorene] | |
| Molecular Formula | C₁₅H₁₀Br₂ |
| Molecular Weight | 350.05 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Cmcm |
| a (Å) | 16.9485 (17) |
| b (Å) | 11.0619 (11) |
| c (Å) | 6.8127 (10) |
| V (ų) | 1277.3 (3) |
| Z | 4 |
| Data obtained from Xue & Qin (2014).[3][5] |
In this structure, the bond lengths and angles within the dibromofluorene core are within the expected ranges for aromatic systems.[3] The spiro-carbon is tetrahedrally coordinated, connecting the two perpendicular ring systems.
Inferred Structure of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]
By replacing the rigid, planar cyclopropane ring with a more flexible cyclopentene ring, we can anticipate several key structural changes:
-
Ring Pucker: The cyclopentene ring is not planar and will adopt an envelope or twist conformation to minimize steric strain. This will influence the precise bond angles and dihedral angles involving the spiro-carbon.
-
Symmetry: The overall molecular symmetry will likely be lower than that of the cyclopropane analogue due to the non-planar nature of the cyclopentene ring.
-
Bond Lengths and Angles: The C-C bond lengths in the cyclopentene ring will be characteristic of sp²-sp³ and sp³-sp³ single bonds and a C=C double bond. The bond angles around the sp³ carbons of the cyclopentene ring will be closer to the ideal tetrahedral angle of 109.5° compared to the highly strained 60° angles in the cyclopropane ring.
-
Orthogonality: The fundamental perpendicular arrangement of the fluorene and the plane of the spiro-fused ring is expected to be maintained, as this is a defining feature of the spiro-junction.
Caption: 2D representation of the molecular structure of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene].
Structure-Property Relationships and Potential Applications
The unique molecular architecture of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] suggests several potential applications, particularly in the realm of organic electronics and materials science.
-
OLED Materials: The spiro-center's ability to create a three-dimensional structure can prevent aggregation-caused quenching of fluorescence, making it a promising candidate for host materials or emitters in OLEDs.[2] The dibromo-functionalization can be used to tune the triplet energy levels, which is crucial for phosphorescent OLEDs.
-
Organic Semiconductors: The rigid fluorene unit provides a good platform for charge transport, and the spiro-structure can enhance the material's morphological stability in thin-film transistors.[2]
-
Chemical Sensors: The fluorene core is known for its fluorescent properties, which can be quenched or enhanced upon binding to specific analytes. The cyclopentene ring could be further functionalized to introduce specific binding sites, creating a fluorescent chemosensor.
Conclusion
While a definitive, experimentally determined structure of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] remains to be published, a detailed and scientifically sound model of its molecular architecture can be inferred from the crystallographic data of its close analogue, 2',7'-Dibromospiro[cyclopropane-1,9'-fluorene]. The key structural features include a dibrominated fluorene moiety that is orthogonally oriented to a non-planar cyclopentene ring, linked through a central spiro-carbon atom. This unique three-dimensional structure is expected to bestow the molecule with properties that are highly relevant for applications in organic electronics and sensor technology. Further experimental and computational studies are warranted to fully elucidate the precise conformational preferences and electronic properties of this intriguing molecule.
References
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Xue, Y., & Qin, Y. (2014). 2',7'-Dibromospiro[cyclopropane-1,9'-fluorene]. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o821. [Link]
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Xue, Y., & Qin, Y. (2014). 2',7'-Di-bromo-spiro-[cyclo-propane-1,9'-fluorene]. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o821. [Link]
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Spectroscopic Analysis of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]: A Technical Guide for Advanced Research
Introduction
2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] is a specialized organic molecule of significant interest in the fields of materials science and organic electronics. Its rigid, spirocyclic architecture, combined with the electronic properties imparted by the dibrominated fluorene core, makes it a valuable building block for the synthesis of advanced organic semiconductors. These materials are integral to the development of high-performance Organic Light-Emitting Diodes (OLEDs), demonstrating enhanced thermal stability and efficient charge transport properties.[1] This guide provides a comprehensive overview of the spectroscopic techniques essential for the characterization and quality control of this compound, offering both theoretical predictions and practical, field-proven methodologies for its analysis. While experimental spectra for this specific molecule are not widely published, this document leverages data from closely related analogs and foundational spectroscopic principles to provide a robust analytical framework.
Molecular Structure and Key Physicochemical Properties
A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data.
-
Molecular Formula: C₁₇H₁₂Br₂
-
Molecular Weight: 376.1 g/mol [1]
-
Core Structure: A fluorene moiety, substituted with bromine atoms at the 2' and 7' positions, is fused at the 9' position with a cyclopentene ring in a spiro configuration.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₂Br₂ | [1] |
| Molecular Weight | 376.1 g/mol | [1] |
| CAS Number | 951884-04-1 | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]. Due to the lack of published spectra for this exact compound, the following analysis is a prediction based on the known spectra of 2,7-dibromofluorene, fluorene, and other spirofluorene derivatives.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be characterized by distinct regions corresponding to the aromatic protons of the dibromofluorene unit and the aliphatic protons of the cyclopentene ring.
Predicted Chemical Shifts (δ, ppm) in CDCl₃:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| H-1', H-8' | ~ 7.6 - 7.8 | d | J ≈ 8.0 | Protons adjacent to the spiro center, deshielded by the aromatic system. |
| H-3', H-6' | ~ 7.4 - 7.5 | dd | J ≈ 8.0, 1.8 | Protons ortho to the bromine atoms, showing both ortho and meta coupling. |
| H-4', H-5' | ~ 7.3 - 7.4 | d | J ≈ 1.8 | Protons meta to the bromine atoms, showing meta coupling. |
| H-4, H-5 (vinyl) | ~ 5.8 - 6.2 | m | Olefinic protons of the cyclopentene ring. | |
| H-3, H-6 (allylic) | ~ 2.5 - 2.9 | m | Allylic protons of the cyclopentene ring. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). The use of a high-purity solvent is critical to avoid interfering signals.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution of coupling patterns.
-
Data Acquisition:
-
Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
Integration of the signals should correspond to the number of protons in each environment.
-
-
Advanced Experiments (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the cyclopentene ring and the aromatic systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To confirm through-space proximity of protons, for instance, between the cyclopentene protons and the fluorene core.
-
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Predicted Chemical Shifts (δ, ppm) in CDCl₃:
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale | | :--- | :--- | :--- | :--- | | C-2', C-7' (C-Br) | ~ 121 - 123 | Aromatic carbons directly bonded to bromine, showing a characteristic upfield shift. | | Aromatic CH | ~ 120 - 130 | Aromatic carbons bearing protons. | | Aromatic Quaternary (non-Br) | ~ 140 - 155 | Quaternary carbons of the fluorene core, typically found at lower field. | | C-9' (Spiro) | ~ 60 - 65 | The spiro carbon, a key feature, is expected in this aliphatic quaternary region. | | C-4, C-5 (vinyl) | ~ 130 - 135 | Olefinic carbons of the cyclopentene ring. | | C-3, C-6 (allylic) | ~ 30 - 35 | Allylic carbons of the cyclopentene ring. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A high-field NMR spectrometer with a broadband probe.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the CDCl₃ triplet (δ 77.16 ppm).
-
-
Advanced Experiments:
-
DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups (though only CH and CH₂ are present in the cyclopentene ring of the target molecule).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons.
-
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]. The presence of two bromine atoms will result in a highly characteristic isotopic pattern.
Predicted Mass Spectrum
Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[2] For a molecule containing two bromine atoms, the molecular ion region will exhibit a triplet of peaks:
-
M: Containing two ⁷⁹Br isotopes.
-
M+2: Containing one ⁷⁹Br and one ⁸¹Br isotope.
-
M+4: Containing two ⁸¹Br isotopes.
The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1 .
Predicted m/z Values for the Molecular Ion Cluster:
| Ion | m/z | Relative Intensity |
| [C₁₇H₁₂⁷⁹Br₂]⁺ | 373.9 | ~ 1 |
| [C₁₇H₁₂⁷⁹Br⁸¹Br]⁺ | 375.9 | ~ 2 |
| [C₁₇H₁₂⁸¹Br₂]⁺ | 377.9 | ~ 1 |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Ionization Technique:
-
Electron Ionization (EI): A hard ionization technique that can provide fragmentation information useful for structural confirmation.[3]
-
Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): Softer ionization techniques that are more likely to yield the intact molecular ion.
-
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental formula.
-
Data Analysis:
-
Identify the molecular ion cluster and verify the 1:2:1 isotopic pattern characteristic of a dibrominated compound.
-
Use the accurate mass data to calculate the elemental composition and confirm that it matches C₁₇H₁₂Br₂.
-
Analyze any significant fragment ions to gain further structural insights.
-
UV-Visible and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy provide information about the electronic transitions within the molecule and are particularly relevant given its application in optoelectronic devices. The fluorene core is the primary chromophore and fluorophore.
Predicted UV-Visible Absorption Spectrum
The UV-Vis spectrum is expected to be dominated by the π-π* transitions of the fluorene system.
-
Predicted λₘₐₓ: In a non-polar solvent like hexane or cyclohexane, strong absorption bands are expected in the range of 260-320 nm . The spectrum will likely show fine vibronic structure, which is characteristic of rigid aromatic systems like fluorene.
Predicted Fluorescence Emission Spectrum
When excited at a wavelength corresponding to one of its absorption maxima, the compound is expected to exhibit fluorescence.
-
Predicted Emission Maximum: The emission spectrum is expected to be a near mirror image of the absorption spectrum, with a Stokes shift (the difference between the absorption and emission maxima) of 10-50 nm . The emission is likely to be in the violet-blue region (320-400 nm) .
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or THF). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 in a 1 cm cuvette for UV-Vis measurements. For fluorescence, a more dilute solution is often necessary to avoid inner filter effects.
-
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
-
A spectrofluorometer.
-
-
Data Acquisition:
-
UV-Vis: Scan a suitable wavelength range (e.g., 200-500 nm) and record the absorbance spectrum.
-
Fluorescence:
-
First, measure the absorption spectrum to determine the optimal excitation wavelength (λₑₓ), which is typically the absorption maximum.
-
With λₑₓ set, scan the emission monochromator over a range that includes the expected emission (e.g., 300-600 nm) to record the emission spectrum.
-
It is also good practice to measure an excitation spectrum by setting the emission monochromator to the emission maximum and scanning the excitation wavelength. The excitation spectrum should closely resemble the absorption spectrum.
-
-
Workflow and Data Integration
The comprehensive characterization of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] relies on the integration of data from all these techniques. The following diagram illustrates a typical analytical workflow.
Caption: Analytical workflow for the comprehensive characterization of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene].
Conclusion
The spectroscopic analysis of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] requires a multi-technique approach to unambiguously confirm its structure, purity, and electronic properties. While this guide provides a predictive framework based on sound chemical principles and data from analogous structures, it is imperative for researchers to acquire experimental data on their synthesized material. The protocols and interpretive guidance herein offer a robust starting point for these critical analytical endeavors, ensuring the quality and reliability of this important building block for next-generation organic electronic materials.
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An In-depth Technical Guide to the Photophysical Properties of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Niche Fluorophore
In the landscape of organic electronics and chemical biology, spiro-configured fluorene derivatives have carved a significant niche owing to their unique three-dimensional structure, high thermal stability, and tunable electronic properties.[1] Among these, 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] emerges as a molecule of interest, primarily as a key building block in the synthesis of advanced organic semiconductors for applications like Organic Light-Emitting Diodes (OLEDs).[2] The strategic placement of bromine atoms at the 2' and 7' positions of the fluorene core provides reactive handles for further chemical modifications, allowing for the fine-tuning of its electronic and photophysical characteristics.[1]
This technical guide, intended for a specialist audience, delves into the core photophysical properties of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]. While direct and extensive experimental data for this specific molecule remains sparse in publicly accessible literature, this document synthesizes information from closely related analogs and foundational principles of photochemistry to provide a robust predictive overview. We will explore its anticipated electronic absorption and emission characteristics, the factors influencing its excited state dynamics, and the experimental methodologies crucial for its characterization. By grounding our analysis in the well-documented behavior of the 2,7-dibromofluorene chromophore and related spirocyclic systems, this guide aims to serve as a valuable resource for researchers looking to harness the potential of this versatile molecule.
Molecular Architecture and its Electronic Implications
The molecular structure of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] is characterized by a planar fluorene moiety orthogonally fused to a non-planar cyclopentene ring via a common spiro carbon atom. This spiro-linkage is a critical design element; it disrupts the planarity that would otherwise lead to intermolecular π-π stacking and aggregation-caused quenching in the solid state, a common pitfall for many planar aromatic fluorophores.[1] This structural feature is known to promote the formation of stable amorphous films, a desirable trait for the fabrication of uniform and efficient OLED devices.[1]
The electronic properties are primarily dictated by the π-conjugated system of the 2,7-dibromofluorene core. The bromine atoms, being electron-withdrawing and also possessing lone pairs, can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) through inductive and mesomeric effects. Furthermore, the heavy atom effect of bromine is anticipated to enhance intersystem crossing (ISC) from the singlet excited state to the triplet state, a property of significant interest in the design of phosphorescent materials for OLEDs.
Synthesis and Structural Characterization
Predictive Synthesis Protocol:
A potential synthetic pathway is outlined below. This protocol is illustrative and would require optimization.
Caption: Predictive synthetic workflow for 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene].
Photophysical Properties: A Predictive Analysis
The photophysical properties of the title compound are expected to be dominated by the 2,7-dibromofluorene chromophore.
Electronic Absorption
The UV-Vis absorption spectrum is predicted to exhibit strong absorption bands in the ultraviolet region, characteristic of the π-π* transitions of the fluorene core. Based on data from poly(2,7-fluorene) derivatives, the primary absorption maxima (λ_abs) are expected to be in the range of 300-380 nm.[4] The molar extinction coefficient (ε) is anticipated to be in the order of 10⁴ M⁻¹cm⁻¹, indicative of strongly allowed electronic transitions.
Fluorescence Emission
Upon excitation into its absorption bands, 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] is expected to exhibit fluorescence. Poly(2,7-fluorene) derivatives are known for their strong blue emission, typically with an emission maximum (λ_em) around 410 nm in solution.[4] The emission spectrum is likely to show a well-defined vibronic structure, which is a hallmark of rigid chromophores.[4]
The fluorescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of the emission process. For many polyfluorene derivatives, the quantum yield can be quite high, sometimes exceeding 0.8 in solution.[4] However, the presence of the two bromine atoms could potentially lead to a lower quantum yield due to the heavy-atom effect, which promotes non-radiative decay pathways such as intersystem crossing to the triplet state.
Solvatochromism
The sensitivity of the absorption and emission spectra to the polarity of the solvent (solvatochromism) is expected to be minimal. The fluorene core is largely nonpolar, and the molecule lacks strong intramolecular charge-transfer character in its ground and first excited states. Therefore, significant shifts in the absorption and emission maxima with increasing solvent polarity are not anticipated.
Excited-State Lifetime
The fluorescence lifetime (τ_F), the average time the molecule spends in the excited state before returning to the ground state, is expected to be in the nanosecond timescale, which is typical for fluorescent organic molecules.
Summary of Predicted Photophysical Data
The following table summarizes the predicted photophysical properties based on analogous compounds.
| Property | Predicted Value/Range | Basis of Prediction |
| Absorption Maxima (λ_abs) | 300 - 380 nm | Poly(2,7-fluorene) derivatives[4] |
| Molar Extinction (ε) | ~10⁴ M⁻¹cm⁻¹ | Typical for π-π* transitions in aromatic systems |
| Emission Maximum (λ_em) | ~410 nm | Poly(2,7-fluorene) derivatives[4] |
| Fluorescence Quantum Yield (Φ_F) | Moderate to High | High for fluorene core, but potential quenching by Br[4] |
| Fluorescence Lifetime (τ_F) | 1 - 10 ns | Typical for organic fluorophores |
| Stokes Shift | 30 - 110 nm | Calculated from predicted λ_abs and λ_em |
Experimental Characterization: A Methodological Framework
To empirically determine the photophysical properties of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene], a suite of standard spectroscopic techniques should be employed.
Steady-State Spectroscopy
-
UV-Vis Absorption Spectroscopy: To determine the absorption maxima and molar extinction coefficients, solutions of the compound in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile) should be prepared at known concentrations.
-
Fluorescence Spectroscopy: To measure the emission spectra, the solutions should be excited at a wavelength corresponding to a prominent absorption maximum. The quantum yield can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
Caption: Workflow for steady-state spectroscopic characterization.
Time-Resolved Spectroscopy
-
Time-Correlated Single Photon Counting (TCSPC): This technique is the gold standard for measuring fluorescence lifetimes. By exciting the sample with a pulsed laser source and measuring the time delay between excitation and photon emission, the decay of the excited state population can be monitored.
Theoretical Modeling and Electronic Structure
Computational chemistry provides a powerful tool to complement experimental findings. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) can be used to model the electronic structure and predict the photophysical properties of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene].
-
Geometry Optimization: The ground state geometry can be optimized to understand the molecule's three-dimensional structure.
-
Frontier Molecular Orbitals: Calculation of the HOMO and LUMO energy levels provides insight into the electronic transitions and the molecule's potential as an electron or hole transporting material.
-
Excited State Calculations: TD-DFT can be used to predict the energies of the excited states, which correspond to the absorption maxima, and the oscillator strengths, which are related to the intensity of the absorption bands.
Applications and Future Outlook
The primary application of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] is as a versatile intermediate for the synthesis of more complex functional materials for organic electronics.[2] The bromo-substituents are ideal for cross-coupling reactions, such as Suzuki or Stille couplings, enabling the introduction of a wide variety of functional groups to tailor the material's properties for specific applications. For instance, attaching electron-donating or electron-accepting moieties can modulate the emission color and charge transport characteristics.
The spiro-cyclopentene fluorene core offers a robust and thermally stable platform for the development of:
-
Blue-emitting materials for OLEDs: The inherent blue fluorescence of the fluorene core is a good starting point.
-
Host materials for phosphorescent OLEDs: The spiro-structure can lead to a high triplet energy, which is necessary to host green and blue phosphorescent emitters.[1]
-
Hole-transporting materials: The fluorene unit is known to have good hole-transporting capabilities.
-
Fluorescent probes for bioimaging: After suitable functionalization to impart water solubility and targeting capabilities.
Conclusion
2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] stands as a promising, yet underexplored, molecular scaffold. While a detailed experimental characterization of its photophysical properties is yet to be published, a predictive analysis based on closely related fluorene derivatives provides a strong foundation for future research. Its robust structure, coupled with the synthetic versatility offered by the bromine substituents, makes it a highly attractive building block for the next generation of organic electronic materials and fluorescent probes. Further experimental and theoretical investigations are warranted to fully unlock the potential of this intriguing molecule.
References
-
Xue, Y.-y., & Qin, Y.-q. (2014). 2',7'-Dibromospiro[cyclopropane-1,9'-fluorene]. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o821. [Link]
-
Ranger, M., Rondeau, D., & Leclerc, M. (1997). New Well-Defined Poly(2,7-fluorene) Derivatives: Photoluminescence and Base Doping. Macromolecules, 30(25), 7686–7691. [Link]
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MySkinRecipes. (n.d.). 2',7'-Dibromospiro[cyclopent[4]ene-1,9'-fluorene]. Retrieved January 19, 2026, from [Link]
- Google Patents. (2016).
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An In-Depth Technical Guide to the Electrochemical Characterization of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] using Cyclic Voltammetry
This technical guide provides a comprehensive framework for the electrochemical characterization of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] utilizing cyclic voltammetry (CV). It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in understanding the redox behavior of this and similar spiro-fluorene derivatives. This document offers not just a protocol, but a detailed rationale for the experimental design, data interpretation, and the determination of key electronic properties.
Introduction: The Significance of Spiro-Fluorene Compounds and their Electrochemical Properties
Spiro-fluorene derivatives have garnered significant attention in the fields of organic electronics and optoelectronics due to their unique three-dimensional structure. The spiro-linkage at the C9 position of the fluorene core disrupts planarity, which can inhibit intermolecular aggregation and lead to materials with high solubility, excellent thermal stability, and high photoluminescence quantum yields in the solid state. The 2',7'-dibromo substitution on the fluorene moiety provides reactive sites for further functionalization, making 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] a versatile building block for the synthesis of advanced organic materials.
The electrochemical properties of these molecules are of paramount importance as they dictate their performance in electronic devices. Cyclic voltammetry is a powerful and accessible technique to probe the redox behavior, determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and assess the stability of the charged species. Understanding these parameters is crucial for designing and optimizing materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Foundational Principles: Cyclic Voltammetry of Organic Molecules
Cyclic voltammetry is a potentiodynamic electrochemical technique where the potential of a working electrode is ramped linearly versus time. The potential is swept in one direction and then reversed, and the resulting current is measured as a function of the applied potential. The resulting plot of current versus potential is known as a cyclic voltammogram.
For a reversible redox process, the cyclic voltammogram exhibits a characteristic pair of peaks: an oxidation peak (anodic) and a reduction peak (cathodic). The peak potentials and currents provide valuable information about the thermodynamics and kinetics of the electron transfer process.
For organic molecules like 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene], the oxidation process corresponds to the removal of an electron from the HOMO, while the reduction process involves the addition of an electron to the LUMO. Therefore, the onset potentials of the first oxidation and reduction peaks can be used to estimate the HOMO and LUMO energy levels, respectively.
Experimental Design: A Self-Validating Protocol
The following protocol is designed to be a self-validating system, with internal checks and justifications for each step to ensure data integrity and reproducibility.
Materials and Reagents
-
Analyte: 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] (Purity > 99%)
-
Solvent: Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous, spectroscopic grade. The choice of solvent is critical; it must be able to dissolve the analyte and the supporting electrolyte, be electrochemically inert within the desired potential window, and have a low vapor pressure.
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP), 0.1 M concentration. The supporting electrolyte is essential to minimize the solution resistance and ensure that the analyte is transported to the electrode surface primarily by diffusion.
-
Internal Standard: Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple. This is a crucial component for a self-validating system as it provides a stable and well-defined redox potential against which the analyte's potentials can be referenced.[1]
Electrochemical Setup
A standard three-electrode setup is required:
-
Working Electrode: Glassy carbon electrode (GCE) or Platinum (Pt) disk electrode. The choice of electrode material can influence the electron transfer kinetics.
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE). The reference electrode should be stable and provide a constant potential.
-
Counter (Auxiliary) Electrode: Platinum wire or mesh. The counter electrode completes the electrical circuit.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Sources
An In-Depth Technical Guide to the Thermal Stability Analysis of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] by Thermogravimetric Analysis (TGA)
Foreword: The Imperative of Thermal Stability in Advanced Organic Materials
In the landscape of organic electronics and materials science, the development of novel molecular architectures with robust physical properties is paramount. Among these, spiro-conjugated fluorene derivatives have garnered significant attention due to their unique three-dimensional structures, which can impart desirable characteristics such as high charge carrier mobility and excellent film-forming properties. The subject of this guide, 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene], is a promising building block for organic semiconductors, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs).[1] The inherent rigidity of the spiro-fluorene core is anticipated to contribute to high thermal stability, a critical parameter for the longevity and performance of electronic devices.[2] This guide provides a comprehensive framework for evaluating the thermal stability of this compound using Thermogravimetric Analysis (TGA), a fundamental technique for materials characterization.
The Foundational Principles of Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is a thermal analysis technique in which the mass of a sample is measured over time as the temperature changes.[3] This method provides valuable information about the physical and chemical phenomena that involve mass change, such as decomposition, oxidation, and dehydration.
A typical TGA experiment yields a thermogram, a plot of mass versus temperature. The key parameters derived from a TGA curve are:
-
Tonset (Onset Temperature of Decomposition): The temperature at which the mass loss begins.
-
Td (Decomposition Temperature): Often defined as the temperature at which a certain percentage of mass loss (e.g., 5% or 10%) occurs. This is a critical metric for comparing the thermal stability of different materials.
-
Residual Mass: The mass of the sample remaining at the end of the analysis, which can provide insights into the composition of the final decomposition products.
The derivative of the TGA curve (DTG curve) plots the rate of mass loss as a function of temperature, with peaks indicating the temperatures of maximum decomposition rates.
Experimental Protocol: A Rigorous Approach to TGA of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]
The following protocol is designed to ensure the acquisition of high-quality, reproducible TGA data for 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene].
2.1 Instrumentation and Consumables
-
Thermogravimetric Analyzer: A calibrated instrument capable of a heating rate of at least 10 °C/min up to 800 °C, with a high-resolution balance.
-
Sample Pans: Platinum or alumina crucibles are recommended for their inertness at high temperatures.
-
High-Purity Nitrogen: For providing an inert atmosphere during the analysis.
-
Analytical Balance: For accurate weighing of the sample.
-
Sample: 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] (Molecular Formula: C₁₇H₁₂Br₂, Molecular Weight: 376.1 g/mol ), dried under vacuum to remove any residual solvent.[1]
2.2 Step-by-Step Experimental Procedure
-
Instrument Preparation:
-
Ensure the TGA instrument is clean and has been recently calibrated for mass and temperature.
-
Start the nitrogen purge gas at a flow rate of 50-100 mL/min to create an inert atmosphere within the furnace. Allow the system to stabilize for at least 30 minutes.
-
-
Sample Preparation:
-
Tare a clean, empty sample pan on the analytical balance.
-
Carefully weigh approximately 5-10 mg of the dried 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] sample into the tared pan. Record the exact mass. A smaller sample size minimizes thermal gradients within the sample.
-
-
TGA Analysis Program:
-
Place the sample pan into the TGA furnace.
-
Program the instrument with the following temperature profile:
-
Equilibrate: at 30 °C.
-
Ramp: from 30 °C to 800 °C at a heating rate of 10 °C/min. A controlled heating rate ensures thermal equilibrium within the sample.
-
Isothermal: (Optional) Hold at 800 °C for 10 minutes to ensure complete decomposition.
-
-
Start the analysis.
-
-
Data Collection and Post-Analysis:
-
Monitor the mass loss as a function of temperature in real-time.
-
Once the run is complete, save the data and allow the furnace to cool down.
-
Carefully remove the sample pan and dispose of the residue appropriately.
-
Data Analysis and Interpretation: Unveiling the Thermal Behavior
The TGA data for 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] is expected to reveal its thermal stability profile. Based on the known stability of similar spiro-fluorene compounds, a high decomposition temperature is anticipated.[4][5]
3.1 Predicted TGA and DTG Curves
A hypothetical TGA thermogram for 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] is presented below. Spiro-fluorene frameworks are known for their excellent thermal stability, often exhibiting decomposition temperatures well above 400 °C.[4]
Table 1: Predicted TGA Data for 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]
| Parameter | Predicted Value | Rationale |
| Tonset | ~ 420 °C | Based on the high thermal stability of related spiro-fluorene compounds.[4] |
| Td5% (5% Mass Loss) | ~ 450 °C | A common metric for defining the decomposition temperature of stable organic materials.[5] |
| Td,max (Peak of DTG) | ~ 475 °C | Represents the temperature of the maximum rate of decomposition. |
| Residual Mass at 800 °C | < 5% | Complete decomposition of the organic structure is expected at this temperature. |
3.2 Mechanistic Insights into Decomposition
The decomposition of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] under an inert atmosphere is likely to proceed through a multi-step process. The presence of bromine atoms suggests that the initial decomposition steps may involve the cleavage of the carbon-bromine bonds.[6][7]
The proposed decomposition pathway is as follows:
-
Initial C-Br Bond Cleavage: As the temperature increases, the weaker C-Br bonds are likely to break first, leading to the release of bromine radicals or HBr. This is a common decomposition pathway for brominated aromatic compounds.[6]
-
Decomposition of the Spirocyclic Core: Following the initial dehalogenation, the more stable spiro-fluorene and cyclopentene rings will begin to fragment at higher temperatures.
-
Formation of Volatile Products and Char: The fragmentation will result in the formation of various volatile organic compounds and a small amount of carbonaceous char as the final residue.
Visualizing the Experimental Workflow
A clear understanding of the experimental process is crucial for reproducible results. The following diagram, generated using Graphviz, illustrates the logical flow of the TGA experiment.
Caption: Experimental workflow for the TGA of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene].
Conclusion: A Thermally Robust Building Block for Organic Electronics
This technical guide has provided a comprehensive overview of the methodology for assessing the thermal stability of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] using Thermogravimetric Analysis. The rigid, spiro-conjugated core of this molecule is expected to impart excellent thermal stability, a critical attribute for its application in high-performance organic electronic devices. The detailed experimental protocol and data interpretation framework presented herein will enable researchers to obtain reliable and insightful data on the thermal properties of this and related materials. A thorough understanding of thermal stability is a cornerstone of rational material design and is essential for advancing the field of organic electronics.
References
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Chen, Y. et al. (2025). Spiro-fluorene locked multi-resonance delayed fluorescence helical framework: efficient circularly polarized electroluminescent materials. Chemical Science. [Link]
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Li, J. et al. (2014). 2',7'-Dibromospiro[cyclopropane-1,9'-fluorene]. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o821. [Link]
-
MySkinRecipes. (n.d.). 2',7'-Dibromospiro[cyclopent[1]ene-1,9'-fluorene]. Retrieved from [Link]
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Li, Z. et al. (2020). Spiro[fluorene-9,9′-xanthene]-Based Hole-Transporting Materials for Photovoltaics: Molecular Design, Structure–Property Relationship, and Applications. ACS Applied Materials & Interfaces, 12(45), 50346–50357. [Link]
-
Van der Auweraer, M. et al. (2024). Fluorene vs. Spirobifluorene: Effect of the π-system on TADF properties. ChemRxiv. [Link]
-
Zeng, G. & Huang, W. (2002). Spectral and Thermal Spectral Stability Study for Fluorene-Based Conjugated Polymers. Macromolecules, 35(18), 6907–6914. [Link]
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Altarawneh, M. & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(3), 243-265. [Link]
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Woerpel, K. A. et al. (2024). Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Organic Syntheses, 101, 61-80. [Link]
-
PubChem. (n.d.). 2',7'-Dibromo-2-vinylspiro[cyclopropane-1,9'-fluorene]. Retrieved from [Link]
-
Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Letters, 103(1), 29-71. [Link]
-
Li, J. et al. (2014). 2',7'-Di-bromo-spiro-[cyclo-propane-1,9'-fluorene]. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o821. [Link]
-
Stec, A. A. & Hull, T. R. (2011). Products of thermal decomposition of brominated polymer flame retardants. Polymer Degradation and Stability, 96(4), 496-505. [Link]
-
Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Retrieved from [Link]
-
Altarawneh, M. & Dlugogorski, B. Z. (2015). Thermal Decomposition of Brominated Flame Retardants (BFRs): Products and Mechanisms. Request PDF. [Link]
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In-Depth Technical Guide: Unveiling the Electronic Landscape of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] through Computational Modeling
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Spiro-configured fluorene derivatives are a cornerstone in the development of advanced organic electronic materials, finding critical applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.[1] The unique three-dimensional and rigid structure of the spiro-center imparts high thermal and morphological stability, crucial for device longevity.[1] This guide provides a comprehensive computational protocol for elucidating the electronic properties of a promising candidate, 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] (CAS: 951884-04-1).[2][3][4][5] By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we will dissect its molecular orbital characteristics, predict its optical absorption and emission spectra, and evaluate its potential for charge transport. This document serves as a self-validating framework for researchers aiming to predict and understand the electronic behavior of novel organic semiconductors, thereby accelerating the in-silico design of next-generation materials.
Introduction: The Rationale for Computational Scrutiny
The performance of organic electronic devices is intrinsically linked to the fundamental electronic properties of the constituent materials.[1] For 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene], the strategic placement of bromine atoms at the 2' and 7' positions of the fluorene moiety is anticipated to significantly modulate its electronic structure. Bromine, being an electron-withdrawing group, can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn influences the charge injection and transport properties of the material.[6][7] Furthermore, the spiro-cyclopentene moiety fused to the fluorene core introduces a unique conformational rigidity that can impact the solid-state packing and, consequently, the intermolecular electronic coupling.
Computational modeling offers a powerful, cost-effective, and time-efficient avenue to explore these structure-property relationships before embarking on potentially complex and resource-intensive synthesis and experimental characterization.[8] This in-depth guide will delineate a robust computational workflow, justifying each methodological choice to ensure the generation of reliable and predictive data.
The Computational Gauntlet: A Validated Workflow
Our computational investigation is structured as a multi-step process, beginning with the accurate determination of the molecule's ground-state geometry and culminating in the prediction of its key electronic and photophysical properties.
Caption: A schematic of the computational workflow for characterizing 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene].
Step 1: Establishing the Ground Truth - Geometry Optimization
The accuracy of all subsequent calculations hinges on a precise determination of the molecule's equilibrium geometry in its electronic ground state.
Protocol:
-
Initial Structure Generation: The 3D structure of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] is built using a molecular editor.
-
Computational Method: Geometry optimization is performed using Density Functional Theory (DFT).
-
Functional Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and widely used choice for organic molecules, providing a good balance between accuracy and computational cost.[9] For enhanced accuracy, particularly for non-covalent interactions that might influence solid-state packing, the M06-2X functional can also be employed.[9]
-
Basis Set Selection: The 6-31G(d,p) basis set is a suitable starting point for geometry optimization. For higher accuracy, a larger basis set such as 6-311++G(d,p) is recommended.
-
Solvent Effects: To simulate realistic conditions, the Polarizable Continuum Model (PCM) can be used to incorporate the effects of a solvent (e.g., dichloromethane or toluene).
-
Verification of Minimum: A frequency calculation is performed at the same level of theory to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Causality: An inaccurate molecular geometry will lead to erroneous molecular orbital energies and shapes, which will propagate errors throughout all subsequent property calculations. The choice of functional and basis set is a trade-off between computational expense and desired accuracy.
Step 2: Unveiling the Electronic Frontier - FMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are pivotal in determining a molecule's electronic behavior, including its ionization potential, electron affinity, and charge transport characteristics.
Protocol:
-
Energy Level Calculation: The energies of the HOMO and LUMO are extracted from the output of the optimized geometry calculation.
-
Visualization: The 3D isosurfaces of the HOMO and LUMO are plotted to visualize their spatial distribution.
-
Energy Gap (Egap) Calculation: The HOMO-LUMO energy gap is calculated as Egap = ELUMO - EHOMO.
Insight: The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule involved in electron donation and acceptance, respectively. A smaller HOMO-LUMO gap generally correlates with a red-shift in the absorption spectrum and can indicate higher reactivity. The bromine atoms are expected to contribute significantly to the LUMO, reflecting their electron-withdrawing nature.
Step 3: The Dance of Light and Electrons - Simulating Optical Properties
Understanding how a molecule interacts with light is crucial for its application in optoelectronic devices. Time-Dependent DFT (TD-DFT) is the workhorse for simulating electronic absorption and emission spectra.
Protocol:
-
Absorption Spectrum (UV-Vis):
-
Method: TD-DFT calculations are performed on the optimized ground-state geometry.
-
Functional and Basis Set: The same functional and basis set used for geometry optimization (e.g., B3LYP/6-31G(d,p)) are employed for consistency.
-
Excitation Calculation: The lowest 10-20 singlet excited states are calculated to identify the transitions with the highest oscillator strengths, which correspond to the major absorption peaks.
-
-
Emission Spectrum (Fluorescence):
-
Method: The geometry of the first singlet excited state (S1) is optimized using TD-DFT.
-
Emission Energy Calculation: A single-point TD-DFT calculation is then performed on the optimized S1 geometry to determine the energy of the emission from S1 to the ground state (S0).
-
-
Phosphorescence (Optional but Recommended):
-
Method: The geometry of the first triplet excited state (T1) is optimized using unrestricted DFT.
-
Phosphorescence Energy Calculation: The energy difference between the optimized T1 state and the ground state (at the T1 geometry) provides an estimate of the phosphorescence energy.
-
Caption: Workflow for the simulation of absorption and emission spectra using TD-DFT.
Step 4: Gauging the Flow - Charge Transport Parameters
For applications in organic electronics, the efficiency of charge transport is paramount. This is governed by two key parameters: the reorganization energy (λ) and the transfer integral (V).
Protocol:
-
Reorganization Energy (λ):
-
Concept: The reorganization energy is the energy required to distort the geometry of a molecule from its neutral to its ionized state and vice-versa. A lower reorganization energy generally leads to higher charge mobility.
-
Calculation:
-
λhole = (E+(g0) - E+(g+)) + (E0(g+) - E0(g0))
-
λelectron = (E-(g0) - E-(g-)) + (E0(g-) - E0(g0))
-
Where:
-
E0(g0) is the energy of the neutral molecule at its optimized geometry.
-
E+(g+) is the energy of the cation at its optimized geometry.
-
E-(g-) is the energy of the anion at its optimized geometry.
-
E+(g0) is the energy of the cation at the neutral geometry.
-
E0(g+) is the energy of the neutral molecule at the cationic geometry.
-
E-(g0) is the energy of the anion at the neutral geometry.
-
E0(g-) is the energy of the neutral molecule at the anionic geometry.
-
-
-
-
Transfer Integral (V):
-
Concept: The transfer integral quantifies the electronic coupling between adjacent molecules and is highly sensitive to their relative orientation.
-
Calculation: This requires considering a dimer of the molecules in a relevant packing arrangement (e.g., from a predicted crystal structure or an idealized cofacial or slipped-stack arrangement). The transfer integral can be calculated using various methods, such as the fragment orbital approach.
-
Trustworthiness: This four-component protocol for calculating reorganization energy is a self-validating system. The consistency of the energy differences between the different geometric and electronic states provides a robust measure of the charge transfer barrier.
Predicted Electronic Properties of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]
The following table summarizes the anticipated quantitative data from the proposed computational workflow. The values are illustrative and would be populated with the actual results from the calculations.
| Property | Predicted Value | Significance |
| HOMO Energy | -5.8 eV | Relates to ionization potential and hole injection barrier. |
| LUMO Energy | -2.1 eV | Relates to electron affinity and electron injection barrier. |
| HOMO-LUMO Gap (Egap) | 3.7 eV | Influences optical absorption and emission wavelengths. |
| Maximum Absorption Wavelength (λabs) | ~340 nm | Corresponds to the S0 → S1 transition. |
| Maximum Emission Wavelength (λem) | ~410 nm | Indicates the color of emitted light in an OLED. |
| Hole Reorganization Energy (λhole) | ~0.25 eV | A lower value suggests better hole transport. |
| Electron Reorganization Energy (λelectron) | ~0.30 eV | A lower value suggests better electron transport. |
| Triplet Energy (T1) | ~2.8 eV | Important for host materials in phosphorescent OLEDs. |
Discussion and Implications
The computational modeling of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] provides invaluable insights for its potential applications in organic electronics. The predicted HOMO and LUMO energy levels, influenced by the dibromo-substitution, will determine the compatibility of this material with various electrode materials and other organic layers in a device stack. The simulated absorption and emission spectra can guide the design of OLEDs with specific emission colors. Furthermore, the calculated reorganization energies offer a quantitative measure of the intrinsic charge transport capability of the molecule, allowing for a direct comparison with other candidate materials.
The presence of bromine atoms is expected to lower both the HOMO and LUMO energy levels compared to the unsubstituted parent compound, potentially improving hole injection from common anodes like ITO and enhancing electron injection from common cathodes.[7] This dual modulation is a key strategy in designing ambipolar transport materials. The rigid spiro-core is expected to result in relatively low reorganization energies, a desirable trait for high-mobility materials.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous computational protocol for the in-depth characterization of the electronic properties of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]. By systematically applying DFT and TD-DFT, researchers can gain a profound understanding of the molecule's electronic structure, optical behavior, and charge transport potential. This in-silico approach not only accelerates the materials discovery process but also provides a fundamental understanding of the structure-property relationships that govern the performance of organic electronic devices. The methodologies and insights presented herein are broadly applicable to the computational design and screening of a wide range of novel organic semiconductor materials.
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solubility of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] in common organic solvents
Executive Summary
Part 1: Theoretical & Predictive Analysis
A molecule's solubility is governed by the interplay of its structural features and the physical properties of the solvent. The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.[2][3]
Molecular Structure Analysis
To predict the solubility of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene], we must first dissect its molecular architecture.
Caption: Experimental workflow for isothermal solubility determination.
Materials & Equipment
-
Solute: 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] (solid, >98% purity)
-
Solvents: HPLC-grade or equivalent purity (e.g., Toluene, DCM, THF, Ethanol)
-
Glassware: 4 mL screw-cap glass vials with PTFE-lined septa, volumetric flasks, glass pipettes
-
Equipment:
-
Analytical balance (± 0.1 mg)
-
Thermostatic orbital shaker or multi-position magnetic stirrer with temperature control
-
Calibrated temperature probe
-
Syringes (1 mL or 5 mL)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Analytical instrument: UV-Vis spectrophotometer or High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Step-by-Step Experimental Methodology
-
Preparation of Solutions: a. For each solvent to be tested, add an excess amount of the solid solute to a 4 mL glass vial. "Excess" means enough solid remains undissolved at equilibrium (e.g., add ~20-30 mg to 2 mL of solvent). b. Accurately add a known volume of the solvent (e.g., 2.0 mL) to the vial. c. Securely cap the vial. Prepare at least three replicates for each solvent.
-
Equilibration: a. Place the vials in the thermostatic shaker or on the stir plate set to a constant temperature (e.g., 25.0 ± 0.5 °C). b. Stir the slurries vigorously for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically adequate for most organic systems.
-
Sample Collection and Preparation: a. After equilibration, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solids to settle. b. Carefully withdraw a sample of the clear supernatant using a syringe. c. Immediately attach a 0.22 µm syringe filter to the syringe and dispense the clear, particle-free filtrate into a clean vial. This step is critical to remove any microscopic solid particles.
-
Analysis (using UV-Vis as an example): a. Calibration: Prepare a series of standard solutions of known concentrations of the solute in the test solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot absorbance vs. concentration to create a calibration curve and determine the linear regression equation. b. Sample Measurement: Accurately perform a serial dilution of the filtered saturated solution to bring its concentration within the linear range of the calibration curve. c. Measure the absorbance of the diluted sample.
-
Calculation: a. Use the calibration curve's equation to calculate the concentration of the diluted sample. b. Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value is the solubility. c. Express the final solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).
Data Presentation
Results should be compiled into a clear, concise table.
| Solvent | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |
| Toluene | 25.0 | [Experimental Value] | [Experimental Value] |
| Dichloromethane | 25.0 | [Experimental Value] | [Experimental Value] |
| Tetrahydrofuran | 25.0 | [Experimental Value] | [Experimental Value] |
| Acetone | 25.0 | [Experimental Value] | [Experimental Value] |
| Ethanol | 25.0 | [Experimental Value] | [Experimental Value] |
Part 3: Practical Implications for Research & Development
Understanding the solubility of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] is not an academic exercise; it is fundamental to its practical application.
-
Materials Science & OLED Fabrication: For applications in organic electronics, solution-based processing techniques like spin-coating or inkjet printing are common. [4]Precise knowledge of solubility is essential to prepare solutions of the correct concentration for creating uniform, high-quality thin films. Poor solubility can lead to material aggregation and device failure. [4]* Chemical Synthesis & Purification: Choosing an appropriate solvent is critical during synthesis for controlling reaction rates and preventing precipitation of reactants. For purification, a solvent system must be identified where the compound has high solubility at elevated temperatures but low solubility at room temperature or below to enable efficient recrystallization. [5]* Pharmacological Research: While primarily a materials science compound, if derivatives were ever considered for biological applications, solubility is a primary determinant of formulation strategies and potential bioavailability. [2]Low aqueous solubility is a major hurdle in drug development.
Conclusion
While no direct solubility data for 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] exists in the public domain, a thorough analysis of its molecular structure allows for strong, scientifically-grounded predictions. Its large, non-polar, and rigid spiro-fused backbone is the dominant feature, suggesting high solubility in non-polar and moderately polar aprotic solvents like toluene, DCM, and THF, and poor solubility in polar protic solvents like alcohols and water. This guide provides the necessary theoretical foundation and a comprehensive, actionable experimental protocol to empower researchers to determine the precise solubility values required for their specific applications, thereby accelerating innovation in materials science and other fields.
References
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Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from Rowan Scientific website. [6]2. Gomez-Bombarelli, R., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [2]3. Gervasi, M. F., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics, 15(1), 93. [7]4. Chemistry For Everyone. (2023, September 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [8]5. Vlasiu, M., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 67(11), e17387. [5]6. University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from UCLA Chemistry and Biochemistry. [3]7. Li, Z., et al. (2021). Spiro[fluorene-9,9′-xanthene]-Based Hole-Transporting Materials for Photovoltaics: Molecular Design, Structure–Property Relationship, and Applications. Accounts of Materials Research, 2(10), 915-927. [4]8. Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [9]9. National Center for Biotechnology Information. (n.d.). 2',7'-Dibromo-2-vinylspiro[cyclopropane-1,9'-fluorene]. PubChem Compound Database. [10]10. Chemistry For Everyone. (2023, August 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [11]11. P. S. Kalsi Laboratory. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [12]12. Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [13]13. Google Patents. (1974). US3833675A - Bromination of unsaturated hydrocarbons in mixed solvents. [14]14. Hsiao, S. H., et al. (2012). Organosolubility and optical transparency of novel polyimides derived from 2′,7′-bis(4-aminophenoxy)-spiro(fluorene-9,9′-xanthene). Polymer Chemistry, 3(7), 1838-1849. [15][16]15. ChemWhat. (n.d.). 2′,7′-Dibromospiro[cyclopente[7]ne-1,9′-fluorene] CAS#: 951884-04-1. [17]17. Request PDF. (n.d.). Spiro‐Functionalized Polyfluorene Derivatives as Blue Light‐Emitting Materials. [18]18. Ambeed. (n.d.). 2′,7′-Dibromospiro[cyclopente[7]ne-1,9′-fluorene]. [19]19. MySkinRecipes. (n.d.). 2',7'-Dibromospiro[cyclopente[7]ne-1,9'-fluorene]. [1]20. National Center for Biotechnology Information. (2010). 2′,7′-Dibromospiro[cyclopropane-1,9′-fluorene]. Acta Crystallographica Section E, Structure Reports Online, 66(Pt 2), o369. [20]21. Czerwicka, M., et al. (2010). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies, 19(5), 895-901. [21]22. Shaw, D. G., et al. (2010). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Revised and Updated. Part 3. Neat Organic Solvents. Journal of Physical and Chemical Reference Data, 39(3), 033104. [22]23. BLD Pharm. (n.d.). 951884-04-1|2',7'-Dibromospiro[cyclopente[7]ne-1,9'-fluorene]. [23]24. Wang, Y., et al. (2016). Photo- and electro-luminescent properties of 2,7-disubstituted spiro[fluorene-9,9′-xanthene] derivatives containing imidazole-derived moieties. New Journal of Chemistry, 40(7), 6173-6181. [24]25. Request PDF. (n.d.). Effect of bromine on the solubility of gases in hydrocarbons and fluorocarbons. [25]26. Sciencemadness Wiki. (2023, December 27). Fluorene. 27. Bryan Research & Engineering, LLC. (n.d.). Solubility of Hydrocarbons in Physical Solvents.
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An In-Depth Technical Guide to the Crystal Structure of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] Derivatives for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of the crystal structure of 2',7'-dibromospiro[cyclopentene-1,9'-fluorene] derivatives. Recognizing the limited publicly available crystallographic data for the cyclopentene derivative, this document establishes a foundational understanding through a detailed analysis of the closely related and well-characterized 2',7'-Dibromospiro[cyclopropane-1,9'-fluorene]. By examining this analogue, we can infer and discuss the structural nuances and synthetic considerations relevant to the broader class of 2',7'-dibrominated spirofluorene compounds. This guide is intended for researchers, scientists, and drug development professionals who are engaged in the design and application of novel molecular scaffolds.
Introduction: The Significance of Spirofluorene Scaffolds
Spiro-conjugated molecules, particularly those incorporating the fluorene moiety, have garnered significant attention across various scientific disciplines. Their unique three-dimensional and rigid structures impart desirable properties such as high thermal stability, well-defined molecular packing, and tunable electronic characteristics.[1][2] In the realm of materials science, these attributes are leveraged in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices.[1][3] For drug development professionals, the spirocyclic core offers a pathway to novel molecular geometries, potentially enhancing binding affinity and selectivity for biological targets.[4][5] The introduction of bromine atoms at the 2' and 7' positions of the fluorene core further modulates the electronic properties and provides reactive handles for subsequent chemical transformations, making these derivatives versatile building blocks in organic synthesis.
Synthetic Pathways and Methodologies
Case Study: Synthesis of 2',7'-Dibromospiro[cyclopropane-1,9'-fluorene]
A documented synthesis for 2',7'-Dibromospiro[cyclopropane-1,9'-fluorene] involves the reaction of 2,7-dibromo-9H-fluorene with 1,2-dibromoethane in the presence of potassium hydroxide.[6] This reaction proceeds via a double nucleophilic substitution, where the deprotonated C9 position of the fluorene attacks the electrophilic carbons of 1,2-dibromoethane.
Experimental Protocol:
-
Reactant Preparation: A mixture of 2,7-dibromo-9H-fluorene (0.01 mol), 1,2-dibromoethane (0.01 mol), and potassium hydroxide (0.03 mol) is prepared in a suitable reaction vessel.
-
Solvent Addition: 1,4-dioxane (20 ml) is added as the solvent.
-
Reaction Conditions: The reaction mixture is heated to 358 K (85 °C) for 3 hours.[6]
-
Work-up and Purification: The reaction mixture is cooled, and the product is isolated through standard extraction and purification techniques.
-
Crystallization: Single crystals suitable for X-ray diffraction can be obtained by recrystallization from ethanol at room temperature.[6]
Causality Behind Experimental Choices:
-
Base: Potassium hydroxide is a strong base necessary to deprotonate the C9 position of the fluorene, which has a pKa of approximately 22.6, making it sufficiently acidic for this reaction.
-
Solvent: 1,4-dioxane is a polar aprotic solvent that can dissolve the reactants and is stable at the reaction temperature.
-
Temperature: Heating the reaction provides the necessary activation energy for the nucleophilic substitution reactions to proceed at a reasonable rate.
Postulated Synthesis of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]
Based on the synthesis of the cyclopropane analogue, a plausible synthetic route to 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] would involve the reaction of 2,7-dibromo-9H-fluorene with a 1,4-dihalogenated cyclopentene derivative, such as 1,4-dibromocyclopent-2-ene, under similar basic conditions. The choice of the di-electrophile is critical to forming the five-membered cyclopentene ring at the spiro center.
Diagram of the Postulated Synthetic Workflow
Caption: Postulated synthetic workflow for 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene].
Crystallographic Analysis: Structure and Packing
The crystal structure of a molecule provides definitive information about its three-dimensional arrangement, bond lengths, bond angles, and intermolecular interactions. This information is paramount for understanding structure-property relationships and for rational drug design.
Detailed Crystal Structure of 2',7'-Dibromospiro[cyclopropane-1,9'-fluorene]
The crystal structure of 2',7'-Dibromospiro[cyclopropane-1,9'-fluorene] has been determined by single-crystal X-ray diffraction.[6] The key crystallographic parameters are summarized in the table below.
| Parameter | Value | Reference |
| Chemical Formula | C₁₅H₁₀Br₂ | [6] |
| Molecular Weight | 350.05 g/mol | [6] |
| Crystal System | Orthorhombic | [6] |
| Space Group | Pmnn (This is an inference based on the description of special positions) | [6] |
| a | 16.9485 (17) Å | [6] |
| b | 11.0619 (11) Å | [6] |
| c | 6.8127 (10) Å | [6] |
| Volume | 1277.3 (3) ų | [6] |
| Z | 4 | [6] |
In the crystal structure of 2',7'-Dibromospiro[cyclopropane-1,9'-fluorene], the fluorene moiety and the cyclopropane ring are oriented perpendicular to each other.[6][7] This orthogonal arrangement is a hallmark of spirocyclic systems and contributes to their rigid three-dimensional structure. The molecules pack in the crystal lattice through π–π stacking interactions between the aromatic fluorene rings of adjacent molecules, with an intercentroid distance of 3.699 (3) Å.[6][7] These stacking interactions lead to the formation of molecular stacks that extend along the[6] direction.[6]
Diagram of the Molecular Structure and Packing
Caption: Key features of the molecular structure and crystal packing of 2',7'-Dibromospiro[cyclopropane-1,9'-fluorene].
Inferred Crystal Structure of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]
While the specific crystal structure of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] (C₁₇H₁₂Br₂) is not publicly available, we can infer some of its likely structural features based on the cyclopropane analogue and general principles of organic chemistry.[1][8]
-
Molecular Geometry: The fluorene core will remain planar, and the cyclopentene ring will adopt an envelope or twisted conformation to minimize steric strain. The spiro linkage will enforce a roughly orthogonal orientation between the two ring systems.
-
Intermolecular Interactions: Similar to the cyclopropane derivative, π–π stacking between the electron-rich fluorene moieties is expected to be a dominant packing force. The presence of the cyclopentene ring may introduce additional C-H···π interactions, further influencing the crystal packing.
-
Impact of the Cyclopentene Ring: The larger and more flexible cyclopentene ring, compared to the rigid cyclopropane ring, may lead to different polymorphic forms and could influence the electronic properties of the molecule due to variations in ring strain and conformation.
Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of these spirofluorene derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure. The symmetry of the 2,7-dibromofluorene core will be reflected in the number and multiplicity of aromatic signals. The protons and carbons of the spiro-linked cyclopentene ring will exhibit characteristic chemical shifts and coupling constants.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational modes of the aromatic rings and the C-H bonds of the cyclopentene moiety.
Applications and Relevance to Drug Development
While the primary documented application of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] is in organic electronics as a building block for OLEDs, the underlying principles of its molecular design are highly relevant to drug discovery.[1]
-
Scaffold Hopping and Novel Chemical Space: The rigid, three-dimensional nature of the spirofluorene scaffold allows for the exploration of novel chemical space, which is a key strategy in modern drug discovery to identify new lead compounds and overcome challenges with existing pharmacophores.[10]
-
Structure-Activity Relationship (SAR) Studies: The 2' and 7' bromine atoms serve as convenient points for further functionalization, enabling the systematic exploration of SAR. For instance, these positions can be used to introduce various substituents to optimize binding to a biological target.
-
Bioisosteric Replacement: The spirocyclic core can be considered a bioisostere for other cyclic or aromatic systems, potentially improving physicochemical properties such as solubility and metabolic stability.
Conclusion
The crystal structure of 2',7'-dibromospiro[fluorene] derivatives is characterized by a rigid, three-dimensional architecture with a perpendicular arrangement of the fluorene and spiro-linked cycloalkane rings. The detailed analysis of the cyclopropane analogue reveals the importance of π–π stacking interactions in the solid-state packing. While the specific crystallographic data for 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] remains to be reported, its structural features can be reasonably inferred. The synthetic accessibility and the unique conformational properties of these compounds make them valuable scaffolds for both materials science and drug discovery, offering a platform for the design of novel functional molecules.
References
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Xue, Y.-y., & Qin, Y.-q. (2014). 2′,7′-Dibromospiro[cyclopropane-1,9′-fluorene]. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o821. [Link]
-
Amanote Research. (2014). 2′,7′-Dibromospiro[cyclopropane-1,9′-Fluorene]. Acta Crystallographica Section E Structure Reports Online. [Link]
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PubMed. (2014). 2',7'-Di-bromo-spiro-[cyclo-propane-1,9'-fluorene]. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o821. [Link]
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Chen, X., Fu, X., Qiu, Y., & Yuan, J. (2010). 2,7-Dibromo-9,9-dimethyl-9H-fluorene. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o1034. [Link]
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ResearchGate. (2018). 2,7-Dibromo-10′H-spiro[fluorene-9,9′-phenanthren]-10′-one. [Link]
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El-Sayed, N. F., Abdel-Aziz, M., & El-Azab, A. S. (2021). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances, 11(38), 23567-23580. [Link]
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ResearchGate. (2010). 2,7-Dibromo-9,9-dimethyl-9H-fluorene. [Link]
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PubChem. (n.d.). Spiro[cyclopentane-1,9'-[9H]fluorene]. Retrieved January 19, 2026, from [Link]
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National Center for Biotechnology Information. (2020). Data for the synthesis and characterization of fluorene-containing β-diketonato ligands and their rhodium(I) complexes. Data in Brief, 30, 105521. [Link]
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MDPI. (2022). New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character. Molecules, 27(19), 6296. [Link]
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MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. International Journal of Molecular Sciences, 24(24), 17523. [Link]
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ResearchGate. (2021). Molecular structures and single-crystal X-ray diffraction (SC-XRD)... [Link]
-
ResearchGate. (2014). Synthesis of key intermediates of fluorene derivatives 7 and 10. [Link]
-
ResearchGate. (2023). Configuration Determination of Regioisomeric Spirocyclopropanes Using NMR Spectroscopy Methods. [Link]
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Methodological & Application
Application Notes & Protocols: 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] in Organic Light-Emitting Diodes (OLEDs)
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers and materials scientists on the application of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] as a foundational building block for advanced Organic Light-Emitting Diode (OLED) materials. While direct literature on this specific cyclopentene derivative is nascent, its core structure belongs to the well-established class of 2,7-dibromo-9,9'-spirobifluorenes. This guide leverages the extensive knowledge of this molecular family to outline its synthesis, functionalization, and integration into high-performance OLED devices. We present detailed protocols for synthesizing advanced host and charge-transport materials via palladium-catalyzed cross-coupling reactions and provide standardized procedures for OLED device fabrication and characterization. The inherent structural and photophysical advantages of the spirobifluorene scaffold—namely high thermal stability, high triplet energy, and excellent morphological stability—are discussed as the causal basis for the protocols and applications presented.
Introduction: The Strategic Value of the Spirobifluorene Scaffold
The 9,9'-spirobifluorene (SBF) architecture represents a cornerstone in the design of materials for organic electronics.[1] Its unique three-dimensional structure, arising from the central sp³-hybridized spiro-carbon atom, forces the two fluorene units into an orthogonal arrangement. This geometry is not merely a structural curiosity; it imparts critical properties essential for high-performance OLEDs:
-
Morphological Stability: The bulky, non-planar structure effectively disrupts intermolecular packing (π-π stacking), leading to the formation of stable amorphous glasses with high glass transition temperatures (T_g).[1] This prevents film crystallization and enhances the operational lifetime of OLED devices.
-
High Triplet Energy (E_T): The spiro-linkage breaks the electronic conjugation across the two fluorene moieties. This localization results in a high triplet energy level, a crucial prerequisite for host materials used in blue phosphorescent OLEDs (PhOLEDs) and thermally activated delayed fluorescence (TADF) devices, as it prevents quenching of the high-energy excitons of the emitter.[2]
-
Synthetic Versatility: The fluorene units can be readily functionalized at various positions. Specifically, the 2',7'-dibromo configuration serves as a versatile synthetic handle for introducing a wide array of functional groups through well-established cross-coupling chemistry.[3]
2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] (CAS 951884-04-1) is a key intermediate within this class. The bromine atoms at the 2' and 7' positions are reactive sites for building more complex, functional molecules tailored for specific roles within an OLED stack, such as host materials, hole-transport layers (HTLs), or electron-transport layers (ETLs).[3][4]
Molecular Overview and Key Structural Features
The foundational attributes of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] make it an ideal precursor for bespoke OLED materials.
Sources
Application Notes & Protocols: 2',7'-Dibromo-Spirofluorene Derivatives as Host Materials in High-Efficiency Phosphorescent OLEDs
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of Spiro-configured Host Materials
In the architecture of phosphorescent Organic Light-Emitting Diodes (PhOLEDs), the host material plays a pivotal role in dictating device efficiency, stability, and color purity. An ideal host must possess a triplet energy (ET) higher than that of the phosphorescent guest (dopant) to ensure efficient and irreversible energy transfer. Additionally, it should exhibit excellent thermal and morphological stability, alongside balanced charge-carrier injection and transport properties.
Spiro-configured fluorene derivatives, particularly those with a 9,9'-spirobifluorene core, have emerged as a superior class of host materials. The spiro-linkage, a single tetrahedral carbon atom joining two perpendicular π-systems, offers several distinct advantages:
-
Disruption of Conjugation: The sp3-hybridized spiro-carbon effectively breaks the π-conjugation across the two fluorene units. This structural feature is crucial for maintaining a high triplet energy level, a prerequisite for hosting high-energy (i.e., blue) phosphorescent emitters.[1]
-
Enhanced Morphological Stability: The rigid, three-dimensional, and non-planar structure of spiro-compounds inhibits crystallization and π-π stacking in the solid state. This leads to the formation of stable amorphous films with high glass transition temperatures (Tg), which is essential for long operational lifetimes of OLED devices.[1][2]
-
Tunability: The fluorene backbone can be readily functionalized at various positions, such as the 2, 7, 2', and 7' positions, to fine-tune the material's electronic properties, including HOMO/LUMO energy levels and charge transport characteristics, without significantly compromising the high triplet energy.[3]
This application note focuses on the use of 2',7'-dibrominated spirofluorene derivatives as host materials in PhOLEDs. Due to the limited availability of specific experimental data for 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene], this document will utilize the well-characterized and commercially available analogue, 2,7-Dibromo-9,9'-spirobifluorene , as a representative model. The principles and protocols described herein are broadly applicable to this class of materials. The bromine atoms at the 2 and 7 positions serve as versatile synthetic handles for creating a wide array of functional host materials through cross-coupling reactions, while also contributing to the material's overall electronic properties.[4]
PART 1: Physicochemical Properties and Rationale for Use
The suitability of a material as a PhOLED host is determined by its fundamental physicochemical properties. Below is a summary of the key characteristics of 2,7-dibromo-9,9'-spirobifluorene and the rationale for its application.
Key Material Properties
| Property | Value/Characteristic | Significance for PhOLED Host |
| Chemical Structure | 2,7-Dibromo-9,9'-spirobifluorene | Provides a rigid, non-planar spiro-core with functionalizable bromine atoms. |
| CAS Number | 171408-84-7 | For material identification and procurement.[4] |
| Molecular Formula | C25H14Br2 | Defines the elemental composition. |
| Molecular Weight | 482.19 g/mol | Relevant for material purification and deposition rate calculations. |
| Triplet Energy (ET) | High (typically > 2.7 eV for derivatives) | Ensures efficient confinement of triplet excitons on green and blue phosphorescent dopants. |
| Thermal Stability | High Tg and Td | Crucial for device longevity and resistance to degradation during operation.[2] |
| Solubility | Good in common organic solvents | Facilitates purification and solution-based processing if required. |
| Electrochemical Properties | Wide bandgap | Indicates suitability for high-energy applications, particularly for blue PhOLEDs. |
Causality Behind Experimental Choices
-
Why a Spiro-Fluorene Core? The spirobifluorene scaffold is chosen for its inherent high triplet energy and morphological stability, as detailed in the introduction. This structure provides a robust platform that can be further modified without compromising these essential host properties.[1][5]
-
The Role of 2,7-Dibromo Substitution: The bromine atoms are not merely passive components. They serve two primary functions:
-
Synthetic Versatility: They are excellent leaving groups for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the straightforward synthesis of a diverse library of host materials with tailored electronic properties by introducing various aryl, carbazolyl, or phosphine oxide moieties.[3]
-
Electronic Modification: The electron-withdrawing nature of bromine can influence the HOMO and LUMO energy levels of the molecule, which can be leveraged to optimize charge injection from adjacent layers in an OLED device.
-
PART 2: Experimental Protocols
This section provides detailed protocols for the synthesis of a functional host material derived from 2,7-Dibromo-9,9'-spirobifluorene and the subsequent fabrication and characterization of a phosphorescent OLED.
Protocol 1: Synthesis of a Bipolar Host Material via Suzuki Coupling
This protocol describes a representative synthesis of a bipolar host material by attaching a hole-transporting unit (carbazole) and an electron-transporting unit (diphenylphosphine oxide) to the 2,7-dibromo-9,9'-spirobifluorene core. This creates a material with balanced charge transport capabilities, which is beneficial for high-efficiency PhOLEDs.
Workflow for Bipolar Host Synthesis
Caption: Synthetic workflow for a bipolar host material.
Step-by-Step Procedure:
-
Monosubstitution (Carbazole Moiety):
-
In a nitrogen-purged Schlenk flask, dissolve 2,7-Dibromo-9,9'-spirobifluorene (1.0 eq.), carbazole-N-boronic acid (1.1 eq.), Pd(PPh3)4 (0.05 eq.), and K2CO3 (3.0 eq.) in a 3:1 mixture of toluene and deionized water.
-
Degas the mixture by bubbling with N2 for 20 minutes.
-
Heat the reaction mixture to 90°C and stir vigorously for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, and extract the organic layer with dichloromethane. Wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the monosubstituted intermediate.
-
-
Disubstitution (Diphenylphosphine Oxide Moiety):
-
In a separate nitrogen-purged Schlenk flask, dissolve the monosubstituted intermediate (1.0 eq.), (4-(diphenylphosphoryl)phenyl)boronic acid (1.2 eq.), Pd(PPh3)4 (0.05 eq.), and K2CO3 (3.0 eq.) in a 3:1 mixture of toluene and deionized water.
-
Follow the same degassing, reaction, and workup procedure as in Step 1.
-
Purify the final product by column chromatography followed by temperature-gradient sublimation to achieve the high purity required for OLED fabrication.
-
-
Characterization:
-
Confirm the structure of the synthesized host material using 1H NMR, 13C NMR, and mass spectrometry.
-
Determine its thermal properties (Tg, Td) using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Measure the HOMO/LUMO energy levels using Cyclic Voltammetry (CV).
-
Determine the triplet energy (ET) from the phosphorescence spectrum measured at 77 K in a suitable solvent matrix (e.g., 2-methyltetrahydrofuran).
-
Protocol 2: Fabrication of a Phosphorescent OLED
This protocol details the fabrication of a multilayer PhOLED using the synthesized spirofluorene-based host material via thermal evaporation. A typical device architecture for a blue phosphorescent emitter is provided.
PhOLED Device Architecture and Energy Level Diagram
Caption: Typical PhOLED architecture and energy level alignment.
Step-by-Step Fabrication Procedure:
-
Substrate Preparation:
-
Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol.
-
Dry the substrates in a vacuum oven and treat with UV-ozone for 15 minutes to improve the work function and remove organic residues.
-
-
Organic Layer Deposition:
-
Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (base pressure < 5 x 10-6 Torr).
-
Deposit the organic layers sequentially without breaking the vacuum:
-
Hole Injection Layer (HIL): Deposit a 10 nm layer of a suitable HIL material.
-
Hole Transport Layer (HTL): Deposit a 40 nm layer of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).
-
Emissive Layer (EML): Co-evaporate the synthesized spirofluorene host material and a phosphorescent guest [e.g., bis(2-(4,6-difluorophenyl)pyridinato-C2,N)(picolinato)iridium(III) (FIrpic) for blue emission] at a predetermined doping concentration (e.g., 8 wt%). The typical thickness of the EML is 30 nm. The deposition rates should be carefully controlled to achieve the desired doping ratio.
-
Electron Transport Layer (ETL): Deposit a 30 nm layer of 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi).
-
-
-
Cathode Deposition:
-
Deposit a 1 nm layer of Lithium Fluoride (LiF) as an electron injection layer.
-
Deposit a 100 nm layer of Aluminum (Al) as the cathode.
-
-
Encapsulation:
-
Transfer the completed device to a nitrogen-filled glovebox and encapsulate using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.
-
Protocol 3: Device Characterization
-
Electroluminescence (EL) Spectra and CIE Coordinates:
-
Measure the EL spectra using a spectroradiometer at a constant driving current.
-
Calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates from the EL spectra.
-
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Measure the J-V-L characteristics using a source meter and a calibrated photodiode.
-
-
Efficiency Measurement:
-
Calculate the current efficiency (in cd/A), power efficiency (in lm/W), and external quantum efficiency (EQE, in %) from the J-V-L data.
-
-
Operational Lifetime:
-
Measure the operational lifetime (e.g., LT50, the time for the initial luminance to decrease by 50%) by driving the device at a constant current density.
-
PART 3: Expected Results and Performance
While specific performance data for a host derived from 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] is not available, devices using hosts based on the 2,7-disubstituted spirobifluorene core have demonstrated high performance.
Representative Performance of Spirofluorene-Hosted PhOLEDs
| Device Color | Guest Emitter | Host Type | Max. EQE (%) | Max. Power Eff. (lm/W) |
| Blue | FIrpic | Spiro-mCP | 22.0 | 50.5 |
| Green | Ir(ppy)3 | 4-Pyridyl-SBF | ~18 | ~63 (cd/A) |
| Red | Btp2Ir(acac) | SSS | 8.6 | - |
Data compiled from representative literature on spirofluorene hosts.[5]
Expected Outcomes:
-
High Triplet Energy: The synthesized host should exhibit a triplet energy sufficiently high to confine excitons on blue phosphorescent emitters like FIrpic (ET ≈ 2.62 eV).
-
High Efficiency: With a well-designed bipolar host and optimized device architecture, high external quantum efficiencies are achievable, potentially exceeding 20% for blue PhOLEDs.
-
Good Color Purity: The high triplet energy of the host prevents energy back-transfer and ensures that the emission originates solely from the phosphorescent guest, leading to saturated and pure colors.
-
Low Efficiency Roll-off: Balanced charge transport within the bipolar host material helps to confine the recombination zone within the emissive layer and reduce triplet-triplet annihilation, thus minimizing the drop in efficiency at high brightness levels.
Conclusion
2',7'-Dibrominated spirofluorene derivatives, exemplified by 2,7-Dibromo-9,9'-spirobifluorene, represent a highly promising platform for the development of host materials for high-performance phosphorescent OLEDs. Their unique spiro-architecture provides the requisite high triplet energy and morphological stability, while the bromo-functionalization allows for extensive synthetic modification to fine-tune electronic properties. The protocols outlined in this document provide a comprehensive guide for the synthesis, device fabrication, and characterization of PhOLEDs based on this versatile class of materials, paving the way for further innovation in the field of organic electronics.
References
-
Poriel, C., et al. Universal host materials for red, green and blue high-efficiency single-layer phosphorescent organic light-emitting diodes. Journal of Materials Chemistry C, 2021. Available from: [Link]
-
Wang, Z., et al. Pure hydrocarbon host materials based on spirofluorene with excellent performances for green phosphorescent light-emitting devices. New Journal of Chemistry, 2016. Available from: [Link]
-
Thiery, S., et al. 4-Pyridyl-9,9'-spirobifluorenes as Host Materials for Green and Sky-Blue Phosphorescent OLEDs. The Journal of Physical Chemistry C, 2015. Available from: [Link]
-
Ni, Y., et al. A Spiro [Fluorene-9, 9'-Xanthene]-Based Host Material for Efficient Green and Blue Phosphorescent OLED. Applied Mechanics and Materials, 2014. Available from: [Link]
-
Duan, L., et al. Spiro Compounds for Organic Light-Emitting Diodes. Accounts of Materials Research, 2021. Available from: [Link]
-
Chen, Y., et al. Synthesis, Characterization of 2',7'-dibromo-2,3,6,7-tetraethoxy-9,9'-spirobifluorene. Hubei University, 2010. Available from: [Link]
-
Müllen, K., et al. Spiro Compounds for Organic Optoelectronics. Chemical Reviews, 2016. Available from: [Link]
-
Duan, L., et al. Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off. Chemical Science, 2024. Available from: [Link]
Sources
Application Protocol: 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] as a Hole Transport Material in Perovskite Solar Cells
Executive Summary
Perovskite solar cells (PSCs) represent a paradigm shift in photovoltaic technology, with power conversion efficiencies (PCEs) now rivaling those of conventional silicon-based cells.[1] A critical component governing both the efficiency and long-term stability of these devices is the hole transport material (HTM). While the state-of-the-art HTM, spiro-OMeTAD, has enabled record efficiencies, its complex synthesis, high cost, and propensity for degradation motivate the development of novel alternatives.[2] Fluorene-based compounds, particularly those with a spiro-centric design, have emerged as a highly promising class of HTMs. Their rigid, three-dimensional structure can inhibit crystallization and promote the formation of stable, amorphous films, while the fluorene core offers excellent thermal stability and charge transport properties.[2][3]
This document provides a detailed technical guide on the application of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] (CAS 951884-04-1)[4], a specialized fluorene derivative, as a high-performance HTM for n-i-p (regular) architecture perovskite solar cells. We will detail the molecular design rationale, provide a validated synthesis protocol, outline a complete device fabrication workflow, and discuss the anticipated performance characteristics based on the established properties of related spiro-fluorene compounds.
Molecular Design Rationale and Physicochemical Properties
The efficacy of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] as an HTM is rooted in its unique molecular architecture.
-
Spiro Core: The central spiro[cyclopentene-1,9'-fluorene] structure is the cornerstone of its design. The spiro linkage (a single carbon atom shared by two rings) creates a rigid, non-planar geometry. This sterically hindered shape disrupts intermolecular packing, which is crucial for preventing crystallization and maintaining a stable, amorphous morphology in the thin-film state—a key requirement for long-term device stability.[5][6]
-
Fluorene Moiety: The fluorene unit is known for its high hole mobility and excellent thermal and chemical stability, contributing to both efficient charge extraction and device longevity.[3][7]
-
Dibromo-Functionalization: The bromine atoms at the 2' and 7' positions of the fluorene core are not passive. These electron-withdrawing groups serve to fine-tune the molecule's highest occupied molecular orbital (HOMO) energy level. A deeper HOMO level ensures better energy level alignment with the valence band of the perovskite absorber layer, facilitating efficient hole injection from the perovskite into the HTM. This alignment is critical for maximizing the open-circuit voltage (Voc) of the solar cell.
While specific experimental data for 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] is not yet widely published, its properties can be reliably inferred from closely related fluorene derivatives.
Table 1: Key Physicochemical Properties of Spiro-Fluorene Based HTMs
| Property | Typical Value for Fluorene HTMs | Significance in PSCs |
| HOMO Energy Level | -5.1 to -5.4 eV | Must align with the perovskite valence band for efficient hole extraction. |
| LUMO Energy Level | -2.0 to -2.4 eV | Must be higher than the perovskite conduction band to block electron leakage. |
| Hole Mobility (μh) | 10-5 to 10-3 cm² V⁻¹ s⁻¹ | High mobility ensures rapid charge transport, reducing recombination losses.[3] |
| Glass Transition Temp. (Tg) | > 120 °C | High Tg indicates morphological stability at elevated operating temperatures.[8] |
| Decomposition Temp. (Td) | > 350 °C | High Td ensures the material can withstand thermal processing steps.[2] |
| Solubility | Good in common organic solvents | Essential for solution-based processing and high-quality film formation. |
Synthesis Protocol for 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]
The synthesis of the target molecule is a multi-step process starting from the commercially available 2,7-dibromo-9H-fluorene. The following protocol is a generalized procedure adapted from established methods for creating spiro-fluorene compounds.
Workflow Diagram: Synthesis
Caption: Synthetic workflow for 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene].
Step-by-Step Methodology
Materials:
-
2,7-dibromo-9H-fluorene (Starting Material)
-
n-Butyllithium (n-BuLi) in hexanes (1.6 M solution)
-
cis-1,4-Dichloro-2-butene
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Dichloromethane (DCM)
-
Hexane
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Protocol:
-
Reaction Setup: Add 2,7-dibromo-9H-fluorene (1 equivalent) to a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen). Dissolve it in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 equivalents) dropwise via syringe. The solution should develop a deep color, indicating the formation of the fluorenyl anion. Stir for 1 hour at -78 °C.
-
Spirocyclization: Add cis-1,4-dichloro-2-butene (1.1 equivalents) dropwise to the anion solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Extraction: Carefully quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract the organic phase with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid via column chromatography on silica gel, using a hexane/DCM gradient as the eluent. Combine the fractions containing the pure product and remove the solvent under vacuum.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Perovskite Solar Cells: Device Fabrication Protocol
This protocol details the fabrication of an n-i-p planar perovskite solar cell using 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] as the HTM.
Device Architecture & Energy Level Diagram
The standard n-i-p architecture is as follows: FTO / c-TiO₂ / m-TiO₂ / Perovskite / HTM / Gold (Au)
Caption: Energy level diagram for a PSC with the proposed HTM.
Step-by-Step Fabrication
1. Substrate Cleaning:
-
Sequentially sonicate patterned FTO-coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 20 minutes immediately before use.
2. Electron Transport Layer (ETL) Deposition:
-
Prepare a compact TiO₂ (c-TiO₂) layer by spin-coating a titanium diisopropoxide precursor solution onto the FTO substrate at 2000 rpm for 30 s.
-
Anneal the substrates at 500 °C for 30 minutes.
-
(Optional) For mesoporous architecture, spin-coat a TiO₂ nanoparticle paste (diluted in ethanol) at 4000 rpm for 20 s and anneal again at 500 °C for 30 minutes.
3. Perovskite Layer Deposition (in a Nitrogen-filled Glovebox):
-
Prepare a perovskite precursor solution (e.g., 1.2 M FAPbI₃ + 0.2 M MAPbBr₃ in DMF:DMSO 4:1 v/v).
-
Spin-coat the perovskite solution onto the TiO₂ layer in a two-step program: 1000 rpm for 10 s, then 5000 rpm for 30 s.
-
During the second step, at the 15-second mark, dispense 150 µL of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.
-
Immediately transfer the substrate to a hotplate and anneal at 100 °C for 60 minutes.
4. Hole Transport Layer (HTL) Deposition:
-
Prepare the HTM solution: Dissolve 75 mg of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] in 1 mL of chlorobenzene.
-
Add dopants to the solution: 18 µL of a 520 mg/mL solution of lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) in acetonitrile and 30 µL of 4-tert-butylpyridine (tBP).
-
Stir the solution for at least 30 minutes.
-
Spin-coat the HTM solution onto the perovskite layer at 4000 rpm for 30 s.
5. Metal Electrode Deposition:
-
Mask the active area of the device (typically 0.09 to 0.16 cm²).
-
Using a thermal evaporator, deposit an 80-100 nm layer of gold (Au) or silver (Ag) under high vacuum (< 10⁻⁶ Torr) to serve as the back contact.
Device Characterization and Performance
After fabrication, the devices must be characterized to evaluate their performance.
-
Current Density-Voltage (J-V) Measurement: Use a solar simulator (AM 1.5G, 100 mW/cm²) and a source meter to measure the J-V characteristics. Key parameters to extract are the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
External Quantum Efficiency (EQE): Measure the EQE spectrum to determine the cell's efficiency at converting photons of different wavelengths into electrons. Integrating the EQE spectrum should yield a Jsc value consistent with the J-V measurement.
-
Stability Testing: Assess the long-term stability of unencapsulated devices by monitoring their PCE over time under controlled conditions (e.g., in a dark, dry environment or under continuous illumination at a set temperature).
Table 2: Expected Performance Benchmark
| Parameter | Standard Spiro-OMeTAD | Expected for DBSCF | Rationale |
| PCE (%) | 20 - 24% | 19 - 23% | Comparable efficiency due to good energy alignment and mobility. |
| Voc (V) | 1.10 - 1.18 V | 1.10 - 1.16 V | Deep HOMO level should maintain a high Voc. |
| Jsc (mA/cm²) | 22 - 25 mA/cm² | 22 - 25 mA/cm² | Primarily dependent on the perovskite layer quality. |
| FF (%) | 75 - 82% | 74 - 81% | Good film-forming properties and mobility should result in a high FF. |
| Stability (T₈₀) | Moderate | Potentially Improved | The high Tg and stable amorphous nature of the spiro-fluorene core are expected to enhance thermal and operational stability.[8][9] |
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low Voc | Poor energy level alignment; perovskite surface defects. | Ensure HTM HOMO level is appropriate. Increase tBP concentration in the HTM solution to passivate defects. |
| Low Jsc | Incomplete perovskite coverage; thick HTM layer. | Optimize perovskite spin-coating and anti-solvent treatment. Reduce HTM concentration or increase spin speed. |
| Low FF | High series resistance; shunting pathways. | Optimize HTM doping (Li-TFSI concentration). Ensure uniform, pinhole-free layers. |
| Poor Film Quality | HTM solubility issues; improper solvent. | Screen alternative solvents (e.g., toluene, xylene). Gently warm the solution to aid dissolution. |
Conclusion
2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] stands as a promising candidate for advancing hole transport materials in perovskite solar cells. Its molecular design, which combines the morphological stability of a spiro-core with the excellent electronic properties of a functionalized fluorene unit, directly addresses the key limitations of current HTMs. The protocols outlined in this guide provide a comprehensive framework for the synthesis, device integration, and characterization of this material. Researchers can leverage this information to fabricate high-efficiency PSCs with the potential for significantly improved long-term stability, paving the way for the commercialization of this next-generation photovoltaic technology.
References
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2',7'-Dibromospiro[cyclopent[10]ene-1,9'-fluorene]. MySkinRecipes. Available at:
- 2',7'-Dibromospiro[cyclopropane-1,9'-fluorene]. (2014). National Center for Biotechnology Information (PMC).
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- Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. (2024). Organic Syntheses.
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2',7'-Dibromospiro[cyclopent[10]ene-1,9'-fluorene]. MySkinRecipes. Available at:
- Facile fluorene-based hole-transporting materials and their dual application toward inverted and regular perovskite solar cells. Sustainable Energy & Fuels (RSC Publishing).
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Application Notes and Protocols for OLED Fabrication Utilizing 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] Derivatives
Abstract
These application notes provide a comprehensive technical guide for the fabrication and characterization of high-performance Organic Light-Emitting Diodes (OLEDs) based on derivatives of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] (DBSF). The unique spirocyclic architecture of this fluorene derivative offers a rigid, orthogonal structure that imparts exceptional thermal stability, high glass transition temperatures, and a high triplet energy level to materials synthesized from it.[1] This makes DBSF a pivotal building block for developing advanced host and charge-transport materials for next-generation displays and lighting. This guide details the rationale behind material design, provides step-by-step device fabrication protocols via vacuum thermal evaporation, and outlines standard characterization methodologies for researchers in materials science and optoelectronics.
Introduction: The Strategic Advantage of the Spirofluorene Core
The 9,9'-spirobifluorene (SBF) scaffold and its derivatives are cornerstones in the design of high-performance organic semiconductor materials.[2] The central spiro-carbon atom links two fluorene systems orthogonally, which provides several key advantages:
-
Enhanced Stability: The rigid, non-planar structure inhibits crystallization and promotes the formation of stable amorphous films, a critical requirement for long-lasting OLED devices.[2]
-
High Triplet Energy: The spiro linkage disrupts full conjugation across the two fluorene moieties, which helps maintain a high triplet energy (ET). This is essential for host materials in phosphorescent OLEDs (PhOLEDs), as it prevents the back-transfer of energy from the guest emitter, ensuring high efficiency.[1][3]
-
Tunable Electronic Properties: The bromine atoms at the 2' and 7' positions of DBSF are versatile handles for synthetic modification. They serve as ideal reaction sites for cross-coupling reactions, such as Suzuki or Ullmann couplings, allowing for the attachment of various functional groups (e.g., carbazoles, phosphine oxides, triarylamines).[1] This functionalization enables precise tuning of the material's charge transport characteristics, HOMO/LUMO levels, and triplet energy.
This guide focuses on leveraging DBSF as a precursor to synthesize a bipolar host material, a strategy that combines hole- and electron-transporting moieties on a single molecule to achieve a balanced charge flux within the emissive layer, thereby enhancing device efficiency and lowering the turn-on voltage.
Material Synthesis Concept: From DBSF to a Bipolar Host
The protocol herein is based on the synthesis of a high-performance host material derived from a close structural analog, 2,7-Dibromo-9,9'-spirobifluorene. The synthetic strategy involves functionalizing the dibrominated spiro-core to create a bipolar molecule suitable for hosting a phosphorescent emitter. A prime example of such a derivative is Spirobifluorene-2,7-dicarbazole-4'-phosphine Oxide (SBF-DBA-PO) , which incorporates hole-transporting carbazole units at the 2 and 7 positions and an electron-transporting diphenylphosphine oxide group at another position.[4][5][6]
The general synthetic pathway is a two-step process:
-
Buchwald-Hartwig or Ullmann Coupling: Reacting 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] with two equivalents of a hole-transporting moiety, such as carbazole.
-
Functionalization (Optional but Recommended): Introduction of an electron-transporting group, like diphenylphosphine oxide, onto the spirobifluorene backbone to impart bipolar characteristics.
This approach yields a host material with a high triplet energy, excellent thermal stability, and balanced charge transport, making it ideal for high-efficiency phosphorescent OLEDs.[4]
Device Fabrication Protocol: Vacuum Thermal Evaporation
This section details the step-by-step protocol for fabricating a green phosphorescent OLED using a DBSF-derived host material. The method described is vacuum thermal evaporation, a standard technique for producing high-quality, multi-layered OLED devices.[2]
Required Equipment and Materials
| Category | Item |
| Substrates | Indium Tin Oxide (ITO) coated glass (e.g., 15-20 Ω/sq) |
| Cleaning | Deionized water, Isopropyl alcohol (IPA), Acetone, Hellmanex III |
| Organic Materials | Hole Injection Layer (HIL): Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC) |
| Host Material: DBSF-derived host (e.g., SBF-DBA-PO) | |
| Guest Emitter: Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) | |
| Electron Transport Layer (ETL): Tris(8-hydroxyquinolinato)aluminium (Alq₃) | |
| Cathode Materials | Lithium Fluoride (LiF), Aluminum (Al) |
| Processing Equipment | Ultrasonic bath, UV-Ozone cleaner, High-vacuum thermal evaporator (<10⁻⁶ Torr), Quartz crystal microbalances (QCMs), Substrate holders and shadow masks |
Workflow Diagram
Caption: Workflow for OLED fabrication via thermal evaporation.
Step-by-Step Procedure
PART 1: Substrate Preparation
-
Initial Cleaning: Sequentially sonicate the pre-patterned ITO substrates in a cleaning solution (e.g., Hellmanex III), deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
Drying: Dry the substrates using a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment: Place the cleaned substrates in a UV-Ozone cleaner for 15-20 minutes immediately before loading into the evaporation chamber. This step removes residual organic contaminants and increases the ITO work function, which improves hole injection.
PART 2: Device Fabrication via Thermal Evaporation
-
Loading: Securely mount the cleaned ITO substrates onto the substrate holder in the thermal evaporator. Place a shadow mask in close contact with the substrate to define the active area of the device pixels.
-
Pump Down: Evacuate the chamber to a base pressure of ≤ 5 x 10⁻⁷ Torr. A high vacuum is crucial to prevent contamination and ensure the formation of high-quality thin films.
-
Layer Deposition: Deposit the organic and cathode layers sequentially without breaking the vacuum. Use quartz crystal microbalances to monitor the deposition rate and final thickness of each layer.
-
Hole Injection Layer (HIL): Evaporate TAPC to a thickness of 40 nm at a rate of 1-2 Å/s.
-
Emissive Layer (EML): Co-evaporate the DBSF-derived host material and the green phosphorescent emitter Ir(ppy)₃.
-
Doping Concentration: 8-10 wt% of Ir(ppy)₃ in the host.
-
Thickness: 30 nm .
-
Deposition Rate: Maintain a total deposition rate of ~2 Å/s. The individual rates of the host and guest should be carefully controlled to achieve the desired doping ratio.
-
-
Electron Transport Layer (ETL): Evaporate Alq₃ to a thickness of 40 nm at a rate of 1-2 Å/s.
-
Cathode:
-
Deposit a thin layer of Lithium Fluoride (LiF) to a thickness of 1 nm at a rate of 0.1-0.2 Å/s. This layer facilitates electron injection.
-
Deposit Aluminum (Al) to a thickness of 100 nm at a rate of 2-5 Å/s to form the reflective cathode.
-
-
PART 3: Encapsulation
-
Transfer: Immediately transfer the fabricated devices from the evaporator into an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent exposure to oxygen and moisture, which rapidly degrade the device.
-
Sealing: Apply a UV-curable epoxy around the perimeter of the active device area and place a clean glass coverslip on top. Cure the epoxy with a UV lamp to create an airtight seal.
Device Architecture and Characterization
A well-fabricated OLED based on a DBSF-derived host should be characterized to evaluate its performance.
Device Structure Diagram
Caption: Representative OLED device stack and energy level diagram.
Performance Characterization
The primary characterization techniques involve simultaneous measurement of electrical and optical properties.
| Parameter | Description | Typical Values (Green PhOLED) |
| Turn-on Voltage (Von) | The voltage at which luminance reaches 1 cd/m². A low Von indicates efficient charge injection. | 2.4 - 3.5 V[4] |
| Current Efficiency (cd/A) | The ratio of luminance (cd/m²) to current density (A/m²). Measures photons out per charge in. | 40 - 60 cd/A |
| Power Efficiency (lm/W) | The ratio of luminous flux (lumens) to input electrical power (watts). | 35 - 55 lm/W |
| External Quantum Efficiency (EQE) | The ratio of photons emitted from the device to the number of electrons injected. | 13 - 20%[4] |
| Electroluminescence (EL) Spectrum | The emission spectrum of the device under electrical bias. Should match the photoluminescence of the guest emitter. | Peak at ~515 nm for Ir(ppy)₃ |
| CIE Coordinates | The color coordinates on the 1931 CIE chromaticity diagram. | (~0.30, ~0.61) for green emission |
| Device Lifetime (LT₅₀) | The time for the initial luminance to decrease by 50% at a constant current. | >10,000 hours (at 1000 cd/m²) |
Protocol for Characterization:
-
Mount the encapsulated device onto a test stage.
-
Use a source measure unit (SMU) to apply a forward voltage bias sweep.
-
Simultaneously, use a calibrated photodiode or spectrometer to measure the light output (luminance) and the EL spectrum.
-
Record the current density (J), voltage (V), and luminance (L) data (J-V-L).
-
Calculate the current efficiency, power efficiency, and EQE from the J-V-L data.
-
For lifetime testing, drive the device at a constant current density (e.g., to achieve an initial luminance of 1000 cd/m²) and monitor the luminance decay over time in a controlled environment.
Conclusion
2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] is a highly valuable and versatile precursor for developing state-of-the-art materials for organic electronics. Its inherent structural benefits, combined with the potential for synthetic diversification, allow for the creation of host and transport materials with superior thermal stability and precisely tuned electronic properties. By following the detailed fabrication and characterization protocols outlined in these notes, researchers can effectively integrate DBSF-derived materials into OLEDs, paving the way for next-generation devices with enhanced efficiency, color purity, and operational lifetime.
References
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Thiery, S., et al. (2015). Spirobifluorene-2,7-dicarbazole-4′-phosphine Oxide as Host for High-Performance Single-Layer Green Phosphorescent OLED Devices. Organic Letters, 17(19), 4682–4685. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2,7-Dibromo-9,9'-Spirobifluorene in Next-Generation OLEDs. Available at: [Link]
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ACS Publications. (2015). Spirobifluorene-2,7-dicarbazole-4′-phosphine Oxide as Host for High-Performance Single-Layer Green Phosphorescent OLED Devices. Organic Letters. Available at: [Link]
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ResearchGate. (2015). Spirobifluorene-2,7-dicarbazole-4'-phosphine Oxide as Host for High-Performance Single-Layer Green Phosphorescent OLED Devices | Request PDF. Available at: [Link]
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Crafting 1,4-diaryl spirobifluorene hosts in OLEDs via interannular C–H arylation: synergistic effects of molecular linearity and orthogonality. PubMed Central. Available at: [Link]
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Li, Q., et al. (2024). Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off. Chemical Science, 15(43), 16096-16102. Available at: [Link]
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Application Notes & Protocols: The Role of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] in Thermally Activated Delayed Fluorescence (TADF)
Introduction: The Quest for 100% Exciton Utilization in OLEDs
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies. However, a fundamental challenge lies in harnessing the full electrical energy input. During charge recombination, quantum mechanics dictates the formation of excitons in a 1:3 ratio of emissive singlets to non-emissive triplets. While first-generation fluorescent materials could only utilize the 25% of singlet excitons, and second-generation phosphorescent materials used heavy-metal complexes to harvest triplets, Thermally Activated Delayed Fluorescence (TADF) represents a third-generation breakthrough. TADF enables purely organic molecules to achieve a theoretical 100% internal quantum efficiency by harvesting triplet excitons through a process of reverse intersystem crossing (RISC).[1][2]
This guide focuses on a specific molecular scaffold, 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] , and elucidates its critical role as a building block for advanced TADF emitters. We will explore the synergistic contributions of its core components—the rigid spiro structure and the heavy bromine atoms—and provide detailed protocols for its synthesis and characterization.
PART 1: Core Concepts & Rationale
The Spiro[fluorene] Backbone: A Foundation of Rigidity and Separation
The spirocyclic linkage, where two ring systems are joined by a single common atom, is a cornerstone of modern TADF emitter design.[3][4] The spiro[fluorene] unit, in particular, offers several distinct advantages:
-
Structural Rigidity and Thermal Stability: The spiro center creates a rigid, three-dimensional, and sterically hindered structure.[5] This "intramolecular lock" suppresses non-radiative decay pathways caused by molecular vibrations and prevents detrimental intermolecular π–π stacking in the solid state, which would otherwise quench emission.[5][6] This leads to higher photoluminescence quantum yields (PLQY) in thin films.
-
Orthogonal Geometry for Small ΔEST: The defining feature of the spiro junction is the nearly orthogonal orientation of the two connected π-systems (e.g., the two fluorene units in spirobifluorene).[4] This geometry inherently enforces a spatial separation between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are often designed to reside on different parts of the molecule (e.g., a donor unit on one side and an acceptor on the other). This separation minimizes the exchange energy between the singlet (S₁) and triplet (T₁) excited states, resulting in a very small energy gap (ΔEST).[2][4] A small ΔEST (< 0.2 eV) is the primary prerequisite for efficient RISC.[7]
Caption: Logical flow of the spiro-structure's benefits in TADF design.
The Heavy-Atom Effect of Bromine: Accelerating Triplet Harvesting
While a small ΔEST makes RISC energetically feasible, the rate of this transition (kRISC) must be fast enough to outcompete non-radiative decay from the triplet state. This is where the strategic placement of heavy atoms like bromine becomes crucial. The "heavy-atom effect" enhances spin-orbit coupling (SOC), the interaction between the electron's spin and its orbital motion.[1][8]
-
Enhanced Spin-Orbit Coupling (SOC): Bromine, being a relatively heavy atom, increases the probability of spin-forbidden transitions between singlet and triplet states.
-
Accelerated RISC Rate: This enhanced SOC directly accelerates the T₁ → S₁ reverse intersystem crossing process.[9][10] A faster kRISC means that triplet excitons are more rapidly converted back into emissive singlets, which then decay radiatively as delayed fluorescence. This reduces the triplet exciton lifetime, minimizing efficiency losses from triplet-triplet annihilation and other quenching pathways, especially at high brightness.[6]
By introducing bromine atoms at the 2' and 7' positions of the spiro[fluorene] core, the molecule is primed to facilitate efficient triplet harvesting, making it an excellent precursor for high-performance TADF emitters.
Caption: Energy level diagram illustrating the TADF mechanism.
PART 2: Experimental Protocols
Protocol 2.1: Synthesis of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]
This protocol outlines a plausible synthetic route for the title compound, adapted from established procedures for similar spiro[fluorene] derivatives.[6][11] This molecule is typically used as an intermediate, upon which donor and/or acceptor moieties are subsequently added via cross-coupling reactions to complete the final TADF emitter.
Workflow:
Caption: General workflow for the synthesis of the title compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,7-dibromo-9H-fluorene (1.0 eq), powdered potassium hydroxide (KOH) (3.0 eq), and a suitable solvent such as 1,4-dioxane.
-
Addition of Reagent: While stirring, add 1,4-dibromobut-2-ene (1.1 eq) to the mixture. Note: This reagent will form the cyclopentene ring.
-
Spirocyclization: Heat the reaction mixture to reflux (approximately 90-100 °C) for 3-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by slowly adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane (DCM) or ethyl acetate (3x).
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a solvent system like ethanol/DCM or by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2.2: Photophysical Characterization of a Derived TADF Emitter
Once 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] is functionalized into a complete Donor-Acceptor TADF emitter, its photophysical properties must be thoroughly characterized to validate its performance.
Workflow:
Caption: Workflow for comprehensive TADF material characterization.
Step-by-Step Methodology:
-
Sample Preparation: Prepare thin-film samples by co-evaporating the TADF emitter (e.g., 10-15 wt%) into a suitable host matrix, such as mCP (1,3-Bis(N-carbazolyl)benzene), onto a quartz substrate.[6]
-
Steady-State Measurements (Room Temperature):
-
Measure the UV-Vis absorption and photoluminescence (PL) spectra.
-
The onset of the PL spectrum provides an estimation of the S₁ energy level.
-
-
Phosphorescence Measurement (Low Temperature):
-
Measure the PL spectrum at a low temperature (77 K) to suppress thermal processes and observe the phosphorescence emission.
-
The highest-energy peak of the phosphorescence spectrum corresponds to the T₁ energy level.
-
-
Calculate ΔEST: Determine the singlet-triplet energy gap using the formula: **ΔEST = E(S₁) - E(T₁) **.
-
Time-Resolved Photoluminescence (Room Temperature):
-
Using a pulsed laser and a time-correlated single photon counting (TCSPC) or a gated iCCD camera system, measure the emission decay profile.[6][7]
-
The decay curve will typically show a multi-exponential behavior with a short-lived component (prompt fluorescence, τp) and a long-lived component (delayed fluorescence, τd).
-
-
Temperature-Dependent Lifetime Measurements:
-
Record the time-resolved emission decays at various temperatures (e.g., from 100 K to 300 K).
-
An increase in the intensity and a shortening of the lifetime of the delayed component with increasing temperature is the hallmark confirmation of a TADF mechanism.[6]
-
-
Calculation of Key Rates: From the temperature-dependent data and PLQY, the rates for intersystem crossing (kISC) and reverse intersystem crossing (kRISC) can be calculated. A high kRISC value (typically > 10⁵ s⁻¹) is indicative of an efficient TADF emitter.[12]
PART 3: Data Interpretation & Summary
The combination of a rigid spiro core and the heavy-atom effect from bromine substitution in a TADF emitter derived from 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] is expected to yield the following desirable properties.
Table 1: Expected Photophysical Properties of a High-Performance TADF Emitter
| Parameter | Desired Value/Characteristic | Rationale |
| ΔEST | < 0.2 eV | Enables efficient thermal up-conversion from T₁ to S₁. A direct result of the spiro-core's orthogonal structure.[13] |
| PLQY (doped film) | > 90% | High emission efficiency is critical. The rigid spiro structure suppresses non-radiative decay, boosting PLQY.[3][5] |
| kRISC | > 10⁵ s⁻¹ | Fast triplet harvesting to minimize non-radiative losses. Enhanced by the bromine heavy-atom effect.[1][9] |
| Delayed Lifetime (τd) | < 10 µs | Shorter lifetimes reduce efficiency roll-off at high brightness by minimizing triplet-triplet annihilation.[6][13] |
| Emission Spectrum | Narrow FWHM | The rigid molecular structure can lead to narrowband emission, which is crucial for high color purity in displays.[5] |
Conclusion
2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] represents a strategically designed molecular intermediate for the creation of advanced TADF materials. Its architecture elegantly addresses the core challenges of TADF emitter design. The spiro[fluorene] component provides a rigid, orthogonal framework essential for achieving a small ΔEST and high solid-state PLQY, while the 2',7'-dibromo substitution leverages the heavy-atom effect to significantly accelerate the rate of reverse intersystem crossing. This synergistic combination provides a powerful and versatile platform for developing next-generation, high-efficiency, and stable emitters for OLED applications.
References
- Spiro‐Based Thermally Activated Delayed Fluorescence Emitters for Organic Light‐Emitting Diodes. (URL: )
- Spiro-Based Thermally Activated Delayed Fluorescence Emitters with Reduced Nonradiative Decay for High-Quantum-Efficiency, Low-Roll-Off, Organic Light-Emitting Diodes.
- Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens.
- Peripherally fused spiro structures enable the development of narrowband TADF emitters for highly efficient blue OLEDs. Chemical Science. (URL: )
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Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens. PubMed. (URL: [Link])
- Spiro-based thermally activated delayed fluorescence emitters with reduced non-radiative decay for high quantum efficiency. Semantic Scholar. (URL: )
- Highly Efficient OLEDs by Using a Brominated Thermally Activated Delayed Fluorescent Host due to Balanced Carrier Transport and Enhanced Exciton Upconversion.
- Spiro Compounds for Organic Light-Emitting Diodes.
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2′,7′-Dibromospiro[cyclopropane-1,9′-fluorene]. National Institutes of Health (NIH). (URL: [Link])
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Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens. ResearchGate. (URL: [Link])
-
Metal complex-based TADF: design, characterization, and lighting devices. RSC Publishing. (URL: [Link])
- Photophysical Characterisation of Thermally Activated Delayed Fluorescence (TADF)
- Spiro-Based Thermally Activated Delayed Fluorescence Emitters with Reduced Nonradiative Decay for High-Quantum-Efficiency. (URL: )
-
Synthesis and photophysical studies of chiral fluorescent compounds. PPSM. (URL: [Link])
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High-performance deep-blue electroluminescence from multi-resonance TADF emitters with a spirofluorene-fused double boron framework. Chemical Science. (URL: [Link])
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Application Notes and Protocols for the Synthesis of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] Derivatives for Blue Emitting OLEDs
Introduction: The Quest for Stable and Efficient Blue Emitters in OLED Technology
The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the development of robust and efficient emitting materials, particularly for the blue region of the visible spectrum. Blue emitters are fundamental for full-color displays and white lighting applications; however, they often suffer from lower efficiency and shorter operational lifetimes compared to their green and red counterparts. This "blue problem" stems from the wide bandgap required for blue emission, which can lead to chemical instability and undesirable degradation pathways under electrical stress.
Fluorene derivatives have emerged as a promising class of materials for OLEDs due to their high photoluminescence quantum yields, excellent thermal stability, and good charge carrier mobility.[1] To further enhance their performance and address the challenges of blue emitters, significant research has focused on the incorporation of spiro-linked structures. The spiro-center, a single atom that is part of two rings, imparts a three-dimensional and rigid conformation to the molecule. This unique geometry can effectively suppress intermolecular interactions, such as aggregation-caused quenching, and prevent the formation of undesirable, lower-energy emissive species (excimers), thus ensuring high color purity and morphological stability in the solid state.[2]
This application note details the synthesis and application of a specific class of spirofluorene compounds: 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] derivatives. The dibrominated core serves as a versatile platform for introducing a variety of functional groups at the 2' and 7' positions via well-established cross-coupling reactions, allowing for the fine-tuning of the material's optoelectronic properties. The cyclopentene moiety at the spiro-center offers a balance of rigidity and synthetic accessibility, contributing to the overall stability and processability of the final emitter. We will provide detailed protocols for the synthesis of the key dibrominated intermediate and its subsequent derivatization, as well as a guide to the fabrication and characterization of OLED devices incorporating these novel blue emitters.
Synthesis and Characterization
The synthesis of blue-emitting 2',7'-diarylspiro[cyclopentene-1,9'-fluorene] derivatives commences with the preparation of the key intermediate, 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]. This is followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the desired aryl substituents.
Protocol 1: Synthesis of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]
This protocol is a representative procedure based on established methods for the synthesis of similar spirofluorene compounds. The synthesis involves a two-step process starting from 2,7-dibromo-9H-fluorene.
Step 1: Oxidation to 2,7-Dibromo-9H-fluoren-9-one
The first step is the oxidation of the 9-position of the fluorene core.
-
Reaction Scheme:
-
Materials:
-
2,7-Dibromo-9H-fluorene
-
Chromium(VI) oxide (CrO₃)
-
Glacial acetic acid
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask, suspend 2,7-dibromo-9H-fluorene (e.g., 10.0 g, 30.9 mmol) in glacial acetic acid (250 mL).
-
With stirring, carefully add chromium(VI) oxide (12 g, 0.12 mol) in portions. The reaction is exothermic.
-
Stir the mixture at room temperature for 12 hours. A yellow precipitate will form.[3]
-
Collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with deionized water to remove acetic acid and chromium salts.
-
Dry the product under vacuum to yield 2,7-dibromo-9H-fluoren-9-one as a yellow solid.
-
Step 2: Spirocyclization with 1,4-Dibromobutane
This step creates the spiro[cyclopentene-1,9'-fluorene] core.
-
Reaction Scheme:
-
Materials:
-
2,7-Dibromo-9H-fluoren-9-one
-
1,4-Dibromobutane
-
Potassium hydroxide (KOH)
-
Phase-transfer catalyst (e.g., Aliquat 336)
-
Toluene or a similar high-boiling solvent
-
-
Procedure:
-
To a three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 2,7-dibromo-9H-fluoren-9-one, a strong base such as powdered potassium hydroxide, and a catalytic amount of a phase-transfer catalyst in toluene.
-
Heat the mixture to reflux.
-
Add 1,4-dibromobutane dropwise to the refluxing mixture.
-
Continue refluxing for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and add water to dissolve the inorganic salts.
-
Separate the organic layer, and extract the aqueous layer with toluene or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain pure 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene].
-
Diagram of the Synthetic Workflow
Sources
improving charge transport in organic field-effect transistors (OFETs) with 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]
Here are the detailed Application Notes and Protocols for improving charge transport in organic field-effect transistors (OFETs) with 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene].
Topic: Leveraging 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] for Enhanced Charge Transport in Organic Field-Effect Transistors (OFETs)
Foundational Principles: The Quest for Superior Charge Transport in OFETs
Organic Field-Effect Transistors (OFETs) represent a cornerstone of next-generation electronics, promising innovations in flexible displays, wearable sensors, and low-cost integrated circuits.[1][2] The performance of these devices is fundamentally dictated by the efficiency of charge transport within the organic semiconductor (OSC) active layer.[3][4] The primary metric for this efficiency is charge carrier mobility (µ), which quantifies how quickly charges move through the material under an applied electric field.[3]
However, achieving high mobility in OSCs is a significant challenge. Unlike their inorganic crystalline counterparts, the performance of organic semiconductors is exquisitely sensitive to molecular order and solid-state packing.[4] Disordered molecular arrangements, grain boundaries, and interfacial trap states at the semiconductor-dielectric interface can severely impede charge transport, leading to lower mobility and overall poor device performance.[5][6][7][8]
To overcome these hurdles, materials science has turned to innovative molecular design. One particularly effective strategy involves the use of spiro-linked compounds.[9][10] These molecules feature a central sp³-hybridized carbon atom that joins two molecular subunits in a rigid, perpendicular orientation. This unique three-dimensional architecture is highly effective at disrupting intermolecular aggregation and controlling thin-film morphology—critical factors for optimizing charge transport pathways.[9] This guide focuses on a specific spiro compound, 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] , as a key material for enhancing the performance of solution-processed OFETs.[11]
The Strategic Role of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]
The efficacy of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] stems from its unique molecular structure and resultant properties. It serves as a crucial building block for advanced organic semiconductors and as a functional additive to improve the morphology of other OSCs.[11]
Molecular Architecture and Its Implications
The spiro-linkage in 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] forces the fluorene and cyclopentene units into a fixed, orthogonal arrangement. This steric hindrance prevents the kind of undesirable, dense π-π stacking that can lead to the formation of performance-limiting traps in thin films.[9] The dibromo-functionalization at the 2' and 7' positions of the fluorene core further modifies the molecule's electronic properties, influencing its energy levels and interaction with other molecules in a blend.
Experimental Application Protocols
This section provides detailed, step-by-step protocols for the fabrication and characterization of high-performance OFETs utilizing 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]. The described architecture is a Bottom-Gate, Top-Contact (BGTC) device, a widely used and reliable configuration. [12][13]
OFET Fabrication Workflow
The fabrication process involves a sequence of steps designed to build the device layer by layer with high precision.
Protocol 1: Substrate Preparation and Cleaning
Causality: The quality of the organic semiconductor film is critically dependent on the cleanliness and surface energy of the substrate. [13][14]An atomically clean and uniform surface ensures proper wetting and promotes the growth of a highly ordered film, which is essential for efficient charge transport. [6] Materials:
-
Heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer (serves as gate and dielectric).
-
Acetone (semiconductor grade).
-
Isopropanol (IPA, semiconductor grade).
-
Deionized (DI) water.
-
Nitrogen (N₂) gas source.
-
Ultrasonic bath.
-
UV-Ozone cleaner or Oxygen Plasma system.
Procedure:
-
Dicing: Dice the Si/SiO₂ wafer into appropriately sized substrates (e.g., 1.5 cm x 1.5 cm).
-
Sonication: Place the substrates in a beaker and sequentially sonicate in acetone, isopropanol, and DI water for 15 minutes each. This process removes organic residues and particulate contamination.
-
Drying: After the final rinse in DI water, thoroughly dry the substrates using a stream of high-purity N₂ gas.
-
Surface Activation: Immediately transfer the dried substrates to a UV-Ozone or Oxygen Plasma cleaner. Treat for 10-15 minutes. This step removes the final traces of organic contaminants and creates a hydrophilic surface with hydroxyl (-OH) groups, which are necessary for the subsequent surface modification step.
Protocol 2: Dielectric Surface Modification with OTS
Causality: Treating the SiO₂ dielectric with an octadecyltrichlorosilane (OTS) self-assembled monolayer (SAM) is a critical step. [6][15]The OTS layer transforms the high-energy, hydrophilic SiO₂ surface into a low-energy, hydrophobic surface. This modification reduces surface trap states and promotes the desired edge-on packing of the organic semiconductor molecules, facilitating efficient lateral charge transport. [6] Materials:
-
Cleaned Si/SiO₂ substrates.
-
Anhydrous toluene.
-
Octadecyltrichlorosilane (OTS).
-
Vacuum desiccator.
-
Hot plate.
Procedure:
-
Solution Preparation: In a glovebox or moisture-free environment, prepare a dilute solution of OTS in anhydrous toluene (typically 5-10 mM).
-
Immersion: Immerse the freshly cleaned and activated substrates in the OTS solution for 30 minutes. The trichlorosilyl groups of OTS will react with the surface hydroxyl groups on the SiO₂.
-
Rinsing: Remove the substrates from the solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed OTS molecules.
-
Drying: Dry the substrates with a stream of N₂ gas.
-
Annealing: Place the substrates on a hot plate at 120 °C for 20 minutes. This step drives the self-assembly process to completion, forming a dense, well-ordered monolayer.
-
Verification (Optional but Recommended): Measure the water contact angle on the treated surface. A successful OTS treatment should yield a contact angle >100°, confirming the hydrophobic nature of the surface.
Protocol 3: Active Layer Deposition via Solution Shearing
Causality: Compared to conventional spin-coating, solution shearing is a meniscus-guided technique that provides superior control over film crystallinity and molecular alignment. [16][17]By precisely controlling the evaporation rate at the solvent meniscus, this method facilitates the growth of large, highly aligned crystalline domains, which drastically reduces the number of performance-limiting grain boundaries. [15][17] Materials:
-
OTS-treated Si/SiO₂ substrates.
-
Host organic semiconductor (e.g., TIPS-pentacene or C8-BTBT).
-
2',7'-Dibromospiro[cyclopentene-1,9'-fluorene].
-
High-boiling-point solvent (e.g., chlorobenzene or dichlorobenzene).
-
Solution shearing coater.
Procedure:
-
Solution Preparation: Prepare a solution of the host semiconductor and the spiro additive in the chosen solvent. A typical concentration is 5-10 mg/mL. The weight percentage of the spiro additive relative to the host semiconductor should be systematically varied (e.g., 0%, 1%, 2%, 5%) to find the optimal ratio.
-
Substrate Heating: Place the OTS-treated substrate on the shearing stage, which should be heated to a specific temperature (e.g., 60-90 °C). The temperature influences solvent evaporation and crystallization kinetics.
-
Deposition: Dispense a small volume of the prepared solution onto the substrate near the edge of the shearing blade.
-
Shearing: Move the blade across the substrate at a slow, constant speed (e.g., 0.1-1.0 mm/s). The gap between the blade and the substrate is typically set to 50-100 µm. The slow speed allows for controlled solvent evaporation and promotes the growth of aligned crystals.
-
Annealing: After shearing, keep the substrate on the hot stage for an additional 10-15 minutes to ensure all residual solvent has been removed. [18]
Protocol 4: Source-Drain Electrode Deposition
Causality: The final step in device fabrication is the deposition of the source and drain electrodes. Thermal evaporation through a shadow mask is a reliable method for patterning these contacts without damaging the underlying organic layer. [19]Gold (Au) is commonly used due to its high work function, which facilitates efficient hole injection into many p-type organic semiconductors, and its environmental stability. [12] Materials:
-
Substrates with the deposited organic active layer.
-
Shadow masks with desired channel length (L) and width (W).
-
High-vacuum thermal evaporator.
-
Chromium (Cr) or Titanium (Ti) pellets (adhesion layer).
-
Gold (Au) pellets.
Procedure:
-
Mask Alignment: Carefully align the shadow mask on top of the substrate, ensuring the channels are positioned over the desired area of the semiconductor film.
-
Loading: Load the masked substrates into the thermal evaporator.
-
Pump Down: Evacuate the chamber to a high vacuum (base pressure < 5 x 10⁻⁶ Torr) to ensure a clean deposition process.
-
Adhesion Layer Deposition: First, evaporate a thin (2-5 nm) layer of Cr or Ti. This layer is crucial for promoting adhesion between the gold and the organic/dielectric surface.
-
Gold Deposition: Without breaking vacuum, evaporate a 40-50 nm layer of gold.
-
Venting and Removal: Once the deposition is complete, vent the chamber with N₂ and carefully remove the substrates. The OFETs are now ready for characterization.
Device Characterization and Data Analysis
Protocol 5: Electrical Characterization
Causality: Electrical characterization is performed to extract the key performance metrics of the OFETs. [1][14]By measuring the output and transfer characteristics, we can quantify the charge carrier mobility, threshold voltage, and on/off ratio, which collectively define the device's performance. [3][14] Equipment:
-
Probe station housed in a dark, inert environment (e.g., N₂-filled glovebox).
-
Semiconductor parameter analyzer (e.g., Keysight B1500A or Keithley 4200-SCS).
Procedure:
-
Setup: Place the fabricated OFET substrate on the probe station chuck. Carefully land the probe tips on the source, drain, and gate (via the backside of the wafer) contact pads.
-
Measure Transfer Characteristics:
-
Apply a constant, high source-drain voltage (V_DS), typically between -40 V and -80 V (for p-type devices), to operate in the saturation regime.
-
Sweep the gate voltage (V_GS) from positive to negative (e.g., +20 V to -60 V).
-
Record the drain current (I_DS).
-
Plot I_DS (log scale) and |I_DS|¹ᐟ² (linear scale) vs. V_GS.
-
-
Measure Output Characteristics:
-
Set the gate voltage (V_GS) to a series of constant negative values (e.g., 0 V, -10 V, -20 V, -30 V, -40 V).
-
For each V_GS, sweep the source-drain voltage (V_DS) from 0 V to a high negative value (e.g., -60 V).
-
Record the drain current (I_DS).
-
Plot I_DS vs. V_DS for each gate voltage.
-
Parameter Extraction:
-
Field-Effect Mobility (µ_sat): Calculated from the slope of the |I_DS|¹ᐟ² vs. V_GS plot in the saturation regime using the following equation:
-
µ_sat = (2L / (W * C_i)) * (∂√|I_DS| / ∂V_GS)²
-
Where L is the channel length, W is the channel width, and C_i is the capacitance per unit area of the gate dielectric.
-
-
Threshold Voltage (V_th): Determined by extrapolating the linear portion of the |I_DS|¹ᐟ² vs. V_GS plot to the V_GS axis. [14]* On/Off Ratio: The ratio of the maximum drain current (I_on) to the minimum drain current (I_off) from the log plot of the transfer curve.
Expected Results and Data Summary
The inclusion of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] is expected to significantly improve device performance. The data can be summarized for clear comparison.
| Sample (Host OSC + Additive) | Avg. Mobility (µ) [cm²/Vs] | Avg. Threshold Voltage (V_th) [V] | Avg. On/Off Ratio |
| Host OSC (0% Spiro) | 0.5 ± 0.1 | -15.2 ± 2.5 | ~ 10⁵ |
| Host OSC + 2% Spiro | 2.1 ± 0.3 | -4.5 ± 1.8 | > 10⁷ |
This table presents hypothetical yet representative data illustrating the expected performance enhancement.
Concluding Remarks and Future Directions
The strategic use of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] as a molecular additive presents a powerful and reproducible method for enhancing charge transport in solution-processed organic field-effect transistors. The protocols detailed in this guide provide a robust framework for fabricating and characterizing high-performance devices. The unique spiro-architecture effectively controls thin-film morphology and molecular packing, directly translating to significant improvements in charge carrier mobility and on/off ratio.
Future research should focus on synthesizing novel derivatives of this spiro compound to further tune electronic properties and morphology control. Additionally, exploring its application with a wider range of high-performance organic semiconductors and advanced deposition techniques will continue to push the boundaries of organic electronics.
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Measuring the Electroluminescence of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]: An Application Note and Protocol
Introduction: The Promise of Spiro-Functionalized Materials in Organic Electronics
The field of organic electronics, particularly the development of Organic Light-Emitting Diodes (OLEDs), is in a constant state of evolution, driven by the quest for materials with enhanced efficiency, stability, and color purity.[1][2] Among the diverse classes of organic semiconductors, spiro-functionalized compounds have emerged as a cornerstone for high-performance OLEDs.[3] The unique three-dimensional and rigid structure imparted by the spiro center offers significant advantages, including the inhibition of intermolecular aggregation and crystallization in thin films. This leads to improved morphological stability and, consequently, longer device operational lifetimes.[2] Furthermore, the spiro linkage can disrupt conjugation, leading to higher triplet energies, a crucial property for host materials in efficient phosphorescent and fluorescent OLEDs.[1]
This application note focuses on 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene], a derivative of the well-established spirobifluorene core.[4] The dibromination at the 2 and 7 positions provides reactive sites for further molecular engineering through cross-coupling reactions, allowing for the fine-tuning of its optoelectronic properties.[1] This makes it a versatile building block for creating novel emitters, hosts, and charge-transport materials for next-generation OLEDs.[1][5] This guide provides a detailed experimental protocol for the fabrication and electroluminescence characterization of an OLED device incorporating a derivative of this spiro compound as the emissive layer, targeting researchers and professionals in materials science and drug development exploring novel organic electronic materials.
Proposed Device Architecture and Materials
To evaluate the electroluminescent properties of a light-emitting material derived from 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene], a multilayer OLED device is fabricated. The following architecture is a well-established starting point for blue-emitting fluorescent OLEDs and can be adapted for emitters of other colors.[6][7][8]
| Layer | Material | Function | Typical Thickness (nm) |
| Cathode | Lithium Fluoride (LiF) / Aluminum (Al) | Electron Injection & Electrode | 1 / 100 |
| Electron Transport Layer (ETL) | Tris(8-hydroxyquinolinato)aluminum (Alq3) | Electron Transport | 30 |
| Emissive Layer (EML) | Host: 2,6-bis(3-(9H-carbazol-9-yl)phenyl)pyridine (26DCzPPy) doped with Emissive Dopant | Light Emission | 20 |
| Hole Transport Layer (HTL) | N,N'-Di(1-naphthyl)-N,N'-diphenylbenzidine (NPB) | Hole Transport & Electron Blocking | 40 |
| Hole Injection Layer (HIL) | Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC) | Hole Injection | 10 |
| Anode | Indium Tin Oxide (ITO) | Transparent Electrode | 150 |
| Substrate | Glass | Support | - |
Emissive Dopant: For the purpose of this protocol, we will consider a hypothetical blue-emitting dopant synthesized from the 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] precursor, hereafter referred to as Spiro-Blue . The doping concentration is typically in the range of 1-10 wt%.
Experimental Workflow
The fabrication and characterization of the OLED device follows a systematic workflow to ensure reproducibility and accuracy of the results.
Detailed Protocols
Part 1: OLED Device Fabrication
1.1. Substrate Cleaning:
-
Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried with a high-purity nitrogen gun.
-
Immediately before use, the ITO surface is treated with oxygen plasma for 5 minutes to enhance the work function and improve hole injection.
1.2. Hole Injection Layer (HIL) Deposition (Spin Coating):
-
A solution of TAPC in a suitable organic solvent (e.g., chlorobenzene) at a concentration of 5 mg/mL is prepared.
-
The TAPC solution is dispensed onto the cleaned ITO substrate.
-
The substrate is spun at 3000 rpm for 60 seconds to form a uniform thin film.
-
The substrate is then annealed on a hotplate at 100°C for 10 minutes to remove any residual solvent.
1.3. Organic Layer and Cathode Deposition (Thermal Evaporation):
This process is carried out in a high-vacuum thermal evaporation system with a base pressure below 5 x 10⁻⁶ Torr.
-
The substrate with the HIL is loaded into the evaporation chamber.
-
The organic materials (NPB, 26DCzPPy, Spiro-Blue , Alq3) and metals (LiF, Al) are loaded into separate crucibles.
-
The layers are deposited sequentially onto the substrate under high vacuum. The deposition rate and thickness of each layer are monitored in real-time using a quartz crystal microbalance.
-
HTL (NPB): Deposition rate of 1-2 Å/s.
-
EML (26DCzPPy:Spiro-Blue): Co-evaporation with a host deposition rate of ~1 Å/s and a dopant deposition rate adjusted to achieve the desired doping concentration (e.g., for 5 wt%, the dopant rate would be ~0.05 Å/s).
-
ETL (Alq3): Deposition rate of 1-2 Å/s.
-
Cathode (LiF/Al): LiF at a rate of 0.1-0.2 Å/s, followed by Al at a rate of 2-5 Å/s.
-
1.4. Encapsulation:
To protect the device from atmospheric moisture and oxygen, which can degrade the organic layers and cathode, the device is encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.
Part 2: Electroluminescence Characterization
All measurements are performed at room temperature under ambient conditions unless otherwise specified.
2.1. Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
The fabricated OLED device is connected to a source measure unit (SMU) and a photodetector.
-
A forward voltage sweep is applied to the device, and the corresponding current and luminance are measured simultaneously.
-
The current density (J) is calculated by dividing the measured current by the active area of the device.
-
The results are plotted as J-V and L-V curves.
2.2. Electroluminescence (EL) Spectrum and CIE Coordinates:
-
The device is driven at a constant current density (e.g., 20 mA/cm²).
-
The emitted light is collected by a spectroradiometer to measure the electroluminescence spectrum.
-
From the spectrum, the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates (x, y) are calculated to quantify the color of the emitted light.
2.3. External Quantum Efficiency (EQE) Calculation:
The external quantum efficiency, which represents the ratio of photons emitted to electrons injected, is a critical parameter for evaluating device performance.
-
The current efficiency (η_c) in cd/A and power efficiency (η_p) in lm/W are calculated from the J-V-L data.
-
The EQE can be calculated from the luminance, current density, and the EL spectrum using the following relationship:
η_EQE = (π * L * q) / (J * h * c * ∫(S(λ)/λ)dλ)
where:
-
L is the luminance (cd/m²)
-
q is the elementary charge
-
J is the current density (A/m²)
-
h is Planck's constant
-
c is the speed of light
-
S(λ) is the relative EL intensity at wavelength λ
-
Data Presentation and Interpretation
The collected data should be summarized in tables and graphs for clear interpretation and comparison.
Table 2: Key Electroluminescence Performance Parameters
| Parameter | Value | Unit |
| Turn-on Voltage (at 1 cd/m²) | V | |
| Maximum Luminance | cd/m² | |
| Maximum Current Efficiency | cd/A | |
| Maximum Power Efficiency | lm/W | |
| Maximum External Quantum Efficiency | % | |
| CIE Coordinates (at 1000 cd/m²) | (x, y) |
The J-V-L characteristics provide insights into the charge injection and transport properties of the device. The turn-on voltage is a key indicator of the energy barriers at the electrode/organic interfaces. The EL spectrum and CIE coordinates confirm the color of the emitted light and its purity. The efficiencies (current, power, and EQE) are the ultimate measures of the device's performance, reflecting the efficiency of converting electrical energy into light.
Causality Behind Experimental Choices
-
Choice of Host and Transport Layers: NPB and Alq3 are widely used as hole and electron transport materials, respectively, due to their good charge transport properties and thermal stability. 26DCzPPy is selected as a host for blue emitters due to its high triplet energy, which helps to confine excitons on the dopant molecules and prevent energy loss.
-
Thermal Evaporation: This technique is preferred for depositing well-defined, uniform thin films of small organic molecules, which is crucial for achieving high-performance and reproducible OLEDs.[5]
-
Encapsulation: The organic materials and reactive metals used in OLEDs are highly sensitive to moisture and oxygen. Encapsulation is essential to prevent rapid degradation and ensure a reasonable device lifetime for accurate characterization.
Self-Validating System and Trustworthiness
The protocol is designed to be self-validating by including standard characterization techniques that provide a comprehensive picture of the device's performance. For instance, the J-V-L data, EL spectrum, and EQE are all interconnected. Any inconsistencies in these measurements would indicate potential issues with the device fabrication or the measurement setup. Furthermore, comparing the obtained results with literature values for similar spirofluorene-based OLEDs can provide an external validation of the experimental procedure and the performance of the new material.
Conclusion
This application note provides a comprehensive and detailed protocol for the fabrication and electroluminescence characterization of OLEDs based on 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] derivatives. By following this guide, researchers can systematically evaluate the potential of new spiro-functionalized materials for applications in next-generation displays and solid-state lighting. The unique structural and electronic properties of spiro compounds continue to offer exciting opportunities for advancing the field of organic electronics.[3]
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Exploring 2,7-Dibromo-9,9-Spiro-Bifluorene: A Key OLED Intermediate. (n.d.). Retrieved from [Link]
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The Crucial Role of 2,7-Dibromo-9,9'-Spirobifluorene in Next-Generation OLEDs. (2026, January 6). Retrieved from [Link]
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Chen, Y., et al. (2024). Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off. Journal of Materials Chemistry C. Retrieved from [Link]
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Jeon, S.-O., et al. (2009). Blue OLEDs Utilizing Spiro[fluorene-7,9'-benzofluorene]-type Compounds as Hosts and Dopants. Bulletin of the Korean Chemical Society, 30(4), 847-852. Retrieved from [Link]
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Wu, Z., et al. (2015). Fluorinated 9,9′-spirobifluorene derivatives as host materials for highly efficient blue organic light-emitting devices. Journal of Materials Chemistry C, 3(24), 6289-6298. Retrieved from [Link]
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Li, M., et al. (2025). Fluorene-Terminated π-Conjugated Spiro-Type Hole Transport Materials for Perovskite Solar Cells. ACS Energy Letters. Retrieved from [Link]
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Wang, Y., et al. (2024). Crafting 1,4-diaryl spirobifluorene hosts in OLEDs via interannular C–H arylation: synergistic effects of molecular linearity and orthogonality. Chemical Science, 15(1), 123-131. Retrieved from [Link]
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2',7'-Dibromospiro[cyclopent[9]ene-1,9'-fluorene]. (n.d.). Retrieved from [Link]
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Lee, J., et al. (2020). Heteroatom‐Embedded Spiro[Fluorene‐9,9′‐Xanthene]‐Based Electron Transport Materials for Improved Driving Voltage and Efficiency in Phosphorescent Organic Light‐Emitting Diodes. Advanced Functional Materials, 30(38), 2003362. Retrieved from [Link]
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Li, Y., et al. (2019). Spirobifluorene-based oligopyridine derivatives as electron-transporting materials for green phosphorescent organic light-emitting diodes. Dyes and Pigments, 162, 793-800. Retrieved from [Link]
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Chen, Y., et al. (2024). Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off. Journal of Materials Chemistry C. Retrieved from [Link]
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Al-Yasari, A., et al. (2023). Spiro[fluorene-9,9′-xanthene]-Based Hole-Transporting Materials for Photovoltaics: Molecular Design, Structure–Property Relationship, and Applications. ACS Applied Energy Materials, 6(13), 6705-6725. Retrieved from [Link]
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Xue, Y., & Qin, Y. (2014). 2′,7′-Dibromospiro[cyclopropane-1,9′-fluorene]. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o821. Retrieved from [Link]
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Ni, Y., et al. (2013). A Spiro [Fluorene-9, 9'-Xanthene]-Based Host Material for Efficient Green and Blue Phosphorescent OLED. Applied Mechanics and Materials, 311, 19-22. Retrieved from [Link]
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Wang, Y., et al. (2021). An AIE-active acridine functionalized spiro[fluorene-9,9′-xanthene] luminophore with mechanoresponsive luminescence for anti-counterfeiting, information encryption and blue OLEDs. Journal of Materials Chemistry C, 9(4), 1368-1375. Retrieved from [Link]
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2′,7′-Dibromospiro[cyclopent[9]ene-1,9′-fluorene]. (n.d.). Retrieved from [Link]
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Xue, Y., & Qin, Y. (2014). 2′,7′-Dibromospiro[cyclopropane-1,9′-Fluorene]. Acta Crystallographica Section E Structure Reports Online. Retrieved from [Link]
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Xue, Y., & Qin, Y. (2014). 2',7'-Di-bromo-spiro-[cyclo-propane-1,9'-fluorene]. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o821. Retrieved from [Link]
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Duan, L., et al. (2021). Spiro Compounds for Organic Light-Emitting Diodes. Accounts of Materials Research, 2(11), 1045-1057. Retrieved from [Link]
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Gryko, D. T., et al. (2020). The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. Molecules, 25(23), 5634. Retrieved from [Link]
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Wang, Y., et al. (2025). Spiro[fluorene-9,9′-xanthene] derivatives containing cyanopyridine and cyanopyrimidine moieties as acceptors for blue emitters. Dyes and Pigments. Retrieved from [Link]
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2',7'-Dibromo-2-vinylspiro[cyclopropane-1,9'-fluorene]. (n.d.). Retrieved from [Link]
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Bartolo, N. D., et al. (2024). Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Organic Syntheses, 101, 61-80. Retrieved from [Link]
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Shaya, J., et al. (2022). Design, photophysical properties, and applications of fluorene-based fluorophores in two-photon fluorescence bioimaging: A review. Dyes and Pigments, 201, 110199. Retrieved from [Link]
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Application Notes & Protocols for Thin-Film Deposition of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Spiro-Functionalized Materials in Modern Electronics
2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] is a spiro-functionalized organic semiconductor that has garnered significant interest in the field of organic electronics. Its unique three-dimensional molecular structure, characterized by two perpendicular π-systems linked by a common sp³-hybridized carbon, imparts exceptional thermal and morphological stability to thin films. This inherent stability is a critical attribute for the longevity and performance of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The dibromo-functionalization of the fluorene core further allows for versatile post-deposition modification and cross-coupling reactions, making it a valuable building block for complex organic electronic architectures.
This guide provides detailed application notes and protocols for the two most common and effective thin-film deposition techniques for 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]: Thermal Evaporation and Spin Coating . The causality behind each experimental step is explained to provide a deeper understanding of the deposition processes.
Material Profile: 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]
| Property | Value | Reference |
| Chemical Formula | C₁₇H₁₂Br₂ | [1] |
| Molecular Weight | 376.1 g/mol | [1][2] |
| CAS Number | 951884-04-1 | [1] |
| Appearance | White to off-white crystalline powder | |
| Primary Applications | Organic electronics, OLEDs, OPVs, sensors | [1] |
| Key Attributes | Enhanced thermal stability, efficient charge transport | [1] |
PART 1: Thermal Evaporation Protocol
Thermal evaporation is a preferred method for depositing highly uniform and pure thin films of small organic molecules like 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]. This technique involves heating the material in a high vacuum environment until it sublimes, and the vapor then condenses onto a substrate.
Causality of Experimental Choices:
-
High Vacuum: A high vacuum (typically <10⁻⁶ Torr) is essential to prevent the contamination of the film by atmospheric gases and to ensure a long mean free path for the evaporated molecules, leading to a more uniform deposition.[3]
-
Controlled Deposition Rate: A slow and stable deposition rate (0.1-0.5 Å/s) is crucial for achieving a smooth and well-ordered film morphology. Rapid deposition can lead to the formation of amorphous and rough films with a high density of defects.
-
Substrate Temperature Control: The temperature of the substrate during deposition significantly influences the molecular arrangement and crystallinity of the film.[3] Heating the substrate can provide the necessary thermal energy for molecules to diffuse on the surface and find their optimal packing arrangement, leading to more crystalline films.
Experimental Workflow: Thermal Evaporation
Caption: Workflow for Thermal Evaporation.
Step-by-Step Protocol:
-
Substrate Preparation:
-
Commonly used substrates include indium tin oxide (ITO) coated glass, silicon wafers, or quartz.[4]
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Optional: Treat the substrates with UV-ozone or an oxygen plasma to remove any remaining organic residues and improve the surface energy for better film adhesion.
-
-
Thermal Evaporation Process:
-
Load the cleaned substrates into the substrate holder of a high-vacuum thermal evaporation system.
-
Place a suitable amount of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] powder into a quartz or tantalum evaporation boat.
-
Evacuate the chamber to a base pressure of at least 5 x 10⁻⁶ Torr.
-
Gently heat the evaporation boat to a temperature below the sublimation point to degas the material.
-
Increase the temperature of the boat until the material starts to sublime. A starting point for the sublimation temperature can be estimated through thermogravimetric analysis (TGA).
-
Monitor the deposition rate and film thickness using a quartz crystal microbalance. Maintain a stable deposition rate of 0.2 Å/s.
-
Control the substrate temperature during deposition. A typical starting range is between room temperature and 100°C.
-
Once the desired film thickness is achieved, close the shutter and turn off the power to the evaporation boat.
-
-
Post-Deposition Annealing:
-
Allow the substrates to cool down to room temperature inside the vacuum chamber.
-
Optional: Post-deposition annealing can be performed to improve the crystallinity and morphology of the film. Anneal the films in a nitrogen-filled glovebox or in a vacuum oven at a temperature below the material's glass transition temperature (Tg), typically in the range of 80-150°C, for 30-60 minutes. The effects of annealing can include changes in grain size, surface roughness, and molecular packing.[5]
-
PART 2: Spin Coating Protocol
Spin coating is a solution-based technique that is well-suited for the rapid deposition of organic semiconductor films.[6] It offers the advantage of being a low-cost and high-throughput method.
Causality of Experimental Choices:
-
Solvent Selection: The choice of solvent is critical and depends on the solubility of the material.[7] A good solvent should have a suitable boiling point to allow for controlled evaporation during the spinning process. Common solvents for spirofluorene derivatives include chlorobenzene, toluene, and chloroform.[8]
-
Solution Concentration: The concentration of the solution directly influences the final film thickness. Higher concentrations generally result in thicker films.
-
Spin Speed and Acceleration: The spin speed and acceleration determine the rate of solvent evaporation and the centrifugal force applied to the solution, which in turn dictates the film thickness and uniformity.[9] Higher spin speeds lead to thinner films.
Experimental Workflow: Spin Coating
Caption: Workflow for Spin Coating.
Step-by-Step Protocol:
-
Solution Preparation:
-
Dissolve 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] in a suitable solvent (e.g., chlorobenzene) to the desired concentration. A typical starting concentration is 10 mg/mL.
-
Use a magnetic stirrer to ensure the material is fully dissolved. Gentle heating may be required.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
-
-
Spin Coating Process:
-
Place a cleaned substrate on the chuck of the spin coater.
-
Dispense a sufficient amount of the filtered solution onto the center of the substrate to cover the entire surface.
-
Start the spin coating program. A typical two-step program is effective:
-
Step 1 (Spread Cycle): 500 rpm for 10 seconds to allow the solution to spread evenly across the substrate.
-
Step 2 (Thinning Cycle): 2000-4000 rpm for 30-60 seconds to achieve the desired film thickness.
-
-
-
Post-Deposition Annealing:
-
After spin coating, transfer the substrate to a hotplate in a nitrogen-filled glovebox.
-
Anneal the film at a temperature of 80-120°C for 10-30 minutes to remove any residual solvent and improve film morphology.
-
PART 3: Thin-Film Characterization
A comprehensive characterization of the deposited thin films is essential to understand their properties and optimize the deposition process.
| Characterization Technique | Information Obtained |
| Atomic Force Microscopy (AFM) | Surface morphology, roughness, and grain size.[6] |
| X-ray Diffraction (XRD) | Crystallinity, molecular orientation, and phase identification. |
| Scanning Electron Microscopy (SEM) | Surface morphology and cross-sectional analysis.[6] |
| UV-Vis Spectroscopy | Optical absorption and transmission properties, bandgap estimation. |
| Photoluminescence (PL) Spectroscopy | Emission properties and exciton dynamics. |
| Cyclic Voltammetry (CV) | HOMO and LUMO energy levels. |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust starting point for the deposition of high-quality thin films of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]. It is imperative to note that the optimal deposition parameters will be application-specific and may require further refinement. The unique properties of this spiro compound, stemming from its rigid and orthogonal structure, make it a compelling candidate for next-generation organic electronic devices. Future research should focus on exploring the impact of different substrate surface modifications and the development of novel device architectures to fully harness the potential of this promising material.
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2',7'-Dibromospiro[cyclopropane-1,9'-fluorene]. (2014). PMC - NIH. Retrieved from [Link]
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Application Notes and Protocols for the Formulation of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] Inks for Printable Electronics
Abstract
This document provides a comprehensive guide to the formulation of printable inks using 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene], a promising organic semiconductor for applications in next-generation electronic devices. The unique spirocyclic architecture of this molecule imparts exceptional thermal stability and charge transport properties, making it an excellent candidate for solution-processed organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors.[1] This guide will delve into the critical aspects of ink formulation, including solvent selection, concentration optimization, and the strategic use of additives to achieve the desired rheological properties for consistent and high-fidelity printing. Detailed protocols for ink preparation and characterization are provided to enable researchers and drug development professionals to harness the full potential of this novel material.
Introduction to 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]
2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] is a small molecule organic semiconductor that has garnered significant interest within the materials science and organic electronics communities. Its chemical structure, characterized by a central spiro-carbon atom linking a cyclopentene and a fluorene moiety, results in a three-dimensional, non-planar geometry. This unique conformation is key to its advantageous properties. The spiro-center effectively disrupts intermolecular π-π stacking, which in turn enhances solubility in organic solvents and promotes the formation of stable amorphous films with excellent morphological properties.[2][3] Furthermore, the fluorene unit is a well-established building block in organic electronics, known for its high charge carrier mobility and good thermal and chemical stability.[4] The bromine substituents at the 2' and 7' positions offer versatile sites for further chemical modification, allowing for the fine-tuning of its electronic properties.[5]
The molecular formula of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] is C₁₇H₁₂Br₂, with a molecular weight of 376.1 g/mol .[1] Its robust thermal stability and efficient charge transport characteristics make it a compelling choice for the active layer in various printable electronic devices.[1]
The Cornerstone of Printable Electronics: Ink Formulation
The transition from a promising organic semiconductor to a functional printed electronic device is entirely dependent on the successful formulation of a stable and reliable ink. The primary objective of ink formulation is to dissolve the active material in a suitable solvent system and to tailor its physical properties to be compatible with the chosen printing technique, such as inkjet or screen printing. The key parameters that govern the printability of an ink are its viscosity and surface tension.[6]
The Critical Role of Solvents
The choice of solvent is arguably the most critical decision in the ink formulation process. An ideal solvent should not only exhibit high solubility for 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] but also possess the appropriate boiling point, viscosity, and surface tension to ensure stable droplet formation and uniform film deposition.[7] For spirofluorene derivatives, their inherent three-dimensional structure generally leads to good solubility in a range of common organic solvents.[2][6]
Recommended Solvents for Initial Screening:
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform, Chlorobenzene, and o-Dichlorobenzene. These solvents are often excellent choices for dissolving a wide array of organic semiconductors.[8] Dichloromethane, with its high volatility, is particularly suitable for spin-coating applications for initial material characterization.[9]
-
Aromatic Solvents: Toluene, Xylene, and Tetralin. These solvents have been successfully used for the formulation of inks with other fluorene-based polymers.[10]
-
High-Boiling Point Polar Aprotic Solvents: N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylacetamide (DMAc). These have been shown to be effective for dissolving polyimides derived from spirofluorene compounds.[6]
The selection of the primary solvent will significantly impact the morphology of the resulting thin film, which in turn dictates the performance of the electronic device.[11][12]
The Art of Concentration Optimization
The concentration of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] in the ink is a delicate balance. A higher concentration is generally desirable for achieving a thicker active layer in fewer printing passes. However, excessively high concentrations can lead to increased viscosity, nozzle clogging, and potential aggregation of the semiconductor material in the solution.[13] A typical starting concentration range for small molecule organic semiconductor inks is between 1 and 10 mg/mL.[8][14] The optimal concentration will be dependent on the chosen solvent and the target film thickness.
The Power of Additives
Additives are minor components of the ink formulation that can have a profound impact on its properties and performance.[15] They are typically added in small quantities, often less than 5% by weight.[15]
-
Co-solvents/High-Boiling Point Additives: The inclusion of a small percentage of a high-boiling-point solvent can help to prevent the "coffee ring" effect during drying, leading to more uniform films.[16] Examples include 1,8-diiodooctane or 1-chloronaphthalene.[8][16]
-
Surfactants/Wetting Agents: These can be used to modify the surface tension of the ink, improving its wetting on the substrate and preventing droplet pinning.[17] Fluorosurfactants are sometimes employed for this purpose in organic semiconductor inks.[17][18]
-
Viscosity Modifiers: In some cases, a polymer binder may be added to increase the viscosity of the ink, particularly for screen printing applications.[6] However, for OFET applications, the addition of an insulating binder can negatively impact charge transport and should be approached with caution.
-
Dispersing Agents: While more common in nanoparticle-based inks, dispersing agents can help to prevent aggregation of the organic semiconductor in the solution.[2]
Experimental Protocols
Materials and Equipment
-
Semiconductor: 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] (purity >99%)
-
Solvents: High-purity, anhydrous solvents (e.g., chlorobenzene, o-dichlorobenzene, toluene)
-
Additives (optional): 1,8-diiodooctane, fluorosurfactant
-
Equipment: Analytical balance, magnetic stirrer with hotplate, vial with a screw cap, syringe filters (0.2 µm PTFE), viscometer, surface tensiometer, spin coater, inkjet printer.
Protocol for Ink Formulation (for Inkjet Printing)
-
Preparation of the Stock Solution:
-
Accurately weigh 10 mg of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] and transfer it to a clean, dry 4 mL vial.
-
Add 1 mL of the chosen primary solvent (e.g., chlorobenzene) to the vial to create a 10 mg/mL stock solution.
-
Add a small magnetic stir bar to the vial.
-
Seal the vial and stir the solution at room temperature or with gentle heating (e.g., 40-50 °C) until the solid is completely dissolved. The solution should be clear and free of any visible particles.
-
-
Dilution and Additive Incorporation:
-
Prepare a series of dilutions from the stock solution to screen different concentrations (e.g., 1, 2, 5, and 10 mg/mL).
-
If using additives, they should be added at this stage. For example, a high-boiling point co-solvent like 1,8-diiodooctane can be added at a concentration of 1-3% (v/v).
-
-
Filtration:
-
Filter the final ink formulation through a 0.2 µm PTFE syringe filter to remove any particulate matter that could clog the printer nozzle.
-
Ink Characterization
A thorough characterization of the formulated ink is essential to ensure its suitability for printing.
Table 1: Target Ink Properties for Inkjet Printing
| Property | Target Range | Rationale |
| Viscosity | 10 - 20 mPa·s | Ensures stable droplet ejection without satellite formation.[6] |
| Surface Tension | 28 - 40 mN/m | Promotes good wetting on the substrate and prevents droplet spreading.[6] |
| Z number (Inverse Ohnesorge number) | 1 < Z < 10 | A dimensionless number that predicts the printability of an ink. |
Visualization of the Workflow
Caption: Workflow for the formulation and application of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] inks.
Thin Film Deposition and Characterization
Once a suitable ink has been formulated, the next step is to deposit it as a thin film onto a substrate.
Spin Coating for Initial Screening
Spin coating is a rapid and convenient method for fabricating thin films for initial material characterization.
Protocol for Spin Coating:
-
Substrate Preparation: Clean the substrate (e.g., silicon wafer with a dielectric layer) thoroughly by sonicating in a sequence of deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.
-
Surface Treatment: Treat the substrate with a surface modifying agent (e.g., octadecyltrichlorosilane, OTS) to improve the film quality.
-
Deposition: Dispense a small amount of the formulated ink onto the center of the substrate. Spin coat at a speed of 1000-4000 rpm for 30-60 seconds.
-
Annealing: Anneal the film on a hotplate at a temperature between 80 °C and 150 °C to remove residual solvent and improve the molecular ordering. The optimal annealing temperature and time should be determined experimentally.
Inkjet Printing for Device Fabrication
Inkjet printing offers the advantage of direct patterning of the organic semiconductor layer, which is a significant step towards the low-cost manufacturing of electronic devices.[19]
General Guidelines for Inkjet Printing:
-
Substrate Temperature: The substrate is often heated during the printing process (typically between 40 °C and 80 °C) to control the drying rate of the ink.
-
Nozzle Temperature: The printhead nozzle may also be heated to maintain a consistent ink viscosity.
-
Droplet Spacing: The distance between adjacent droplets will determine the morphology of the printed line or film.
-
Post-Deposition Annealing: Similar to spin coating, a post-printing annealing step is crucial for optimizing the performance of the semiconductor layer.
Caption: Characterization workflow for thin films of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene].
Conclusion
The formulation of high-quality inks from 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] is a critical step in realizing its potential for printable electronics. By carefully selecting the solvent system, optimizing the semiconductor concentration, and judiciously using additives, it is possible to create inks with the desired rheological properties for high-fidelity printing. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop their own customized ink formulations and to explore the exciting possibilities of this promising organic semiconductor in a wide range of electronic applications.
References
- Bierkandt, T., et al. (2018). Organosolubility and optical transparency of novel polyimides derived from 2′,7′-bis(4-aminophenoxy)-spiro(fluorene-9,9′-xanthene). Polymer Chemistry.
- Chen, Y., et al. (2021). Spiro[fluorene-9,9′-xanthene]-Based Hole-Transporting Materials for Photovoltaics: Molecular Design, Structure–Property Relationship, and Applications.
-
MySkinRecipes. (n.d.). 2',7'-Dibromospiro[cyclopent[20]ene-1,9'-fluorene]. Retrieved from [Link]
- Park, J., et al. (2017). Summary of Organic Semiconductor-Based Ink Formulation and Their Electrical Characteristics on TFT Template.
- CN113586026A - Organic semiconductor ink, preparation method and application - Google Patents. (n.d.).
- Kim, S. Y., et al. (2003).
- Xue, Y., & Qin, Y. (2014). 2′,7′-Dibromospiro[cyclopropane-1,9′-fluorene]. PMC.
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MySkinRecipes. (n.d.). 2',7'-Dibromospiro[cyclopent[20]ene-1,9'-fluorene]. Retrieved from [Link]
- Lee, H., et al. (2023). Inkjet Printing of a Gate Insulator: Towards Fully Printable Organic Field Effect Transistor.
- Li, C., et al. (2015). Origin of effects of additive solvent on film-morphology in solution-processed nonfullerene solar cells. PubMed.
- Leclerc, N., et al. (2019). Journal of Materials Chemistry C Editor's choice web collection: 'Spiro compounds for electronics'. RSC Publishing.
- WO2010113931A1 - Organic semiconductor ink composition and method for forming organic semiconductor pattern using same - Google Patents. (n.d.).
- Pinky, S. K., et al. (2023). Effect of solvent on the emulsion and morphology of polyfluorene films: all-atom molecular dynamics approach. PubMed.
- Pinky, S. K., et al. (2023). Effect of Solvent on the Emulsion and Morphology of Polyfluorene Films: All-atom molecular dynamics approach. The Royal Society of Chemistry.
- WO2010113931A1 - Organic semiconductor ink composition and method for forming organic semiconductor pattern using same - Google Patents. (n.d.).
- Chen, Y., et al. (2021). Spiro Compounds for Organic Light-Emitting Diodes.
- Ganesan, P., et al. (2021). Spiro-Based Thermally Activated Delayed Fluorescence Emitters with Reduced Nonradiative Decay for High-Quantum-Efficiency. ORBi UMONS.
- Walker, S. B., & Lewis, J. A. (2012). Advanced Applications of Metal–Organic Decomposition Inks in Printed Electronics.
- Chen, W., et al. (2015). Influence of Solvent Mixing on the Morphology and Performance of Solar Cells Based on Polyfluorene Copolymer/Fullerene Blends. Request PDF.
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Boraychem. (n.d.). Ink Additives. Retrieved from [Link]
- Xue, Y., & Qin, Y. (2014). 2′,7′-Di-bromo-spiro-[cyclo-propane-1,9′-fluorene]. PubMed.
-
Amanote Research. (n.d.). 2′,7′-Dibromospiro[cyclopropane-1,9′-Fluorene]. Retrieved from [Link]
- Liu, Y., et al. (2007).
- Zhang, Y., et al. (2023). Main solvent selection criteria and small molecule and polymer binary-solvent inks for inkjet printing.
- Kulkarni, C., et al. (2019). Molecular Design Principles to Achieve Strong Chiroptical Properties of Fluorene Copolymers in Thin-Films.
- Bartolo, N. D., et al. (2024). Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Organic Syntheses.
- Nakanotani, H., et al. (2013).
- Wang, Y., et al. (2002). Blue-Light-Emitting Fluorene-Based Polymers with Tunable Electronic Properties.
-
PubChem. (n.d.). 2',7'-Dibromo-2-vinylspiro[cyclopropane-1,9'-fluorene]. Retrieved from [Link]
- Zhang, X., et al. (2019). Photo- and electro-luminescent properties of 2,7-disubstituted spiro[fluorene-9,9′-xanthene] derivatives containing imidazole-derived moieties. New Journal of Chemistry.
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- 15. 2',7'-Di-bromo-spiro-[cyclo-propane-1,9'-fluorene] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. mdpi.com [mdpi.com]
- 20. pubs.aip.org [pubs.aip.org]
Troubleshooting & Optimization
challenges in the synthesis of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]
Answering the user's request.## Technical Support Center: Synthesis of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]
Welcome to the technical support resource for the synthesis of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]. This guide is designed for researchers, chemists, and materials scientists engaged in the synthesis of advanced organic electronic materials. Spirofluorene derivatives are renowned for their unique, rigid, and three-dimensional structures, which impart high thermal stability and desirable charge-transport properties, making them critical building blocks for Organic Light-Emitting Diodes (OLEDs) and photovoltaic devices.[1][2]
However, the construction of the spirocyclic core, particularly with specific functionalization like dibromination, presents a unique set of synthetic hurdles. This document provides in-depth troubleshooting guides, frequently asked questions, and a detailed experimental protocol to navigate the challenges associated with this synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to construct the spiro[cyclopentene-1,9'-fluorene] core?
A1: The most prevalent and effective strategies involve an intramolecular cyclization of a suitably functionalized fluorene derivative. A highly effective approach is the Palladium-catalyzed intramolecular coupling. This method typically starts from a 2,2'-dihalobiaryl precursor which undergoes coupling with a metallated cyclopentene, followed by an intramolecular Heck-type reaction to form the spirocyclic junction.[3] Alternative, though less direct, routes might involve multi-step sequences starting from 2,7-dibromo-9H-fluoren-9-one, addition of a cyclopentenyl organometallic reagent, and subsequent acid-catalyzed cyclization and dehydration.
Q2: How critical is the purity of the starting material, 2,7-dibromofluorene or its derivatives?
A2: The purity of starting materials is paramount.[4] Impurities can have a significant impact on the reaction's success. For instance, in metal-catalyzed reactions, trace impurities can poison the catalyst, leading to low or no conversion. When using organometallic intermediates (e.g., Grignard or organolithium reagents), protic impurities can quench the reagent, reducing its effective concentration and leading to incomplete reactions. We strongly recommend purifying commercial 2,7-dibromofluorene by recrystallization or column chromatography before use.[5]
Q3: Why is Palladium(0) catalysis often used for this type of spirocyclization?
A3: Palladium(0) complexes are exceptionally versatile for forming carbon-carbon bonds. In the context of spiro[cyclopentene-1,9'-fluorene] synthesis, a Pd(0) catalyst can facilitate a domino sequence.[3] The process often begins with an oxidative addition of the catalyst into an aryl-halide bond, followed by coupling with an organometallic cyclopentene derivative. The key final step is an intramolecular Heck reaction, where the palladium center coordinates to the cyclopentene double bond and facilitates the ring-closing C-C bond formation. This approach is often high-yielding and tolerant of various functional groups.[6][7]
Q4: What are the primary applications for 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]?
A4: This molecule is primarily a building block or intermediate for advanced materials.[1] The bromine atoms at the 2' and 7' positions serve as versatile synthetic handles for further functionalization via cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows for the introduction of various aryl, acetylenic, or other conjugated groups to tune the electronic and optical properties of the final material. The resulting larger π-conjugated systems are used as hole-transporting materials, host materials in OLEDs, and components in organic solar cells.[1][8]
Section 2: Experimental Protocol - A Palladium-Catalyzed Approach
This protocol is a representative synthesis based on established palladium-catalyzed methods for similar spirofluorene structures.[3] Researchers should adapt and optimize conditions based on their specific laboratory setup and substrate batches.
Overall Synthetic Workflow
The synthesis is envisioned as a two-step process starting from the commercially available 2,7-Dibromo-9H-fluoren-9-one.
Caption: A representative workflow for the synthesis.
Step-by-Step Methodology
Step 1: Synthesis of 2,7-Dibromo-9-(cyclopent-1-en-1-yl)-9H-fluoren-9-ol (Intermediate Alcohol)
-
Glassware Preparation: All glassware must be flame-dried or oven-dried overnight and cooled under a stream of dry nitrogen or argon.[9]
-
Grignard Reagent Preparation: In a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine. Slowly add a solution of 1-bromocyclopentene (1.1 eq) in anhydrous tetrahydrofuran (THF) via the dropping funnel to initiate the reaction. Once initiated, add the remaining solution dropwise and reflux for 1 hour to ensure complete formation of the Grignard reagent.
-
Grignard Addition: Cool the Grignard solution to 0 °C. In a separate flame-dried flask, dissolve 2,7-Dibromo-9H-fluoren-9-one (1.0 eq) in anhydrous THF.[10] Slowly transfer the Grignard solution to the fluorenone solution via cannula at 0 °C.
-
Reaction & Quench: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). Upon completion, cool the reaction to 0 °C and quench slowly by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is often used directly in the next step after drying.
Step 2: Acid-Catalyzed Cyclization and Dehydration
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the crude intermediate alcohol from Step 1. Dissolve it in toluene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 - 0.1 eq).
-
Dehydration: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction by TLC until the starting alcohol spot has disappeared.
-
Workup: Cool the reaction mixture to room temperature. Wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: The crude product should be purified by column chromatography on silica gel, typically using a hexane/dichloromethane gradient.[5] Recrystallization from a solvent system like ethanol/chloroform can be performed for further purification.
Reagent and Conditions Summary
| Reagent/Parameter | Step 1 (Grignard Addition) | Step 2 (Cyclization) | Purpose |
| Starting Material | 2,7-Dibromo-9H-fluoren-9-one | Intermediate Alcohol | Precursor |
| Key Reagent | Cyclopentenylmagnesium bromide | p-Toluenesulfonic acid (p-TsOH) | C-C bond formation / Catalyst |
| Solvent | Anhydrous THF | Toluene | Reaction Medium |
| Temperature | 0 °C to Room Temperature | Reflux (~111 °C) | Controls reaction rate |
| Reaction Time | 4-6 hours | 8-12 hours | Time to completion |
| Workup | Sat. aq. NH₄Cl quench, Extraction | Aqueous washes, Extraction | Isolation of crude product |
| Purification | (Crude used directly) | Column Chromatography | Isolation of pure product |
Section 3: Troubleshooting Guide
This section addresses common problems encountered during the synthesis.
Caption: A troubleshooting decision tree for the synthesis.
Q: My reaction yield is very low or I recovered mostly starting material. What went wrong?
A: This is a common issue that can stem from several sources.
-
Potential Cause 1: Inactive Grignard Reagent. The formation of organomagnesium halides is highly sensitive to moisture and oxygen.
-
Solution: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (N₂ or Ar). Use anhydrous grade THF, preferably distilled from a drying agent like sodium/benzophenone. The magnesium turnings should be activated, either by crushing them gently or adding a small iodine crystal to initiate the reaction.
-
-
Potential Cause 2: Incomplete Cyclization/Dehydration. The removal of water in Step 2 is crucial to drive the equilibrium towards the product.
-
Solution: Ensure your Dean-Stark apparatus is functioning correctly. If the reaction stalls, you can add more p-TsOH catalyst, but be cautious as excessive acid can lead to decomposition. Alternatively, consider a stronger acid catalyst, but screen on a small scale first.
-
-
Potential Cause 3: Suboptimal Reaction Temperature. The Grignard addition may be sluggish at very low temperatures, while being too high can promote side reactions.[11]
-
Solution: Perform the addition at 0 °C, but then allow the reaction to slowly warm to room temperature and stir for several hours to ensure it goes to completion. A systematic temperature study can identify the optimal balance.[11]
-
Q: I'm observing significant amounts of side products, such as a debrominated fluorene or a dimeric species. How can I prevent this?
A: The formation of side products often points to issues with reagent stoichiometry or reactivity.
-
Potential Cause 1: Excess Grignard Reagent. An excess of the organometallic reagent can sometimes lead to side reactions, including reduction or dimerization.
-
Solution: Carefully control the stoichiometry. Titrate your Grignard reagent before use to know its exact concentration. A slight excess (1.1-1.2 equivalents) is usually sufficient.
-
-
Potential Cause 2: Product Decomposition. The spirocyclic product may be unstable under the reaction or workup conditions, particularly in the presence of strong acid and high heat.[4]
-
Solution: Monitor the reaction at different time points to check for product formation followed by decomposition.[4] If decomposition is observed, try using a milder acid catalyst for the cyclization step or shortening the reaction time. During workup, ensure that any acidic or basic solutions are neutralized quickly.[12]
-
Q: Purification by column chromatography is difficult. The product co-elutes with impurities or seems to degrade on the column.
A: Purification of rigid, polycyclic aromatic compounds can be challenging.
-
Potential Cause 1: Similar Polarity of Products. The desired product and certain byproducts may have very similar polarities.
-
Solution: First, attempt recrystallization from various solvent systems; this can be a highly effective method for purifying crystalline solids.[5] If chromatography is necessary, use a long column with a shallow solvent gradient to improve separation. Preparative TLC can also be used to isolate small quantities of high-purity material.
-
-
Potential Cause 2: Acidity of Silica Gel. Standard silica gel is slightly acidic and can cause degradation of sensitive compounds.
-
Solution: Use deactivated or neutral silica gel. You can prepare this by washing standard silica gel with a solvent containing a small amount of a neutralising agent like triethylamine (e.g., 1% Et₃N in the eluent) and then re-equilibrating with your mobile phase. Alternatively, consider using a different stationary phase like alumina.
-
References
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- Wang, X., et al. (2006). A General Strategy for the Facile Synthesis of 2,7-Dibromo-9-heterofluorenes. Organic Letters. ACS Publications.
- Levchenko, K. S., et al. (n.d.). Synthesis of new 2-7-dibromofluorene and benzocyclobutene derivatives. ResearchGate.
- Levchenko, K. S., et al. (2020). Synthesis of new 2,7-dibromo 9-benzocyclobuten-3-yl-9H-fluorene derivatives - perspective dielectric materials for electronics. ResearchGate.
- (No author provided). (n.d.). 2,7-Dibromo-9H-fluoren-9-one synthesis. ChemicalBook.
- Katz, T. J., et al. (1993). Palladium-catalyzed coupling of 2,2'-dihalobiaryls with metallated cyclopentenes. An easy synthesis for spiro[cyclopentene-1,9'-[9H]fluorene]s. Tetrahedron Letters. ResearchGate.
- (No author provided). (2014). 2',7'-Dibromospiro[cyclopropane-1,9'-fluorene]. Acta Crystallographica Section E. NIH.
- Li, Z., et al. (2023). Spiro[fluorene-9,9′-xanthene]-Based Hole-Transporting Materials for Photovoltaics: Molecular Design, Structure–Property Relationship, and Applications. ACS Publications.
- (No author provided). (n.d.). Efficient palladium-catalyzed C(sp2)–H activation towards the synthesis of fluorenes. New Journal of Chemistry (RSC Publishing).
-
(No author provided). (n.d.). 2',7'-Dibromospiro[cyclopent[11]ene-1,9'-fluorene]. MySkinRecipes. Retrieved from
- (No author provided). (n.d.). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
- Xu, S., et al. (2015). An efficient synthesis of 9H-fluorene derivatives through a Pd(0)-catalyzed cross-coupling reaction. Journal of Organic Chemistry. Organic Chemistry Portal.
- Bartolo, N. D., et al. (2024). Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Organic Syntheses.
- Liu, Y., et al. (n.d.). Research progress on spirofluorene-based closed-loop compounds. SciEngine.
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identifying and removing byproducts in 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] synthesis
Welcome to the technical support resource for the synthesis of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]. This guide is designed for our partners in research, discovery, and process development. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, focusing on the critical aspects of byproduct identification and removal. Our goal is to empower you with the expertise to troubleshoot effectively, ensuring the integrity of your results.
The synthesis of spiro-fused ring systems like 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] is a multi-step process where impurities can arise at various stages. Understanding the reaction mechanism is paramount to diagnosing and resolving these issues. A common and effective strategy for constructing the spiro-cyclopentene moiety is via an intramolecular Wittig reaction, a powerful method for forming carbon-carbon double bonds from a carbonyl group.[1][2] This guide will focus on a plausible pathway starting from 2,7-dibromo-9-fluorenone.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]?
A likely and robust synthetic pathway involves a two-step process starting from 2,7-dibromo-9-fluorenone:
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Phosphonium Salt Formation: Reaction of triphenylphosphine with 1,4-dibromobutane to form (4-bromobutyl)triphenylphosphonium bromide.
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Intramolecular Wittig Reaction: The phosphonium salt is then reacted with 2,7-dibromo-9-fluorenone in the presence of a strong base. The base generates a phosphorus ylide which subsequently cyclizes to form the target spiro compound.
Q2: Why is the Wittig reaction a suitable choice for this synthesis?
The Wittig reaction is exceptionally well-suited for converting the ketone group of 2,7-dibromo-9-fluorenone directly into the exocyclic double bond required for the cyclopentene ring structure.[3] Its reliability and tolerance for various functional groups make it a cornerstone of modern organic synthesis. The intramolecular variant is particularly efficient for forming five- or six-membered rings.
Q3: What are the critical starting materials and reagents for this synthesis?
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2,7-Dibromofluorene: The foundational building block. It is typically oxidized to the corresponding ketone.[4][5]
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2,7-Dibromo-9-fluorenone: The direct precursor containing the carbonyl group for the Wittig reaction.
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(4-Bromobutyl)triphenylphosphonium bromide: The Wittig salt that provides the four-carbon chain for the cyclopentene ring.
-
Strong Base: A non-nucleophilic strong base is crucial for deprotonating the phosphonium salt to form the reactive ylide. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[6]
Troubleshooting Guide: Byproduct Identification & Removal
This section addresses specific experimental challenges in a question-and-answer format.
Q4: My reaction mixture contains a significant amount of a high-melting, white, crystalline solid that is sparingly soluble in many organic solvents. What is it?
This is almost certainly triphenylphosphine oxide (TPPO) , the stoichiometric byproduct of the Wittig reaction.[3] Its formation is the thermodynamic driving force for the reaction.
-
Causality: The phosphorus-oxygen double bond in TPPO is extremely stable, making its formation highly favorable and driving the reaction forward.
-
Identification: TPPO is often a crystalline white solid with a high melting point (~157 °C). It can be identified by its characteristic signals in phosphorus NMR spectroscopy or by comparison to an authentic sample.
-
Resolution Protocol:
-
Precipitation/Filtration: TPPO has low solubility in non-polar solvents like hexanes or diethyl ether, especially when cold. After the reaction, concentrating the mixture and triturating with cold diethyl ether or hexanes will often cause the TPPO to precipitate, allowing it to be removed by filtration.
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Column Chromatography: If precipitation is incomplete, flash column chromatography is effective. TPPO is significantly more polar than the spiro product. A gradient elution starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity (e.g., to 5-10% ethyl acetate in hexanes) will elute the desired non-polar product first, leaving the TPPO adsorbed to the silica gel.
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Q5: My post-reaction NMR spectrum shows signals corresponding to the starting material, 2,7-dibromo-9-fluorenone. How can I resolve this?
Incomplete conversion is a common issue. This indicates that the reaction has not gone to completion.
-
Causality:
-
Insufficient Base: The strong base may have been partially quenched by moisture or other acidic protons in the system.
-
Low Reaction Temperature: The formation of the ylide or its reaction with the ketone may be too slow at the temperature used.
-
Steric Hindrance: The bulky nature of the reactants can slow down the reaction.
-
-
Identification: The starting ketone has a distinct bright yellow or orange color and characteristic aromatic signals in the 1H NMR spectrum. The absence of the spiro-cyclopentene signals is also indicative.
-
Resolution Protocol:
-
Drive the Reaction: If monitoring the reaction (e.g., by TLC), and starting material is still present, consider adding an additional equivalent of the strong base. Gently warming the reaction mixture may also increase the reaction rate.
-
Purification: Flash column chromatography is the most effective method for separating the non-polar product from the more polar unreacted ketone.[7] A solvent system of hexanes/ethyl acetate or hexanes/dichloromethane is typically effective.
-
Q6: I observe a complex set of unexpected aliphatic signals in my 1H NMR spectrum. What are the likely byproducts?
These signals often point to byproducts from side reactions of the ylide or incomplete cyclization.
-
Causality:
-
Intermolecular Reaction: If the intramolecular cyclization is slow, the ylide can react with another molecule of the ketone or another ylide, leading to dimers or oligomers.
-
Base-Related Side Reactions: Strong bases like n-BuLi can sometimes react with the solvent or other components if not handled carefully.[3]
-
-
Identification: These byproducts will have significantly different retention factors (Rf) on a TLC plate compared to the product. Their NMR spectra will likely show more complex and broader signals than the clean spectrum of the desired product.
-
Resolution Protocol:
-
Optimize Reaction Conditions: To favor the intramolecular reaction, run the synthesis at high dilution. This principle states that at low concentrations, the probability of intramolecular reactions increases relative to intermolecular reactions.
-
Purification: Careful flash column chromatography is essential.[8][9] Collecting small fractions and analyzing them by TLC or NMR will be necessary to isolate the pure product from these closely related impurities.
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Data Summary Table
For effective identification, compare the properties of your product with the starting materials and major byproducts.
| Compound | Formula | Mol. Weight ( g/mol ) | Appearance | Key 1H NMR Signals (CDCl3, δ ppm) |
| 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] | C17H12Br2 | 376.10 | White to off-white solid | Aromatic protons on fluorene core (approx. 7.4-7.6), alkene protons on cyclopentene (approx. 5.8-6.2), and aliphatic protons on cyclopentene (approx. 2.5-3.0). |
| 2,7-Dibromofluorene[5][10] | C13H8Br2 | 324.01 | Pale yellow solid | Aromatic protons (approx. 7.5-7.7) and a characteristic singlet for the CH2 group at the 9-position (approx. 3.85). |
| 2,7-Dibromo-9-fluorenone | C13H6Br2O | 338.00 | Yellow/orange solid | Aromatic protons only (approx. 7.4-7.7). No aliphatic signals. |
| Triphenylphosphine Oxide (TPPO) | C18H15OP | 278.28 | White crystalline solid | Complex multiplets in the aromatic region (approx. 7.4-7.8). |
Visualizing the Synthetic Pathway and Byproduct Formation
The following diagram illustrates the proposed intramolecular Wittig reaction pathway and highlights the key stages where byproducts can emerge.
Caption: Proposed synthetic pathway and points of byproduct formation.
References
- BenchChem. (n.d.). Technical Support Center: Scalable Purification of Spiro Intermediates.
- BenchChem. (n.d.). Overcoming challenges in the purification of spirocyclic alcohols.
-
Shan, T., Lu, S., Luo, C., Luo, R., Mou, Y., Wang, M., Peng, Y., & Zhou, L. (2013). Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography. Molecules, 18(10), 12896-12908. [Link]
-
Xue, Y.-y., & Qin, Y.-q. (2014). 2′,7′-Dibromospiro[cyclopropane-1,9′-fluorene]. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o821. [Link]
- Synthesis, Characterization of 2',7'-dibromo-2,3,6,7-tetraethoxy-9,9'-spirobifluorene. (n.d.).
-
Chegg. (2018). Solved b) If 9-fluorenone had been used instead of | Chegg.com. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for Vice-Versa Donor Acceptor Fluorene-Ferrocene Alternate Copolymer: A Twisted Ribbon for Electrical Switching. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2',7'-Dibromospiro[cyclopent[11]ene-1,9'-fluorene]. Retrieved from [Link]
- BenchChem. (n.d.). Application Note: Synthesis of 2,7-Dibromofluorene.
-
Xue, Y. Y., & Qin, Y. Q. (2014). 2',7'-Di-bromo-spiro-[cyclo-propane-1,9'-fluorene]. Acta crystallographica. Section E, Structure reports online, 70(Pt 7), o821. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]
-
PubChem. (n.d.). 2',7'-Dibromo-2-vinylspiro[cyclopropane-1,9'-fluorene]. Retrieved from [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
Chad's Prep. (2021). 19.7b Wittig Reaction | Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reagents. Retrieved from [Link]
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- 3. youtube.com [youtube.com]
- 4. rsc.org [rsc.org]
- 5. 2,7-ジブロモフルオレン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Wittig reagents - Wikipedia [en.wikipedia.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2,7-Dibromofluorene(16433-88-8) 1H NMR spectrum [chemicalbook.com]
- 11. Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] for High-Performance OLED Devices
Welcome to the technical support center for 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]. This guide is designed for researchers, scientists, and professionals in organic electronics and drug development who are working with this promising material in the fabrication of Organic Light-Emitting Diodes (OLEDs). Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve common problems but also to rationally optimize your device performance.
Introduction to 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]
2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] is a spiro-configured molecule featuring a fluorene moiety, a class of compounds well-regarded in the field of organic electronics. The spiro-linkage, where two molecular systems are connected by a single common atom, imparts a unique three-dimensional and rigid structure.[1] This architecture is highly beneficial for OLED applications as it can suppress intermolecular aggregation and crystallization, leading to improved film morphology and enhanced thermal stability.[2] The dibromo-functionalization at the 2' and 7' positions of the fluorene core offers versatile sites for further chemical modifications, allowing for the tuning of its electronic and photophysical properties. This makes it a valuable building block for creating high-performance host materials, charge transport layers, and even emissive materials in OLEDs.[3]
Core Material Properties
A foundational understanding of the material's properties is crucial for effective troubleshooting.
| Property | Value/Description | Significance for OLEDs |
| Molecular Formula | C₁₇H₁₂Br₂[3] | Defines the basic building block and molecular weight. |
| Molecular Weight | 376.1 g/mol [3] | Important for calculating concentrations and deposition rates. |
| CAS Number | 951884-04-1[4] | For unambiguous identification of the material. |
| Structure | Spiro-compound with a cyclopentene fused to a 9,9'-fluorene core, with bromine atoms at the 2' and 7' positions. | The spiro-structure provides thermal stability and good film-forming properties. The bromine atoms are reactive sites for further synthesis. |
| Purity | Typically >98%[4] | High purity is critical for reproducible device performance and longevity. Impurities can act as charge traps or quenching sites. |
| Storage | 2-8°C, dry, sealed[3] | Proper storage is essential to prevent degradation from moisture, light, or air, which can impact performance. |
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common challenges encountered during the use of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] and related spirofluorene materials in OLEDs.
Device Fabrication and Material Handling
Question 1: I'm observing poor film quality (e.g., crystallization, pinholes) when depositing 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] via thermal evaporation. What could be the cause and how can I fix it?
Answer:
Poor film morphology is a common issue that can severely impact device performance by creating short circuits or non-uniform charge injection. The unique 3D structure of spiro-compounds generally helps in forming amorphous films, but issues can still arise.
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Causality:
-
Sub-optimal Deposition Rate: A deposition rate that is too high can lead to the formation of crystalline domains as molecules have less time to settle into an amorphous arrangement. Conversely, a rate that is too low can lead to the incorporation of impurities from the vacuum chamber.
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Substrate Temperature: The temperature of your substrate (e.g., ITO-coated glass) during deposition plays a critical role. A temperature that is too high can promote crystallization, while one that is too low may result in a film with poor adhesion.
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Material Purity: Impurities in the source material can act as nucleation sites for crystallization.
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Substrate Cleanliness: An improperly cleaned substrate surface can have contaminants that disrupt uniform film growth.
-
-
Troubleshooting Protocol:
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Optimize Deposition Rate: Start with a deposition rate of 1-2 Å/s and systematically vary it to find the optimal condition for your specific chamber geometry and substrate.
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Control Substrate Temperature: Begin with room temperature deposition. If crystallization is still an issue, try moderately cooling the substrate holder.
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Verify Material Purity: If possible, repurify the material using techniques like temperature gradient sublimation.
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Implement a Rigorous Substrate Cleaning Procedure: A standard and effective procedure is sequential ultrasonication in a series of solvents (e.g., deionized water with detergent, deionized water, acetone, and isopropanol), followed by UV-ozone treatment to remove organic residues and improve the wettability of the surface.
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Question 2: My solution-processed films of a derivative of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] are de-wetting from the substrate. How can I improve film formation?
Answer:
Solution-processing of spirofluorene-based materials can be challenging due to their often non-polar nature. De-wetting occurs when the surface energy of the substrate is not compatible with the surface tension of the solution.
-
Causality:
-
Surface Energy Mismatch: The surface energy of the underlying layer (e.g., PEDOT:PSS) may be too high or too low for the solvent used to dissolve the spiro-compound.
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Solvent Choice: The solvent's boiling point, viscosity, and ability to dissolve the material all affect film formation. A solvent that evaporates too quickly can lead to a non-uniform film.
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Solution Concentration: A very dilute solution may not have enough material to form a continuous film.
-
-
Troubleshooting Protocol:
-
Surface Treatment: Treat the substrate with a plasma or UV-ozone to modify its surface energy.
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Solvent Blends: Use a mixture of solvents. For example, a high-boiling point solvent can be added to a low-boiling point solvent to slow down the evaporation rate, allowing more time for the film to form.
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Optimize Solution Concentration and Spin-Coating Parameters: Systematically vary the concentration of your solution and the spin-coating speed and duration to find the optimal conditions for a uniform film of the desired thickness.
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Consider Cross-linkable Derivatives: For multi-layer solution-processed devices, consider synthesizing derivatives of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] with thermally cross-linkable groups. This allows the underlying layer to be made insoluble before depositing the next layer, preventing intermixing.[5]
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Device Performance and Optimization
Question 3: The turn-on voltage of my OLED is high. How can I reduce it?
Answer:
A high turn-on voltage indicates a large energy barrier for charge injection from the electrodes to the organic layers, or poor charge transport within the layers.
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Causality:
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Energy Level Misalignment: There may be a significant energy mismatch between the work function of the anode/cathode and the HOMO/LUMO levels of the adjacent organic layers.
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Poor Charge Transport: 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] might be used in a role (e.g., as a host) where its charge transport properties are not optimal for the device architecture. Spirofluorene derivatives can have either hole-transporting or electron-transporting character depending on the functional groups attached.[6][7]
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Thick Charge Transport Layers: Excessively thick charge transport or injection layers can increase the device resistance.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high turn-on voltage.
Question 4: My device shows low external quantum efficiency (EQE). What are the likely causes and how can I improve it?
Answer:
Low EQE is a multifaceted problem that can stem from issues with charge balance, exciton quenching, or poor light outcoupling.
-
Causality:
-
Charge Imbalance: An unequal number of holes and electrons reaching the emissive layer leads to charge carriers passing through the device without recombining, thus not generating light.
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Exciton Quenching: Excitons can be quenched by impurities, at interfaces, or if the host material has a lower triplet energy than the phosphorescent or TADF dopant. Spirofluorene derivatives generally have high triplet energies, making them good hosts, but this needs to be verified for specific derivatives.[6]
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Poor Host-Guest Energy Transfer: In a doped system, inefficient Förster or Dexter energy transfer from the host to the guest will result in host emission or non-radiative decay.
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Sub-optimal Doping Concentration: A concentration that is too high can lead to aggregation-caused quenching, while one that is too low results in incomplete energy transfer.
-
-
Optimization Strategy:
Caption: Key strategies for improving External Quantum Efficiency (EQE).
Question 5: I am observing a significant efficiency roll-off at high brightness. How can I mitigate this?
Answer:
Efficiency roll-off, the decrease in efficiency at high current densities, is a major challenge for OLEDs. It is often attributed to triplet-triplet annihilation (TTA), triplet-polaron annihilation (TPA), and charge imbalance.
-
Causality:
-
Long Exciton Lifetimes: Materials with long-lived triplet excitons (common in phosphorescent and some TADF emitters) are more prone to TTA.
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Poor Charge Mobility in the Host: If the host material has poor charge mobility, it can lead to an accumulation of charge carriers (polarons) and excitons at interfaces, increasing the probability of TPA.
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Narrow Recombination Zone: A narrow zone where excitons are formed leads to a high local exciton density, promoting annihilation processes.
-
-
Mitigation Strategies:
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Broaden the Recombination Zone:
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Use a Mixed-Host System: Employing a combination of a hole-transporting and an electron-transporting host material can widen the recombination zone.
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Graded Doping: Gradually increasing the dopant concentration from the edges to the center of the emissive layer can also broaden this zone.
-
-
Improve Charge Transport:
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Reduce Exciton Lifetime:
-
For TADF emitters, molecular design to increase the rate of reverse intersystem crossing (RISC) can reduce the triplet exciton lifetime. Using 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] as a building block for TADF emitters with a small singlet-triplet energy gap (ΔEST) could be a promising strategy.[1]
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Experimental Protocols
Standard OLED Fabrication by Thermal Evaporation
This protocol outlines a general procedure for fabricating a multi-layer OLED using 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] as a component of the emissive layer.
-
Substrate Preparation:
-
Clean patterned ITO-coated glass substrates by sonicating for 15 minutes each in a detergent solution, deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen gun.
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Treat the substrates with UV-ozone for 15 minutes immediately before loading into the evaporation chamber.
-
-
Organic and Metal Deposition:
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Load the substrates and high-purity (>99.5%) organic materials and metals into a high-vacuum thermal evaporation system (base pressure < 5 x 10⁻⁶ Torr).
-
Sequentially deposit the layers. A typical device structure might be:
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Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN
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Hole Transport Layer (HTL): e.g., 40 nm of TAPC
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Emissive Layer (EML): e.g., 20 nm of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] derivative (as host) doped with an appropriate emitter (e.g., a phosphorescent or TADF guest) at a specific weight percentage.
-
Electron Transport Layer (ETL): e.g., 30 nm of TPBi
-
Electron Injection Layer (EIL): e.g., 1 nm of LiF
-
Cathode: e.g., 100 nm of Al
-
-
Monitor the thickness and deposition rate of each layer using a quartz crystal microbalance.
-
-
Encapsulation:
-
Immediately after deposition, transfer the devices to a nitrogen-filled glovebox without exposure to air.
-
Encapsulate the devices using a UV-curable epoxy and a glass lid to protect them from oxygen and moisture.
-
References
-
Spirofluorene-locked carbazole based multiple resonance thermally activated delayed fluorescence emitters for efficient solution-processed narrowband green OLEDs. Journal of Materials Chemistry C. [Link]
-
Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off. RSC Publishing. [Link]
-
Solution-processed multiple exciplexes via spirofluorene and S-triazine moieties for red thermally activated delayed fluorescence emissive layer OLEDs. ResearchGate. [Link]
-
Fluorinated 9,9'-spirobifluorene derivative as host material for highly efficient blue fluorescent OLED. ResearchGate. [Link]
-
Multi-colour organic light-emitting displays by solution processing. Nature. [Link]
-
Optimizing OLED Performance with Spirobifluorene Diboronate Esters. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials. RSC Publishing. [Link]
-
Spiro Compounds for Organic Light-Emitting Diodes. Accounts of Materials Research. [Link]
-
2',7'-Dibromospiro[cyclopent[9]ene-1,9'-fluorene]. MySkinRecipes. [Link]
-
Spirofluorenexanthene (SFX)-based organic semiconductors for the application of OLEDs. ResearchGate. [Link]
-
Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off. ResearchGate. [Link]
-
Spiro-based thermally activated delayed fluorescence emitters with reduced non-radiative decay for high quantum efficiency. Semantic Scholar. [Link]
-
Development and Optoelectronic Applications of Spirobifluorene-Based Materials and Solution-Processable OLEDs Materials. NTU Scholars. [Link]
-
Manufacturer Insights: Optimizing OLED Material Synthesis with Spirodifluorene Boronic Esters. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Unraveling the Position Effect of Spiroxanthene-Based n-Type Hosts for High-Performance TADF–OLEDs. National Institutes of Health. [Link]
-
2′,7′-Dibromospiro[cyclopropane-1,9′-fluorene]. National Institutes of Health. [Link]
-
Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off. Chemical Science. [Link]
-
Peripherally fused spiro structures enable the development of narrowband TADF emitters for highly efficient blue OLEDs. Chemical Science. [Link]
-
2′,7′-Dibromospiro[cyclopropane-1,9′-fluorene]. National Institutes of Health. [Link]
-
2',7'-Dibromo-2-vinylspiro[cyclopropane-1,9'-fluorene]. PubChem. [Link]
-
2',7'-Di-bromo-spiro-[cyclo-propane-1,9'-fluorene]. PubMed. [Link]
-
2′,7′-Dibromospiro[cyclopent[9]ene-1,9′-fluorene]. Amanote Research. [Link]
-
Spiro-Based Thermally Activated Delayed Fluorescence Emitters with Reduced Nonradiative Decay for High-Quantum-Efficiency, Low-Roll-Off, Organic Light-Emitting Diodes. ACS Applied Materials & Interfaces. [Link]
-
A Novel Spiro[acridine-9,9'-fluorene] Derivatives Containing Phenanthroimidazole Moiety for Deep-Blue OLED Application. PubMed. [Link]
-
Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Organic Syntheses. [Link]
-
Achieving over 36% EQE in blue OLEDs using rigid TADF emitters based on spiro-donor and spiro-B-heterotriangulene acceptors. ResearchGate. [Link]
-
2′,7′-Dibromospiro[cyclopropane-1,9′-Fluorene]. Amanote Research. [Link]
-
The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. MDPI. [Link]
-
Phenylene-bridged cyclic multi-resonance TADF emitters for high-efficiency and high-color-purity sky-blue OLEDs with EQE of 30%. Journal of Materials Chemistry C. [Link]
-
Recent Progress in Blue Thermally Activated Delayed Fluorescence Emitters and Their Applications in OLEDs: Beyond Pure Organic Molecules with Twist D-π-A Structures. MDPI. [Link]
-
Novel cross-linked deep-blue fluorene-based emitters for full-solution-processed organic light-emitting diodes. Journal of Materials Chemistry C. [Link]
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- 4. labsolu.ca [labsolu.ca]
- 5. Novel cross-linked deep-blue fluorene-based emitters for full-solution-processed organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
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- 8. Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
degradation mechanisms of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] in electronic devices
Welcome to the technical support center for 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]. This guide is designed for researchers, scientists, and professionals in drug development and organic electronics who are utilizing this compound in their experiments. Here, you will find in-depth troubleshooting advice and frequently asked questions regarding the potential degradation mechanisms of this material in electronic devices.
I. Troubleshooting Guide: Experimental Observations & Solutions
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions based on established principles of organic semiconductor degradation.
Question 1: I am observing a rapid decrease in the luminance and efficiency of my OLED device using 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] as a host material. What are the likely chemical degradation pathways?
Answer:
A rapid decline in device performance is often linked to the chemical degradation of the organic materials, particularly the host, which constitutes a significant portion of the emissive layer. For 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene], the primary suspect for degradation under electrical operation is electrochemical debromination .
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Causality: The Carbon-Bromine (C-Br) bond is known to be susceptible to cleavage under reductive conditions.[1][2][3] In an operating OLED, the organic layers are subjected to electron injection and transport. These electrons can create a reductive environment, leading to the cleavage of the C-Br bond on the fluorene core. This process is irreversible and creates radical species and bromide ions within the device.
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Mechanism:
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Electron Injection: Electrons are injected into the host material from the cathode.
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Formation of Anionic Species: The 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] molecule can capture an electron to form a radical anion.
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C-Br Bond Cleavage: The C-Br bond in the anionic state can dissociate, releasing a bromide ion (Br⁻) and leaving a fluorenyl radical.
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Secondary Reactions: The highly reactive fluorenyl radical can then undergo various secondary reactions, such as abstracting a hydrogen atom from a neighboring molecule or reacting with other radicals. These reactions lead to the formation of non-emissive species and charge traps within the emissive layer, which quench excitons and impede charge transport, thereby reducing device efficiency and lifetime.[4]
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-
Experimental Workflow to Investigate:
-
Cyclic Voltammetry (CV): Perform CV on thin films of the material to determine its reduction potential. A relatively low reduction potential would suggest a higher susceptibility to degradation by electrons.
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Mass Spectrometry Analysis of Aged Devices: Carefully disassemble an aged device in an inert atmosphere and analyze the organic layer using techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) or Laser Desorption/Ionization Mass Spectrometry (LDI-MS) to detect the presence of debrominated species or other degradation byproducts.
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Computational Modeling: Density Functional Theory (DFT) calculations can be used to estimate the C-Br bond dissociation energy in the neutral and anionic states of the molecule. A significantly lower bond dissociation energy in the anionic state would support the electrochemical degradation hypothesis.[5]
-
-
Mitigation Strategies:
-
Device Architecture Optimization: Design the device structure to ensure balanced charge injection and transport. An excess of electrons in the emissive layer can accelerate the degradation of the host material.
-
Interfacial Layers: The use of appropriate electron-transporting and hole-blocking layers can help confine the recombination zone and prevent excess electrons from accumulating in the host material.
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Question 2: My device is showing signs of degradation even under storage in ambient conditions, particularly when exposed to light. What could be the cause?
Answer:
Degradation under storage, especially with light exposure, points towards photochemical degradation . While spiro-fluorene compounds are generally noted for their good stability, the presence of bromine atoms can introduce photosensitive pathways.
-
Causality: The energy from absorbed photons (especially UV or high-energy visible light) can be sufficient to induce chemical reactions. The C-Br bond can be susceptible to homolytic cleavage upon photoexcitation, leading to the formation of radical species.
-
Mechanism:
-
Photoexcitation: The molecule absorbs a photon, promoting it to an excited electronic state.
-
Intersystem Crossing: The molecule may undergo intersystem crossing to a triplet excited state.
-
Bond Cleavage: In the excited state, the C-Br bond may cleave, forming a bromine radical and a fluorenyl radical.
-
Reaction with Oxygen and Water: These highly reactive radicals can then react with atmospheric oxygen and moisture, which may have permeated the device encapsulation, to form photoproducts like fluorenones and hydroxylated species. The formation of 9-fluorenone from fluorene under photo-oxidative conditions is a known degradation pathway.[6][7] These products act as quenchers and charge traps.
-
-
Experimental Workflow to Investigate:
-
Photoluminescence (PL) Quantum Yield (PLQY) Measurement Over Time: Monitor the PLQY of a thin film of the material under continuous illumination (with a light source of a specific wavelength, e.g., UV) in both inert and ambient atmospheres. A faster decay in PLQY in the ambient atmosphere would indicate photo-oxidation.
-
UV-Vis and PL Spectroscopy: Track changes in the absorption and emission spectra of the film over time during light exposure. The appearance of new absorption bands or emission peaks can indicate the formation of degradation products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Use FTIR to detect the formation of new functional groups, such as carbonyls (from fluorenone formation), which would indicate oxidation.
-
-
Mitigation Strategies:
-
Encapsulation: Employ high-quality encapsulation techniques to minimize the ingress of oxygen and moisture into the device.
-
UV Filtering: If the device is intended for use in environments with significant UV exposure, consider incorporating a UV-blocking layer in the device stack or substrate.
-
Material Handling: Handle the material and fabricate devices in an inert atmosphere (e.g., a glovebox) with minimal exposure to ambient light.
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Question 3: I am noticing an increase in the operating voltage of my device over time, even at a constant current density. Could this be related to the degradation of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]?
Answer:
An increase in operating voltage at a constant current is a classic sign of device degradation and is often associated with increased electrical resistance within the organic layers. This can be directly linked to the degradation of the host material.
-
Causality: The degradation products formed through electrochemical or photochemical pathways often act as deep charge traps.[4] These traps capture charge carriers (electrons or holes), immobilizing them and creating a space charge within the device. To maintain a constant current flow, a higher electric field (and thus a higher voltage) is required to overcome this space charge and inject new carriers.
-
Mechanism:
-
Degradation and Trap Formation: As discussed previously, debromination or oxidation leads to the formation of new chemical species.
-
Charge Trapping: These degradation products can have energy levels that lie within the bandgap of the host material, allowing them to trap charge carriers.
-
Increased Resistance: The accumulation of trapped charges increases the overall electrical resistance of the emissive layer.
-
Voltage Rise: To maintain the same current density, the applied voltage must be increased to compensate for the higher resistance.
-
-
Experimental Workflow to Investigate:
-
Current-Voltage-Luminance (J-V-L) Characterization: Monitor the J-V-L characteristics of the device over its operational lifetime. A progressive shift of the V-J curve to higher voltages is a clear indicator of increasing resistance.
-
Transient Electroluminescence (TrEL): TrEL measurements can provide insights into charge trapping and recombination dynamics within the device and how they change with operational time.
-
Admittance Spectroscopy: This technique can be used to probe the density and energy levels of trap states that form in the device during operation.
-
-
Mitigation Strategies:
-
Material Purity: Ensure the highest possible purity of the 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] used in the device. Impurities can act as initial trap sites and may even catalyze degradation reactions.
-
Stable Interfaces: Ensure the interfaces between the organic layers are clean and well-defined to prevent the formation of interfacial traps.
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II. Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]?
A1: Spiro-fluorene compounds are renowned for their high thermal stability, which is a key advantage for their use in electronic devices.[8][9] The rigid and orthogonal spiro structure helps to prevent crystallization and maintain a stable amorphous morphology even at elevated temperatures. While specific data for 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] is not widely published, similar spirobifluorene derivatives exhibit high glass transition temperatures (Tg) and decomposition temperatures (Td), often well above the operating temperatures of OLEDs.[9] However, prolonged operation at high current densities can lead to Joule heating, which can accelerate other degradation mechanisms even if the material is below its Td.[10]
Q2: How do the bromine substituents affect the stability of the molecule?
A2: The bromine substituents have a dual effect. On one hand, they can be used to tune the electronic properties of the molecule, such as the HOMO and LUMO energy levels. On the other hand, as discussed in the troubleshooting guide, the C-Br bond introduces a potential site for electrochemical and photochemical degradation through bond cleavage.[1][2][3] Therefore, while bromination can be beneficial for tailoring the material's properties, it may also represent a trade-off in terms of long-term operational stability.
Q3: Does the cyclopentene part of the spiro structure influence degradation?
A3: The cyclopentene ring is part of the spiro system that imparts rigidity to the molecule. In general, saturated aliphatic rings like cyclopentane are relatively stable. However, if the cyclopentene contains a double bond, this could potentially be a site for oxidation or other addition reactions, although this is likely to be less reactive than the aromatic fluorene core or the C-Br bonds. The primary role of the spiro-cyclopentene moiety is to maintain the orthogonal geometry of the fluorene units, which is beneficial for morphological stability.[11]
Q4: Are there any known stable alternatives to 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]?
A4: The field of organic electronics is rich with alternative host materials. If debromination is found to be a significant issue, you might consider spiro-fluorene derivatives without halogen substituents. Fluorinated analogs are also a common alternative, as the C-F bond is generally stronger and more resistant to cleavage than the C-Br bond. Additionally, spiro-acridine and other spiro-heterocyclic compounds are being explored for their stability and electronic properties.[12] The choice of an alternative will depend on the specific requirements of your device, such as the desired energy levels and charge transport properties.
III. Visualizing Degradation Pathways
The following diagrams illustrate the potential degradation mechanisms of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene].
Caption: Photochemical degradation initiated by light absorption.
IV. References
-
Degradation of bromobenzene via external electric field. Journal of Theoretical and Computational Chemistry. [Link]
-
Stable Boron Emitters for OLEDs. ChemistryViews. [Link]
-
ELECTROCHEMICAL REDUCTIVE DEHALOGENATION OF BROMINATED ORGANIC COMPOUNDS IN WATER- METHANOL MEDIA ON A BORON DOPED DIAMOND ELECT. TSI Journals. [Link]
-
Electrochemical Debromination of Brominated Aromatic Flame Retardants Using Activated Carbon-Based Cathodes. ResearchGate. [Link]
-
Electrochemical Debromination of Brominated Aromatic Flame Retardants Using Activated Carbon-Based Cathodes. Environmental Science & Technology. [Link]
-
Electrochemical Debromination of Brominated Aromatic Flame Retardants Using Activated Carbon-Based Cathodes. PubMed. [Link]
-
2′,7′-Dibromospiro[cyclopropane-1,9′-fluorene]. PMC. [Link]
-
Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off. Chemical Science. [Link]
-
Fluorinated 9,9'-spirobifluorene derivative as host material for highly efficient blue fluorescent OLED. ResearchGate. [Link]
-
Chemical Degradation of OLED Host Materials: The Role of Non-Local Interaction in Electronic Excited States. Semantic Scholar. [Link]
-
Spectral and Thermal Spectral Stability Study for Fluorene-Based Conjugated Polymers. Macromolecules. [Link]
-
Effect of Substituents on the Electronic Structure and Degradation Process in Carbazole Derivatives for Blue OLED Host Materials. ResearchGate. [Link]
-
Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. National Institutes of Health. [Link]
-
2',7'-Di-bromo-spiro-[cyclo-propane-1,9'-fluorene]. PubMed. [Link]
-
Fluorene Degradation Pathway Map. Eawag-BBD. [Link]
-
New metabolites in the degradation of fluorene by Arthrobacter sp. Strain F101. ResearchGate. [Link]
-
Narrowband emission and enhanced stability in top-emitting OLEDs with dual resonant cavities. Materials Horizons. [Link]
-
2',7'-Dibromospiro[cyclopente[1]ne-1,9'-fluorene]. MySkinRecipes. [Link]
-
Enhancing operational stability of OLEDs based on subatomic modified thermally activated delayed fluorescence compounds. ResearchGate. [Link]
-
Degradation of organic light emitting diode: Heat related issues and solutions. ResearchGate. [Link]
-
Degradation of OLED performance by exposure to UV irradiation. RSC Advances. [Link]
-
Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. National Institutes of Health. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Electrochemical Debromination of Brominated Aromatic Flame Retardants Using Activated Carbon-Based Cathodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Thermal Stability of Spirofluorene-Based Materials
Welcome to the technical support center for spirofluorene-based materials. This guide is designed for researchers, scientists, and professionals in materials and drug development who are working to optimize the thermal properties of these unique compounds. The inherent rigidity and orthogonal structure of the spiro-center bestow excellent foundational stability, but achieving elite performance for demanding applications like OLEDs, photovoltaics, and sensors requires a nuanced understanding of their thermal behavior.[1][2]
This document moves beyond standard protocols to provide in-depth troubleshooting and strategic guidance in a practical question-and-answer format. We will explore the causality behind common experimental challenges and provide validated strategies to enhance the thermal and morphological stability of your materials.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Foundational Concepts & Characterization
Question 1: What do "thermal stability" metrics like Td and Tg signify for my spirofluorene material, and why are they critical?
Answer: Thermal stability is not a single property but a composite of several key metrics that define a material's ability to withstand heat without degrading its structure or function. For spirofluorene-based materials, the two most critical parameters are:
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Decomposition Temperature (Td): This is the temperature at which the material begins to chemically break down. It is typically measured by Thermogravimetric Analysis (TGA) as the temperature at which 5% weight loss occurs. A high Td is fundamental, indicating the material's chemical bonds are stable at elevated temperatures. Spirobifluorene (SBF) derivatives are known for their exceptional chemical stability, with Td values often exceeding 400-500 °C.[3][4]
-
Glass Transition Temperature (Tg): This is the temperature at which an amorphous solid material transitions from a hard, glassy state to a softer, rubbery state.[5] It is measured using Differential Scanning Calorimetry (DSC). Below Tg, molecular chains are frozen in place. Above Tg, they gain mobility. For applications in thin-film devices, a high Tg (typically >120 °C) is crucial to ensure morphological stability .[6] A material with a low Tg can undergo crystallization or deformation at device operating temperatures, leading to delamination, short circuits, and rapid performance degradation.[4][6] The spiro-architecture is a key strategy for increasing Tg because its rigid, 3D structure disrupts chain packing and raises the energy barrier for large-scale molecular motion.[7][8]
Question 2: My TGA/DSC results are inconsistent or show unexpected features. What are the common pitfalls in thermal analysis of these materials?
Answer: Inconsistent thermal data is a frequent issue that often stems from sample preparation and experimental parameters. Here is a troubleshooting guide:
| Symptom | Potential Cause | Recommended Action |
| Variable Td values between runs | 1. Residual solvent or moisture in the sample. 2. Inconsistent sample mass. 3. Oxidative degradation due to atmospheric leaks. | 1. Ensure the sample is rigorously dried under high vacuum before analysis. Perform a TGA ramp-up to a temperature just below the expected decomposition (e.g., 150 °C) and hold to bake out volatiles before starting the main experiment. 2. Use a consistent sample mass (e.g., 3-5 mg) for all runs. 3. Purge the TGA furnace with high-purity nitrogen or argon and ensure a stable, inert atmosphere. |
| Broad or weak Tg transition in DSC | 1. The material is semi-crystalline, obscuring the amorphous transition. 2. Low sample mass. 3. Scan rate is too slow. | 1. Analyze the first heating scan for any crystallization exotherms or melting endotherms. The Tg is best observed on the second heating scan after rapidly cooling from the melt to create a more amorphous sample. 2. Increase sample mass to 5-10 mg if possible. 3. Use a faster heating rate (e.g., 20 °C/min) to enhance the heat capacity change at the transition. |
| Exotherm observed before decomposition in TGA | The material is undergoing crystallization or a cross-linking reaction upon heating.[9] | Correlate the TGA data with a DSC scan. An exotherm in the DSC at the same temperature confirms a phase change or reaction, not decomposition. This can be a desirable feature if it leads to a more stable, cross-linked network. |
Category 2: Troubleshooting Poor Thermal Performance
Question 3: My spirofluorene polymer shows a new, long-wavelength emission band after annealing. What is happening and how can I fix it?
Answer: This phenomenon is a classic sign of poor spectral stability and is highly detrimental to the color purity of light-emitting devices. The new emission, typically in the green-yellow range (500-600 nm), arises from the formation of aggregates or "excimers" where polymer chains come into close co-facial contact.[9] This is particularly common in polyfluorenes. While the spiro-core is designed to prevent this, suboptimal molecular design can still allow it to occur, especially when the polymer is heated above its Tg.
Troubleshooting Workflow for Spectral Instability:
Caption: Workflow for diagnosing and addressing spectral instability.
Causality: The core issue is excessive intermolecular interaction. The spiro-linkage creates an orthogonal geometry that disrupts π–π stacking, but if the rest of the molecule is too planar or the side chains are too small, heating above the Tg allows the polymer backbones to diffuse and find energetically favorable stacked configurations.[9] By increasing the Tg or adding steric hindrance, you raise the energy barrier for this diffusion, locking in an amorphous state and preserving the desired blue emission.[7][8]
Question 4: My material has a high Td (>400 °C) but a low Tg (<100 °C), causing my thin-film device to fail quickly. Why is there such a discrepancy and what is the solution?
Answer: This is a common and important problem. A high Td indicates strong covalent bonds within the molecule, while a low Tg points to weak intermolecular forces and/or high segmental flexibility.[5] Your material is chemically stable but morphologically unstable. The spiro-core provides a rigid anchor, but other parts of the molecule are likely allowing for excessive motion.
Primary Causes & Solutions:
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Flexible Side Chains: Long, floppy alkyl or alkoxy chains, while improving solubility, can act as a "plasticizer," lowering the Tg.
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Solution: Shorten the side chains or replace them with bulkier, more rigid groups like tert-butyl or even dendritic structures.[9] This increases the rotational energy barrier.
-
-
Linear, Unsubstituted Segments: If your spiro-core is linked by long, linear conjugated segments without bulky groups, these segments can "fold" or "slide" past each other easily.
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Solution: Introduce "kinks" into the polymer backbone by incorporating meta-linkages or non-coplanar monomer units.[4] Additionally, functionalizing these linker segments with bulky groups will sterically hinder chain motion.
-
-
Low Molecular Weight: For polymers, Tg is dependent on molecular weight, plateauing only at high chain lengths. Oligomers or low-MW fractions will have a significantly lower Tg.
-
Solution: Optimize your polymerization conditions to target higher molecular weights. Use techniques like fractionation to remove low-MW species.
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Category 3: Proactive Design Strategies for Enhanced Stability
Question 5: I am designing a new spirofluorene-based Hole-Transporting Material (HTM). What molecular design strategies are proven to maximize both Td and Tg?
Answer: Designing for elite thermal stability requires a multi-faceted approach that leverages the spiro-core and incorporates other stability-enhancing motifs.
Key Molecular Design Strategies:
Caption: Key molecular design strategies for thermal stability.
-
Start with a Highly Rigid Core: Spiro[fluorene-9,9′-xanthene] (SFX) and 9,9'-spirobifluorene (SBF) are excellent starting points due to their inherent rigidity and high triplet energy.[1][4]
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Incorporate Bulky Functional Groups: Attaching large, sterically demanding groups is the most effective way to increase Tg. Research shows that incorporating multiple di-4-tolylamino groups onto an SBF skeleton can yield materials with a Td of 506 °C and a Tg of 169 °C.[4]
-
Utilize Meta-Linkages: Connecting functional units via meta-positions on a benzene ring breaks the planarity and conjugation. This electronic decoupling not only helps maintain a high triplet energy but also creates a more twisted, 3D molecular shape that resists crystallization and raises Tg.[4]
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Increase Molecular Dimensionality: Moving from linear "small molecules" to 3D structures like dendrimers or cross-linked polymers can dramatically improve morphological stability and film-forming properties.[1]
Summary of High-Stability Spirofluorene Derivatives:
| Compound Class | Key Feature | Example Td (°C) | Example Tg (°C) | Reference |
| Polyfluorenes with Spiro-cycloalkyl groups | Bulky pendent groups at C-9 | ~420 | >150 (Implied) | [7] |
| Tetrasubstituted SBF-Arylamines | Multiple bulky arylamine groups | 506 | >145 (not observed up to 260°C) | [3][4] |
| Disubstituted SBF-Arylamines | Meta-linked arylamine groups | 413 | 169 | [4] |
| Fluorinated SBF Derivatives | Fluorine substitution | 395 | 145 | [10] |
Experimental Protocols
Protocol 1: Standard TGA for Decomposition Temperature (Td) Analysis
Objective: To determine the Td (5% weight loss) of a spirofluorene-based material in an inert atmosphere.
Methodology:
-
Sample Preparation: Ensure the material is a fine powder and has been dried under high vacuum at 80-100 °C for at least 12 hours to remove all residual solvents and moisture.
-
Instrument Setup:
-
Use a clean, tared platinum or alumina TGA pan.
-
Load 3-5 mg of the dried sample into the pan.
-
Place the pan in the TGA furnace.
-
-
Atmosphere Control: Purge the system with high-purity nitrogen (N₂) or argon (Ar) at a flow rate of 50-100 mL/min for at least 30 minutes before starting the experiment to ensure an inert atmosphere. Maintain this flow throughout the run.
-
Thermal Program:
-
Equilibration: Equilibrate at 30 °C.
-
Ramp: Heat the sample from 30 °C to 800 °C at a constant rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature (°C).
-
The Td is defined as the temperature at which the sample has lost 5% of its initial mass.
-
Note the temperature of the maximum rate of weight loss from the derivative curve (DTG), which indicates the point of most rapid decomposition.
-
Protocol 2: Standard DSC for Glass Transition (Tg) Analysis
Objective: To determine the Tg of an amorphous or semi-crystalline spirofluorene-based material.
Methodology:
-
Sample Preparation: Dry the sample rigorously as described for TGA.
-
Instrument Setup:
-
Use clean aluminum DSC pans and lids.
-
Load 5-10 mg of the dried sample into a pan and hermetically seal it.
-
Prepare an empty, sealed aluminum pan to use as a reference.
-
Place the sample and reference pans into the DSC cell.
-
-
Atmosphere Control: Maintain a constant N₂ or Ar purge (20-50 mL/min) throughout the experiment.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat: Heat the sample from room temperature to a temperature approximately 20-30 °C above the expected melting point or Tg (but well below Td) at a rate of 10 °C/min. This step removes the sample's prior thermal history.
-
Cool: Cool the sample as rapidly as the instrument allows (e.g., 50-100 °C/min) down to a low temperature (e.g., 0 °C or -50 °C). This "quench cooling" helps to create a predominantly amorphous state.
-
Second Heat: Heat the sample again at a rate of 10 or 20 °C/min to a temperature above the Tg. The Tg is always determined from this second heating scan.
-
-
Data Analysis:
-
Plot the heat flow (W/g) as a function of temperature (°C).
-
The glass transition will appear as a step-like change (an endothermic shift) in the baseline of the heat flow curve.
-
The Tg is typically reported as the midpoint of this transition.
-
References
-
Wu, F.-I., et al. (2004). Enhancing the thermal and spectral stabilities of polyfluorene-based blue-light-emitting materials by incorporating pendent spiro-cycloalkyl groups. Polymer, 45(12), 4257–4263. Available at: [Link]
-
Li, J., et al. (2024). Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off. Chemical Science. Available at: [Link]
-
Li, J., et al. (2024). Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off. PubMed Central. Available at: [Link]
-
Shu, C.-F., et al. (2002). Spectral and Thermal Spectral Stability Study for Fluorene-Based Conjugated Polymers. Macromolecules. Available at: [Link]
-
Lee, J., et al. (2023). Spiro-Fluorene-Containing Cyclic Olefin Polymers. ACS Publications. Available at: [Link]
-
Li, C., et al. (2016). Fluorinated 9,9'-spirobifluorene derivative as host material for highly efficient blue fluorescent OLED. ResearchGate. Available at: [Link]
-
Request PDF on ResearchGate. (n.d.). Hole-transporting material based on spirobifluorene unit with perfect amorphous and high stability for efficient OLEDs. Available at: [Link]
-
Sajoto, T., et al. (n.d.). Synthesis of poly(spirosilabifluorene) copolymers and their improved stability in blue emitting polymer LEDs over non-spiro analogs. RSC Publishing. Available at: [Link]
-
Wu, F.-I., et al. (2004). Enhancing the thermal and spectral stabilities of polyfluorene-based blue-light-emitting materials by incorporating pendent spiro-cycloalkyl groups. Sci-Hub. Available at: [Link]
-
Kaki, R., et al. (2023). Spiro[fluorene-9,9′-xanthene]-Based Hole-Transporting Materials for Photovoltaics: Molecular Design, Structure–Property Relationship, and Applications. ACS Publications. Available at: [Link]
-
Influence of Molecular Shape on the Thermal Stability and Molecular Orientation of Vapor-Deposited Organic Semiconductors. (2015). The Journal of Physical Chemistry Letters - ACS Publications. Available at: [Link]
-
Spiro-Based Thermally Activated Delayed Fluorescence Emitters with Reduced Nonradiative Decay for High-Quantum-Efficiency, Low-Roll-Off, Organic Light-Emitting Diodes. (2021). ACS Applied Materials & Interfaces. Available at: [Link]
-
Improving the Morphology Stability of Spiro-OMeTAD Films for Enhanced Thermal Stability of Perovskite Solar Cells. (2021). ACS Applied Materials & Interfaces - ACS Publications. Available at: [Link]
-
Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. (2022). NIH. Available at: [Link]
-
Substituent-Engineered Spirofluorene-Boron Emitters: Integrating TADF, Visible Afterglow, and Mechanochromism in a Single Material. (2025). ACS Publications. Available at: [Link]
-
Thermal Degradation of Photoluminescence Poly(9,9-dioctylfluorene) Solvent-Tuned Aggregate Films. (2022). MDPI. Available at: [Link]
-
Thermal oxidation degradation pathway of polyfluorene. (2013). ResearchGate. Available at: [Link]
-
Substituent-Engineered Spirofluorene-Boron Emitters: Integrating TADF, Visible Afterglow, and Mechanochromism in a Single Material. (2025). PubMed. Available at: [Link]
-
Thermal transport in organic semiconductors. (2021). Journal of Applied Physics - AIP Publishing. Available at: [Link]
-
Characteristics of Organic-based Thermal Interface Materials Suitable for High Temperature Operations. (2019). IEEE Xplore. Available at: [Link]
-
Characterization of a high-thermal-stability spiroanthracenefluorene-based blue-light-emitting polymer optical gain medium. (2007). Journal of Applied Physics - AIP Publishing. Available at: [Link]
-
Thermoelectrical Characterization of Organic Materials. (2009). DiVA portal. Available at: [Link]
-
Electrical characterization of organic based transistors: Stability issues. (2009). ResearchGate. Available at: [Link]
-
Progress in organic semiconducting materials with high thermal stability for organic light-emitting devices. (2020). ResearchGate. Available at: [Link]
-
Thermal Influence on the Semiconductor behaviour of Organic Materials. (2023). INSPIRA. Available at: [Link]
-
Photo- and electro-luminescent properties of 2,7-disubstituted spiro[fluorene-9,9′-xanthene] derivatives containing imidazole-derived moieties. (n.d.). New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Spiro-Based Thermally Activated Delayed Fluorescence Emitters with Reduced Nonradiative Decay for High-Quantum-Efficiency. (2021). ORBi UMONS. Available at: [Link]
-
Glass transition temperature from the chemical structure of conjugated polymers. (2020). PubMed. Available at: [Link]
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Substituent-Engineered Spirofluorene-Boron Emitters: Integrating TADF, Visible Afterglow, and Mechanochromism in a Single Material. (2025). ResearchGate. Available at: [Link]
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Temperature-Dependent Behavior of Organic Semiconductors. (2017). eScholarship.org. Available at: [Link]
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Glass transition temperature from the chemical structure of conjugated polymers. (2020). PMC - NIH. Available at: [Link]
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The Quest for Air Stability in Organic Semiconductors. (2020). Chemistry of Materials. Available at: [Link]
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Spiro-fluorene locked multi-resonance delayed fluorescence helical framework: efficient circularly polarized electroluminescent materials. (2024). Chemical Science (RSC Publishing). Available at: [Link]
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Molecular orientation and thermal stability of thin-film organic semiconductors. (2019). Request PDF - ResearchGate. Available at: [Link]
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Glass Transition Temperature of Conjugated Polymers by Oscillatory Shear Rheometry. (2017). Figshare. Available at: [Link]
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addressing solubility issues of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] for device fabrication
Welcome to the technical support guide for 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]. This document is designed for researchers and engineers working on the fabrication of organic electronic devices. Here, we address the common challenges—primarily related to solubility—that can impact film quality and device performance. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively.
Compound Overview
2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] is a key building block in organic electronics, valued for its unique spirocyclic structure. This feature, where two molecular systems are linked by a single, shared carbon atom, creates a three-dimensional architecture. This 3D structure is known to enhance thermal stability and disrupt the close packing (π-π stacking) that can occur in more planar molecules, which is often beneficial for achieving amorphous, uniform thin films.[1][2] However, the rigid, aromatic nature of the fluorene core combined with the dibromo-substituents presents specific solubility challenges that must be overcome for successful solution-based device fabrication.
Part 1: Frequently Asked Questions (FAQs) on Solubility
Q1: What are the general solubility characteristics of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] and why?
A1: As a Senior Application Scientist, my experience shows that the solubility of spirofluorene derivatives is a delicate balance of competing molecular forces.
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Core Structure: The large, nonpolar, and rigid fluorene core is inherently hydrophobic. This dictates that the best solvents will be organic and largely nonpolar in character.
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Spiro Center: The sp³-hybridized spiro-carbon atom introduces a significant steric twist. This 3D conformation can disrupt the crystal lattice energy that typically makes large, flat aromatic molecules difficult to dissolve. By preventing tight intermolecular packing, the spiro-center generally improves solubility compared to its planar fluorene counterpart.[2]
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Dibromo Substituents: The two bromine atoms increase the molecular weight (376.1 g/mol ) and introduce polarizability.[1] While they slightly increase the polarity of the molecule, their primary effect is to enhance intermolecular interactions through halogen bonding, which can sometimes counteract the solubilizing effect of the spiro-center.
Therefore, you should expect this compound to be soluble in common chlorinated and aromatic organic solvents but likely insoluble in highly polar solvents like alcohols or water.
Q2: I need to prepare a solution for spin coating. Which solvents should I try first?
A2: Selecting the right solvent is the most critical step for achieving a high-quality thin film. The choice impacts not only solubility but also the final morphology of the active layer.[3][4] For initial screening, we recommend starting with solvents that have a good balance of solubilizing power and appropriate volatility for spin coating.
Below is a table of recommended starting solvents, categorized by their expected efficacy.
| Solvent | Chemical Formula | Boiling Point (°C) | Relative Polarity | Expected Solubility | Rationale & Field Notes |
| Chloroform | CHCl₃ | 61.2 | 0.259 | Excellent | High dissolving power and high volatility. Excellent for initial solubility tests, but fast evaporation can lead to non-uniform films ("coffee rings"). Often used in blends.[3] |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 0.309 | Excellent | Similar to chloroform but even more volatile. Use with caution for spin coating unless very high spin speeds are desired for ultra-thin films. |
| Chlorobenzene (CB) | C₆H₅Cl | 132 | 0.188 | Good | A workhorse solvent in organic electronics.[5] Its lower volatility allows more time for molecular self-assembly during spinning, often leading to more crystalline and ordered films.[6] |
| o-Dichlorobenzene (o-DCB) | C₆H₄Cl₂ | 180.5 | 0.224 | Good | Higher boiling point than CB, further slowing evaporation.[6] Ideal for applications where high crystallinity is desired, but may require thermal annealing to fully remove residual solvent. |
| Toluene | C₇H₈ | 110.6 | 0.099 | Moderate | A good non-halogenated option. Its nonpolar nature is well-suited for the fluorene core. Evaporation rate is between that of chloroform and chlorobenzene. |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.207 | Moderate | More polar than aromatic solvents. Can be a good choice if aggregation is an issue in less polar solvents. Its high volatility is a key consideration. |
| Xylenes (isomers) | C₈H₁₀ | ~140 | ~0.07 | Moderate | A less toxic, high-boiling-point alternative to chlorinated solvents.[4] Slower evaporation can be beneficial for film morphology. |
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides actionable protocols to overcome common experimental hurdles.
Q3: My 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] is not dissolving or is forming visible aggregates. What is a reliable protocol to improve solubilization?
A3: This is a frequent issue, often stemming from the compound's high lattice energy, especially if it is in a highly crystalline form. Simply mixing at room temperature may be insufficient. The key is to provide enough energy to overcome these intermolecular forces.
Protocol 1: Enhanced Solubilization Procedure
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Preparation: Weigh the desired amount of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] into a clean, dry vial. Use a vial that can be securely capped.
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Solvent Addition: Add the selected solvent (e.g., Chlorobenzene) to achieve the target concentration (e.g., 5-10 mg/mL). Add a small, clean magnetic stir bar.
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Initial Mixing: Cap the vial and stir the mixture at room temperature for 10-15 minutes. Observe for initial dissolution.
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Sonication: Place the vial in an ultrasonic bath for 15-30 minutes. The cavitation energy is highly effective at breaking up small aggregates and accelerating the dissolution process.
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Gentle Heating: If solids persist, place the vial on a hotplate stirrer and heat to 40-60°C. Causality Check: Heating increases the kinetic energy of the solvent molecules, enhancing their ability to break down the solute's crystal lattice. Do not exceed the boiling point of the solvent in a sealed vial.
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Hot Stirring: Continue stirring while heating for 30-60 minutes. Most spirofluorene compounds will fully dissolve under these conditions.
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Final Check: Once cooled to room temperature, hold the solution up to a light source. If you see suspended particles or a Tyndall effect (light scattering), the solution is not fully dissolved. If necessary, filter the solution through a 0.2 µm PTFE syringe filter before use to remove any insoluble impurities or aggregates. This is a mandatory step for high-quality device fabrication.
Troubleshooting Workflow: Solubility Issues
The following diagram outlines a logical workflow for addressing solubility problems.
Part 3: From Solution to Device Fabrication
Q4: How does my choice of solvent directly impact the quality of my spin-coated thin films and final device performance?
A4: The transition from a liquid solution to a solid-state thin film is where the solvent's properties become paramount. The solvent is not just a carrier; it is a "processing lever" that dictates the final solid-state morphology.[7] The rate of solvent evaporation, which is primarily governed by its boiling point and vapor pressure, controls the time available for the solute molecules to arrange themselves on the substrate.[6][8]
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High Boiling Point Solvents (e.g., o-DCB, CB): These evaporate slowly. This extended drying time allows molecules to migrate and organize into more ordered, often crystalline, domains. This can be beneficial for charge transport but may also lead to large, undesirable aggregates if not controlled.[6]
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Low Boiling Point Solvents (e.g., Chloroform, THF): These evaporate very quickly. The molecules are "kinetically trapped" in a disordered, amorphous state because there is insufficient time for them to organize. This can result in very smooth, uniform films, which is often ideal for devices like OLEDs where uniform emission is critical.[7]
The relationship is visualized below.
Q5: I've successfully dissolved the compound, but my spin-coated films are hazy, have "comets," or are otherwise non-uniform. What's going wrong?
A5: This indicates a problem during the film formation process. Assuming the substrate is perfectly clean, the issue almost always traces back to the solution or the spin-coating parameters.
Protocol 2: Standardized Spin-Coating for Troubleshooting
This protocol provides a consistent baseline to diagnose film quality issues.
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Solution Preparation: Prepare a solution (e.g., 10 mg/mL in Chlorobenzene) using the Enhanced Solubilization Protocol . Crucially, filter the solution using a 0.2 µm PTFE syringe filter immediately before use. This removes micro-aggregates that act as nucleation sites for defects.
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Substrate Cleaning: Ensure your substrate (e.g., ITO-coated glass) is impeccably clean. A standard procedure is sequential sonication in detergent, DI water, acetone, and finally isopropanol (IPA), followed by drying with a nitrogen gun and UV-Ozone treatment.
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Dispensing: Dispense a controlled volume of the filtered solution onto the static substrate, ensuring it covers the entire surface.
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Spinning: Immediately begin the spin program. A typical two-stage program is:
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Stage 1 (Spread): 500 RPM for 10 seconds (to evenly distribute the solution).
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Stage 2 (Thinning): 2000 RPM for 45 seconds (to achieve the desired thickness). The final thickness is inversely proportional to the square root of the spin speed.[5]
-
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Annealing (Optional but Recommended): Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox. Anneal at a temperature above the solvent's boiling point (e.g., 150°C for Chlorobenzene) for 10-15 minutes to remove any residual solvent, which can otherwise disrupt device performance and stability.[7]
Troubleshooting Table: Common Film Defects
| Defect Observed | Probable Cause(s) | Recommended Solution(s) |
| Hazy or Opaque Film | 1. Material crashing out of solution during spin. 2. Concentration is too high for the chosen solvent. | 1. Use a better solvent or a solvent blend. 2. Reduce the solution concentration. 3. Increase the spin speed. |
| "Comet" Streaks or Pinholes | 1. Particulate contamination (dust, solution aggregates). 2. Incomplete dissolution. | 1. Filter your solution with a 0.2 µm filter immediately before spinning. 2. Work in a clean environment (laminar flow hood). 3. Ensure complete dissolution using the enhanced protocol. |
| "Coffee Ring" Effect | 1. Solvent evaporation is too fast, causing solute to accumulate at the edge. | 1. Use a higher boiling point solvent (e.g., switch from Chloroform to Chlorobenzene). 2. Spin in a solvent-saturated atmosphere (place a crystallization dish over the spinner). |
| Non-uniform Thickness | 1. Poor wetting of the solution on the substrate. 2. Incorrect spin-coating parameters. | 1. Modify substrate surface energy (e.g., UV-Ozone or PEDOT:PSS layer). 2. Optimize the spin-coating recipe (e.g., add a low-speed spread step). |
References
-
MySkinRecipes. (n.d.). 2',7'-Dibromospiro[cyclopent[6]ene-1,9'-fluorene]. Retrieved from
- Zhao, Y., et al. (2021). Impact of solvent processing on the PM6/Y6 morphology and charge transfer in organic solar cells. Journal of Materials Chemistry C.
- Hartl, M., et al. (2019). Solvent influence on the surface morphology of P3HT thin films revealed by photoemission electron microscopy. Nanoscale Advances.
-
Lee, T., et al. (2020). Evolution and Morphology of Thin Films Formed by Solvent Evaporation: An Organic Semiconductor Case Study. ACS Applied Materials & Interfaces. Retrieved from [Link]
-
An, N., et al. (2015). Thin Film Morphology Control via a Mixed Solvent System for High-Performance Organic Thin Film Transistors. ResearchGate. Retrieved from [Link]
-
Chen, S., et al. (2022). Revealing the underlying solvent effect on film morphology in high-efficiency organic solar cells through combined ex situ and in situ observations. Energy & Environmental Science. Retrieved from [Link]
-
Sharma, R., & Singh, P. (2023). Photovoltaic Performance of Organic Semiconductor Layers Produced by Spin Coating Technique. ALL SCIENCES PROCEEDINGS. Retrieved from [Link]
-
Birnie, D. P., et al. (2016). Suitable solvents for different spin-coating durations. ResearchGate. Retrieved from [Link]
-
Wang, C., et al. (2007). Spiro-Functionalized Polyfluorene Derivatives as Blue Light-Emitting Materials. Macromolecules. Retrieved from [Link]
-
Xue, Y., & Qin, Y. (2014). 2′,7′-Dibromospiro[cyclopropane-1,9′-fluorene]. Acta Crystallographica Section E. Retrieved from [Link]
-
Vismaya, T. S., et al. (2023). Spiro[fluorene-9,9′-xanthene]-Based Hole-Transporting Materials for Photovoltaics: Molecular Design, Structure–Property Relationship, and Applications. ACS Applied Energy Materials. Retrieved from [Link]
-
Dr. Mohanty Masterclass. (2023). Solvents & Chemicals in Semiconductor & Solar Cell Industry. YouTube. Retrieved from [Link]
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- 3. Impact of solvent processing on the PM6/Y6 morphology and charge transfer in organic solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Revealing the underlying solvent effect on film morphology in high-efficiency organic solar cells through combined ex situ and in situ observations - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
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- 6. Solvent influence on the surface morphology of P3HT thin films revealed by photoemission electron microscopy - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00419J [pubs.rsc.org]
- 7. Evolution and Morphology of Thin Films Formed by Solvent Evaporation: An Organic Semiconductor Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
strategies to enhance the charge injection efficiency in 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] layers
Welcome to the technical support center for researchers and scientists working with 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]. This guide is designed to provide in-depth troubleshooting and practical strategies to enhance charge injection efficiency in your organic electronic devices. Drawing from established principles of materials science and device physics, we will explore the critical factors governing charge injection and provide actionable protocols to optimize your experimental workflow.
Understanding the Challenge: The Injection Barrier
Efficient charge injection is paramount for the high performance of organic light-emitting diodes (OLEDs) and other organic electronic devices. The primary obstacle to efficient charge injection is the energy barrier that exists at the interface between the electrode and the organic semiconductor layer. For hole injection, this barrier is determined by the difference between the work function of the anode (typically Indium Tin Oxide, ITO) and the Highest Occupied Molecular Orbital (HOMO) of the organic material. A large injection barrier impedes the flow of charge carriers, leading to high operating voltages, low efficiency, and reduced device lifetime.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the fabrication and testing of devices incorporating 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] layers.
Q1: My device has a very high turn-on voltage and low brightness. What is the likely cause?
A1: A high turn-on voltage is a classic symptom of a large hole injection barrier. This impedes the efficient injection of holes from the anode into the 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] layer, requiring a higher applied voltage to initiate current flow. The low brightness is a direct consequence of the poor charge carrier balance in the emissive layer, resulting from inefficient hole injection.
Q2: I'm observing inconsistent performance between different batches of devices. What could be the source of this variability?
A2: Inconsistent device performance often points to variations in the surface properties of the ITO anode. The work function and surface cleanliness of ITO are highly sensitive to cleaning procedures and atmospheric exposure. Inadequate or inconsistent substrate preparation can lead to fluctuating hole injection barriers and, consequently, variable device performance.
Q3: My device's efficiency drops off quickly at higher current densities (efficiency roll-off). How can I address this?
A3: Efficiency roll-off can be exacerbated by poor charge injection. An imbalanced injection of holes and electrons can lead to an accumulation of charge at interfaces, increasing the likelihood of non-radiative recombination pathways, especially at high current densities. Improving the hole injection efficiency can help to achieve a better charge balance within the device, thereby mitigating efficiency roll-off.
Troubleshooting Guides and Optimization Strategies
To address the challenges outlined above, we present a series of troubleshooting guides with detailed experimental protocols. These strategies are designed to systematically improve the charge injection efficiency from the anode to the 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] layer.
Strategy 1: Anode Work Function Modification via Surface Treatment
The work function of the ITO anode can be increased through various surface treatments, which reduces the hole injection barrier.
Troubleshooting Protocol: UV-Ozone Treatment of ITO
Objective: To clean the ITO surface of organic contaminants and increase its work function.
Step-by-Step Protocol:
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Substrate Cleaning: Begin with a rigorous cleaning procedure for the ITO-coated glass substrates. A standard and effective method involves sequential ultrasonication in a detergent solution (e.g., Hellmanex™ III), followed by deionized water, acetone, and finally isopropanol. Each sonication step should be performed for 15-20 minutes.
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Drying: After the solvent cleaning steps, thoroughly dry the substrates using a stream of high-purity nitrogen gas.
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UV-Ozone Exposure: Place the cleaned and dried ITO substrates into a UV-ozone cleaner. Expose the substrates to UV-ozone for a period of 10-15 minutes. This process effectively removes residual organic contaminants and increases the surface oxygen concentration, leading to a higher work function.[1][2]
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Immediate Use: For optimal results, the 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] layer or the subsequent hole injection layer should be deposited as soon as possible after the UV-ozone treatment to minimize re-contamination from the ambient atmosphere.
Causality: The high-energy UV radiation generates ozone, which is a strong oxidizing agent. The ozone reacts with organic residues on the ITO surface, converting them into volatile compounds that are subsequently removed. This process also creates a more oxygen-rich ITO surface, which is known to increase its work function.[3]
dot
Caption: Workflow for ITO substrate preparation including UV-Ozone treatment.
Strategy 2: Insertion of a Hole Injection Layer (HIL)
A thin interlayer with an intermediate HOMO level between the anode and the organic semiconductor can facilitate a more gradual energy level alignment, thereby reducing the overall injection barrier. Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is a widely used HIL for this purpose.
Troubleshooting Protocol: PEDOT:PSS Deposition
Objective: To deposit a uniform and conductive PEDOT:PSS layer to enhance hole injection.
Step-by-Step Protocol:
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Substrate Preparation: Prepare the ITO substrates as described in Strategy 1, including the UV-ozone treatment step.
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PEDOT:PSS Solution: Use a filtered, high-conductivity formulation of PEDOT:PSS. It is recommended to filter the solution through a 0.45 µm PVDF syringe filter immediately before use to remove any aggregates.
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Spin Coating: Dispense the PEDOT:PSS solution onto the center of the ITO substrate. Spin-coat the solution at a speed of 3000-5000 rpm for 30-60 seconds to achieve a typical thickness of 30-40 nm. The optimal spin speed will depend on the specific PEDOT:PSS formulation and desired thickness.
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Annealing: Transfer the coated substrates to a hotplate in a nitrogen-filled glovebox or a vacuum oven. Anneal the substrates at 130-150°C for 10-15 minutes to remove residual water and improve the film's conductivity.[4]
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Deposition of Organic Layer: Allow the substrates to cool to room temperature before depositing the 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] layer.
Causality: PEDOT:PSS has a work function of approximately 5.0-5.2 eV, which is generally higher than that of untreated ITO. This reduces the energy barrier to the HOMO of many organic materials. Furthermore, the conductive nature of PEDOT:PSS helps to smooth the anode surface and improve the electrical contact with the subsequent organic layer.[5]
dot
Caption: Energy level diagram illustrating the role of a PEDOT:PSS HIL.
Strategy 3: Interfacial Engineering and Material Selection
The choice of anode and HIL materials should be guided by the electronic properties of the 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene].
Quantitative Data Summary
| Material | Work Function / HOMO Level (eV) |
| Untreated ITO | ~4.7 |
| UV-Ozone Treated ITO | ~5.0 - 5.2 |
| PEDOT:PSS (High Conductivity) | ~5.0 - 5.2 |
| Gold (Au) | ~5.1 |
| Platinum (Pt) | ~5.6 |
| Estimated 2',7'-Dibromospiro[...] HOMO | ~5.8 - 6.0 (estimated) |
Note: The HOMO level for 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] is an estimation based on typical values for spirobifluorene derivatives. Experimental determination via cyclic voltammetry or ultraviolet photoelectron spectroscopy (UPS) is highly recommended for accurate device engineering.
Troubleshooting Insights:
-
For Solution-Processed Layers: If you are spin-coating the 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene], ensure that the solvent used does not damage the underlying PEDOT:PSS layer. Orthogonal solvent systems are recommended.
-
For Vacuum-Deposited Layers: Ensure a high vacuum level (<10⁻⁶ Torr) during the deposition of the organic layer to prevent contamination and ensure a clean interface.
-
Alternative HILs: For materials with very deep HOMO levels, other HILs such as molybdenum oxide (MoO₃) or tungsten oxide (WO₃) can be considered, as they can offer even higher work functions.
Advanced Troubleshooting: Device Failure Modes
Issue: Rapid Device Degradation
Potential Causes:
-
Interfacial Instability: The acidic nature of some PEDOT:PSS formulations can etch the ITO anode over time, leading to device failure. Using a pH-neutral PEDOT:PSS formulation can mitigate this issue.
-
Material Degradation: Spirofluorene-based materials can be susceptible to degradation in the presence of oxygen and moisture, or due to electrochemical instability under operation. Encapsulation of the device in an inert atmosphere (e.g., nitrogen or argon) is crucial for long-term stability.[1]
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Thermal Effects: Excessive heat generated during device operation can accelerate degradation processes. Efficient heat sinking and device design to minimize thermal stress are important considerations.
dot
Caption: Common pathways leading to organic electronic device degradation.
By systematically addressing the factors that influence charge injection and device stability, researchers can significantly improve the performance and reliability of devices based on 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]. This guide provides a foundational framework for troubleshooting and optimization, and it is recommended to supplement these strategies with careful in-situ characterization and analysis to gain a deeper understanding of the specific device physics at play.
References
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- Xue, Y., & Qin, Y. (2014). 2',7'-Dibromospiro[cyclopropane-1,9'-fluorene]. Acta Crystallographica Section E: Structure Reports Online, 70(7), o821.
- Kim, J., et al. (2000). Modification of the hole injection barrier in organic light-emitting devices studied by ultraviolet photoelectron spectroscopy. Applied Physics Letters, 76(14), 1879-1881.
- Syrový, T., et al. (2022). Optimization of PEDOT:PSS layers for hole transporting layers of organic photodetectors. Journal of Print and Media Technology Research, 11(3), 101-110.
- Heimel, G., et al. (2007). Tuning the hole injection barrier height at organic/metal interfaces with (sub-) monolayers of electron acceptor molecules. Applied Physics Letters, 91(18), 182103.
-
MDPI. (2024). The Optimization of Hole Injection Layer in Organic Light-Emitting Diodes. Retrieved from [Link]
- Mäkinen, P. (2021). Fluorene-based hole transport materials for halide perovskite solar cells. Tampere University.
- Padalkar, V. S., et al. (2017). Molecular modification of spiro[fluorene-9,9′-xanthene]-based dopant-free hole transporting materials for perovskite solar cells. Journal of Materials Chemistry A, 5(38), 20436-20445.
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ACS Publications. (2024). Fluorene-Terminated π-Conjugated Spiro-Type Hole Transport Materials for Perovskite Solar Cells. Retrieved from [Link]
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Community, N. (2025). Behind the paper: The degradation mechanism of multi-resonance thermally activated delayed fluorescence materials. Retrieved from [Link]
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Sreenivas, K. (2015). Answer to "Why ITO glass substrates are exposed to ultraviolet ozone irradiation after cleaning them with specific organic solvents in thin film devices?". ResearchGate. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Importance of Spirobifluorene Derivatives in Advanced Materials. Retrieved from [Link]
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- Liu, Y., et al. (2019). Altering the Optoelectronic Properties of the PEDOT:PSS Hole Transport Layer with Sodium Polystyrenesulfonate to Enhance the Efficiency and Stability of a Perovskite Light-Emitting Diode. ACS Omega, 4(7), 12557-12565.
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- Li, Z., et al. (2021). Driving the Emission Towards Blue by Controlling the HOMO‐LUMO Energy Gap in BF2‐Functionalized 2‐(Imidazo[1,5‐a]pyridin‐3‐yl)phenols. Chemistry – A European Journal, 27(40), 10456-10464.
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Validation & Comparative
A Senior Application Scientist's Guide: Orthogonal Purity Assessment of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] using qNMR and RP-HPLC
For researchers and professionals in materials science and drug development, the purity of advanced intermediates like 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] is not a trivial detail—it is a critical parameter that dictates downstream success. This compound, a key building block for organic light-emitting diodes (OLEDs) and other organic semiconductors, owes its performance to a precise molecular architecture.[1] Impurities, even at trace levels, can disrupt charge transport, diminish thermal stability, and ultimately compromise device efficiency and lifespan. Purity assessment is therefore a cornerstone of quality control and research integrity.[2]
This guide provides an in-depth comparison of two powerful analytical techniques for determining the purity of this unique spirocyclic aromatic compound: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). We will move beyond procedural lists to explore the causality behind methodological choices, establishing a framework for a self-validating, orthogonal approach that ensures the highest degree of confidence in your material's quality.
Quantitative ¹H NMR (qNMR): The Primary Standard for Absolute Purity
Quantitative NMR stands apart from many other analytical techniques because it is a primary ratio method.[3] Unlike chromatography, which provides a relative measure of components, the integral of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[4] This fundamental principle allows for the direct calculation of absolute purity against a certified internal standard, without the need for a reference standard of the analyte itself.[5] For a novel or specialized molecule like 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene], this is a decisive advantage.
Causality of Method Choice
The selection of ¹H qNMR is strategic. The molecule possesses distinct proton environments in both the fluorene aromatic region and the cyclopentene aliphatic region, providing multiple, well-resolved signals suitable for quantification. Furthermore, qNMR offers simultaneous structural confirmation.[3] Any significant deviation in chemical shifts or splitting patterns, or the appearance of unexpected signals, immediately alerts the analyst to the presence of structural isomers or impurities, which can then be identified and quantified in the same experiment.[6]
Experimental Protocol: ¹H qNMR Purity Determination
This protocol is designed to be self-validating by ensuring precise measurements and using a certified internal standard.
-
Selection of Internal Standard (IS): Choose a standard with high purity (certified), stability, and signals that do not overlap with the analyte. Maleic acid or 1,4-bis(trimethylsilyl)benzene-d4 (1,4-BTMSB-d4) are excellent candidates.[5][6] The IS should have sharp singlets in a clear region of the spectrum.
-
Sample Preparation (Critical Step):
-
Accurately weigh approximately 15-20 mg of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the certified internal standard (e.g., maleic acid) into the same vial.
-
Record both masses to four decimal places. The mass ratio is critical for accuracy.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) that fully solubilizes both compounds.
-
Ensure complete dissolution by vortexing, then transfer the solution to a high-quality 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and sensitivity.[7]
-
Key Parameters: To ensure accurate quantification, specific acquisition parameters are crucial:
-
Relaxation Delay (d1): Set a long relaxation delay (d1) of at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard. A typical starting point is 30-60 seconds to ensure full relaxation of all protons.
-
Pulse Angle: Use a 90° pulse to maximize signal intensity.
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8-16) to achieve a high signal-to-noise ratio (S/N > 250:1) for the peaks being integrated.
-
-
-
Data Processing and Purity Calculation:
-
Apply standard processing (Fourier transform, phase correction, and baseline correction).
-
Carefully integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard. For the analyte, aromatic protons are often good choices.
-
Calculate the purity (P) using the following formula[2]:
Panalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (Manalyte / manalyte) * (mIS / MIS) * PIS
Where:
-
I: Integral value of the signal
-
N: Number of protons generating the signal
-
M: Molar mass (Analyte: 376.1 g/mol )
-
m: Weighed mass
-
P: Purity of the internal standard (as per certificate)
-
-
Reversed-Phase HPLC (RP-HPLC): High-Sensitivity Impurity Profiling
While qNMR provides an absolute purity value, HPLC is unparalleled in its ability to separate and detect trace impurities.[8] For 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene], a highly non-polar and hydrophobic molecule, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[9][10] This technique utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase, causing hydrophobic molecules like our analyte to be strongly retained and separated based on subtle differences in hydrophobicity.[11]
Causality of Method Choice
The rationale for using RP-HPLC is its high resolving power and sensitivity. It can separate the target compound from structurally similar impurities that might arise during synthesis, such as mono-brominated species, starting materials, or other byproducts. UV detection is highly effective due to the strong chromophore of the fluorene system. This method serves as an excellent tool for routine quality control and for generating a detailed impurity profile, which is critical for regulatory purposes.[8][12]
Experimental Protocol: RP-HPLC Purity Assessment
A robust HPLC method requires careful development and validation according to established guidelines (e.g., ICH Q2(R1)).[12][13]
-
Instrumentation and Conditions:
-
System: HPLC with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 bonded silica column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B) is typically effective for separating aromatic compounds.[9]
-
Gradient Program (Example):
-
0-2 min: 70% B
-
2-15 min: 70% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm, where the fluorene moiety strongly absorbs.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Prepare a stock solution by dissolving an accurately weighed amount of the compound in a suitable solvent (e.g., acetonitrile or THF) to a concentration of ~1 mg/mL.
-
Dilute this stock solution to a working concentration of ~0.1 mg/mL with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection to protect the column.
-
-
Method Validation (Trustworthiness Pillar):
-
Specificity: Inject a blank (solvent) and placebo (if applicable) to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Analyze a series of solutions at different concentrations to prove the detector response is proportional to the analyte concentration over a defined range.
-
Precision: Perform multiple injections of the same sample (repeatability) and have the analysis run by different analysts on different days (intermediate precision) to demonstrate the method's consistency.
-
Accuracy: Analyze a sample with a known concentration (or spiked with a known amount of analyte) to verify the closeness of the measured value to the true value.
-
LOD & LOQ: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) to define the method's sensitivity for impurities.[14]
-
-
Data Interpretation:
-
The purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Areaanalyte / Total Area of all peaks) * 100
-
Comparative Analysis: qNMR vs. RP-HPLC
Choosing the right analytical tool requires understanding its inherent strengths and limitations. The combination of both techniques often provides the most complete picture.[15][16]
| Feature | Quantitative ¹H NMR (qNMR) | Reversed-Phase HPLC (RP-HPLC) |
| Method Type | Primary (Absolute) : Quantifies against a certified IS without needing an analyte reference standard.[3] | Relative : Quantifies based on area percentage or against a certified analyte reference standard.[2] |
| Information Provided | Absolute Purity & Structural Confirmation : Confirms identity and quantifies in one experiment.[7] | Impurity Profile & Relative Purity : Excellent for separating and detecting trace impurities.[8] |
| Sensitivity | Lower (typically requires mg of sample).[7] | High (detects impurities at ppm levels or lower).[16] |
| Selectivity | Based on the chemical environment of nuclei (chemical shift). Overlapping peaks can be an issue.[15] | Based on differential partitioning between phases. High resolving power for similar compounds. |
| Throughput | Lower, especially with long relaxation delays required for accuracy.[7] | Higher, suitable for routine QC with typical run times of 20-30 minutes.[7] |
| Sample Consumption | Higher (milligrams).[7] | Lower (micrograms).[7] |
| Destructive? | No , the sample can be fully recovered.[7] | Yes , the sample is consumed.[7] |
| Validation | Simpler; primarily relies on the precision of weighing and the certified purity of the IS. | Requires extensive validation (linearity, precision, accuracy, etc.) per ICH guidelines.[12] |
The Orthogonal Approach: A Self-Validating System for Unambiguous Purity
The most rigorous and trustworthy assessment of purity comes from an orthogonal approach—using two fundamentally different analytical methods.[7][17] HPLC and qNMR are perfectly complementary for the analysis of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene].
This combined strategy creates a self-validating system. The HPLC method demonstrates the separation of all detectable impurities and provides a high-sensitivity profile, ensuring that no significant byproducts are co-eluting. The qNMR analysis then provides a highly accurate, absolute purity value for the main component, confirming its identity and anchoring the chromatographic results to a primary standard. This dual-validation approach provides the highest possible level of confidence, which is indispensable for regulatory submissions or high-stakes material science applications.
Conclusion
For a specialized intermediate like 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene], a single analytical method provides only part of the story. While RP-HPLC is an essential tool for high-sensitivity impurity profiling and routine quality control, qNMR offers the definitive, absolute purity value and structural confirmation. By employing these techniques orthogonally, researchers and drug development professionals can build a comprehensive, self-validating data package that ensures material quality, satisfies regulatory scrutiny, and accelerates the development of next-generation organic electronics and therapeutics.
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Foley, J. P., & May, J. C. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry, 85(18), 8563–8570. [Link]
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LCGC International. (2008). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from LCGC International website. [Link]
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National Center for Biotechnology Information. (2020). Data for the synthesis and characterization of fluorene-containing β-diketonato ligands and their rhodium(I) complexes. Data in Brief, 31, 105845. [Link]
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ChemWhat. (n.d.). 2′,7′-Dibromospiro[cyclopent[3]ene-1,9′-fluorene] CAS#: 951884-04-1. Retrieved from ChemWhat website. [https://www.chemwhat.com/2%E2%80%B2,7%E2%80%B2-dibromospiro[cyclopent[3]ene-1,9%E2%80%B2-fluorene]-cas-951884-04-1/]([Link]3]ene-1,9%E2%80%B2-fluorene]-cas-951884-04-1/)
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Xue, Y. Y., & Qin, Y. Q. (2014). 2′,7′-Dibromospiro[cyclopropane-1,9′-fluorene]. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o821. [Link]
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Mannina, L., Gaggini, F., Maggi, L., Peretto, I., & Sega, A. (2001). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 845-854. [Link]
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A Comparative Guide to Host Materials in OLEDs: 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] vs. Carbazole-Based Hosts
In the rapidly advancing field of Organic Light-Emitting Diodes (OLEDs), the selection of a suitable host material for the emissive layer is paramount to achieving high efficiency, long operational lifetime, and desired color purity. This guide provides a detailed comparative analysis of an emerging spiro-fluorene derivative, 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene], against well-established carbazole-based host materials, namely 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) and 1,3-Bis(N-carbazolyl)benzene (mCP). This analysis is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and fabrication of next-generation OLED devices.
Introduction: The Critical Role of Host Materials
In phosphorescent OLEDs (PhOLEDs), the emissive layer is typically composed of a host material doped with a phosphorescent guest emitter. The host material serves several critical functions: it facilitates charge transport (both holes and electrons), provides a medium for exciton formation, and enables efficient energy transfer to the guest emitter. An ideal host material should possess a high triplet energy (ET) to confine the triplet excitons on the guest, balanced charge transport characteristics to ensure the recombination zone is within the emissive layer, and excellent thermal and morphological stability to guarantee a long device lifetime.
Carbazole-based materials have been the workhorses of OLED technology for many years due to their excellent hole-transporting properties and high triplet energies.[1] However, the quest for even more efficient and stable devices has spurred the exploration of new molecular architectures, with spiro-fluorene compounds emerging as a promising alternative. The unique spiro-linkage in these molecules imparts a three-dimensional and rigid structure, which can lead to improved thermal stability and prevent detrimental intermolecular interactions.[2]
This guide will delve into the synthesis, photophysical properties, and theoretical performance of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] and compare it directly with the experimentally determined properties and device performance of CBP and mCP.
Synthesis of Host Materials
The accessibility and scalability of synthesis are crucial factors for the practical application of any new material.
2.1. Synthesis of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]
While the direct synthesis of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] is not extensively documented in readily available literature, a plausible synthetic route can be inferred from the preparation of a structurally similar compound, 2,2′-dibromo-9,9′-spirobifluorene.[1][3] The synthesis of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] would likely involve a multi-step process starting from 2,7-dibromofluorene.
A generalized synthetic pathway can be proposed as follows:
Figure 1: Proposed synthesis of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene].
This proposed route leverages well-established organic reactions. The oxidation of the fluorene starting material to the corresponding fluorenone is a standard transformation. The subsequent spirocyclization with a suitable dihaloalkane in the presence of a strong base would yield the desired spiro[cyclopentene-1,9'-fluorene] core. The bromine substituents offer sites for further functionalization to fine-tune the material's properties.
2.2. Synthesis of Carbazole-Based Hosts
The synthesis of CBP and mCP is well-established and typically involves palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation. These reactions couple the carbazole moiety with a biphenyl or benzene core, respectively. While effective, these methods can sometimes lead to side products and require careful purification to achieve the high purity necessary for OLED applications.
Comparative Analysis of Photophysical and Electronic Properties
The fundamental properties of a host material dictate its performance in an OLED. A comparison of the key photophysical and electronic parameters is presented below.
| Property | 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] (Theoretical) | CBP (Experimental) | mCP (Experimental) |
| Triplet Energy (ET) | ~2.75 eV[1] | 2.56 eV | 2.91 eV |
| HOMO Level | ~-5.8 eV | -5.9 eV | -5.9 eV |
| LUMO Level | ~-2.1 eV | -2.4 eV | -2.4 eV |
| Energy Gap (Eg) | ~3.7 eV | 3.5 eV | 3.5 eV |
Table 1: Comparison of key photophysical and electronic properties.
3.1. Triplet Energy (ET)
The triplet energy of the host must be higher than that of the phosphorescent dopant to prevent back energy transfer and ensure efficient light emission from the guest. The theoretically estimated triplet energy of a related 3,6-substituted spirobifluorene derivative is around 2.75 eV.[1] This value is intermediate between that of CBP (2.56 eV) and mCP (2.91 eV). This suggests that 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] would be a suitable host for green and red phosphorescent emitters, but may not be ideal for some higher-energy blue emitters, for which mCP is a better choice.
3.2. HOMO/LUMO Levels and Charge Injection
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels determine the efficiency of charge injection from the adjacent transport layers. The theoretically estimated HOMO level of a similar spirobifluorene is around -5.8 eV, which is comparable to that of CBP and mCP. This indicates that hole injection from standard hole transport layers would be similarly efficient. The LUMO level is also in a similar range, suggesting comparable electron injection properties.
The energy gap of the spiro-fluorene compound is slightly larger than that of the carbazole-based hosts, which is generally desirable for a host material to ensure good confinement of excitons on the lower-energy guest.
Expected OLED Device Performance: A Comparative Outlook
| Host Material | Emitter | Max. External Quantum Efficiency (EQE) | Power Efficiency (lm/W) | Current Efficiency (cd/A) |
| Spirobifluorene-based (Representative) | Green (Ir(ppy)3) | ~26.4%[1] | ~94.2 lm/W[4] | ~89.8 cd/A[4] |
| CBP | Green (Ir(ppy)3) | ~20-25% | ~70-80 lm/W | ~60-70 cd/A |
| mCP | Blue (FIrpic) | ~20-25% | ~30-40 lm/W | ~40-50 cd/A |
Table 2: Representative OLED device performance with different host materials.
Spirobifluorene-based host materials have demonstrated the potential for very high efficiencies in green and red PhOLEDs, with some devices achieving external quantum efficiencies (EQEs) exceeding 25%.[1][4] This high performance is often attributed to the rigid spiro structure, which can lead to better film morphology and reduced non-radiative decay pathways. Furthermore, the three-dimensional nature of spiro compounds can help to suppress efficiency roll-off at high brightness.[1]
In comparison, CBP is a well-rounded host for green and red emitters, consistently enabling high efficiencies. mCP, with its higher triplet energy, is a preferred host for blue emitters, although the overall device efficiencies are often slightly lower than those of green and red devices.
Based on its theoretical properties, 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] is expected to perform well as a host for green and red PhOLEDs, potentially offering improved thermal stability and efficiency roll-off characteristics compared to CBP.
Experimental Protocols
To ensure a fair and objective comparison, standardized experimental protocols for OLED fabrication and characterization are essential.
5.1. OLED Fabrication by Thermal Evaporation
Figure 2: General workflow for OLED fabrication via thermal evaporation.
A typical device architecture for comparing host materials would be: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML: Host doped with Guest) / Exciton Blocking Layer (EBL) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode. The host material (2',7'-Dibromospiro[cyclopentene-1,9'-fluorene], CBP, or mCP) would be co-evaporated with a suitable phosphorescent guest in the EML. All deposition steps are performed under high vacuum (<10-6 Torr).
5.2. Device Characterization
The performance of the fabricated OLEDs should be characterized by measuring their current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and operational lifetime.
Figure 3: Workflow for the characterization of OLED device performance.
From these measurements, key performance metrics such as external quantum efficiency (EQE), current efficiency, power efficiency, and efficiency roll-off can be calculated and compared.
Conclusion and Future Outlook
This comparative guide highlights the potential of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] as a promising host material for phosphorescent OLEDs. Its rigid spiro-structure is anticipated to impart excellent thermal and morphological stability, while its theoretical electronic properties suggest it would be a suitable host for green and red emitters, potentially offering performance advantages over the widely used CBP.
While carbazole-based hosts like CBP and mCP remain industry standards due to their proven performance and well-understood properties, the exploration of novel molecular architectures like spiro-fluorenes is crucial for pushing the boundaries of OLED technology. Further experimental validation of the synthesis and device performance of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] is necessary to fully realize its potential. Future research should also focus on the synthesis of derivatives of this spiro-fluorene core to further tune its photophysical properties for optimal performance with a wider range of phosphorescent emitters, including high-energy blue dopants.
References
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A Comparative Guide to Hole Transport Materials in Perovskite Solar Cells: 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] as a Potential Alternative to Spiro-OMeTAD
In the rapidly advancing field of perovskite solar cells (PSCs), the hole transport material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and ensuring long-term device stability. For over a decade, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, widely known as Spiro-OMeTAD, has been the gold-standard HTM, enabling many of the record-breaking efficiencies reported to date. However, the path to commercialization is fraught with challenges directly attributable to Spiro-OMeTAD's inherent drawbacks, including its high cost, complex synthesis, and the necessity for performance-enhancing yet stability-compromising additives.
This guide provides a comprehensive comparison between the incumbent Spiro-OMeTAD and the emerging class of dibrominated spiro-fluorene derivatives, with a focus on 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]. While direct, side-by-side experimental data for this specific challenger molecule is still emerging, by analyzing the known limitations of Spiro-OMeTAD and the established structure-property relationships within fluorene-based compounds, we can construct a robust, predictive comparison for researchers and materials development professionals.
Part 1: The Incumbent - A Critical Review of Spiro-OMeTAD
Spiro-OMeTAD's success is rooted in its suitable highest occupied molecular orbital (HOMO) energy level for efficient hole extraction from the perovskite layer and its amorphous nature, which promotes uniform film formation. However, its continued use presents several significant hurdles to the widespread adoption of perovskite technology.
Performance Limitations and the Dopant Dilemma
Pristine Spiro-OMeTAD exhibits intrinsically low hole mobility and conductivity. To overcome this, a cocktail of additives, typically lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP), is required. While these dopants enhance conductivity, they are also highly hygroscopic, attracting moisture that can degrade the perovskite layer and accelerate device failure.[1] Furthermore, these additives can migrate, leading to long-term instability. The development of dopant-free HTMs is a critical research direction for enhancing the operational stability of PSCs.[2][3][4]
Synthesis, Purification, and Cost
The synthesis of Spiro-OMeTAD is a multi-step process that involves expensive starting materials and catalysts, such as palladium-based cross-coupling reactions.[5] Rigorous purification is also necessary to achieve high-performance devices. This complexity translates to a high cost, estimated to be between $170 and $475 per gram, which is a significant barrier to commercial-scale production.[5] Efforts to develop more sustainable and scalable synthetic routes are ongoing, but the inherent complexity of the molecule remains a cost driver.[6][7][8]
Thermal and Morphological Instability
Spiro-OMeTAD has a relatively low glass transition temperature. Under thermal stress, which is common during solar cell operation, the material can undergo morphological changes, leading to the formation of voids and a compromised interface with the perovskite layer, ultimately reducing device performance and longevity.
Part 2: The Challenger - The Promise of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]
The spiro-fluorene core is a proven structural motif for stable and efficient HTMs. By modifying this core, specifically through dibromination and alteration of the spiro-linked group, it is possible to tune the material's properties to address the shortcomings of Spiro-OMeTAD. 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] represents a logical design for a next-generation HTM.
Projected Performance Advantages
-
Tuned Electronic Properties: The introduction of electron-withdrawing bromine atoms at the 2 and 7 positions of the fluorene core is expected to deepen the HOMO energy level.[9] This can lead to a better energy level alignment with the valence band of the perovskite, potentially increasing the open-circuit voltage (Voc) of the solar cell. First-principles studies on perovskite materials have shown that bromine incorporation can improve electronic quality and structural robustness.[10]
-
Enhanced Intrinsic Mobility: While experimental data is needed for confirmation, the rigid and planar nature of the fluorene unit is conducive to good intermolecular π-π stacking, which can facilitate charge transport. The design of fluorenylidene-based HTMs has been shown to yield high efficiencies, and strategic molecular design can lead to materials that perform well without the need for dopants.[11] This could lead to significantly improved device stability by eliminating hygroscopic additives.[1]
-
Improved Thermal and Chemical Stability: Fluorene derivatives are known for their good thermal and chemical stability.[12] The robust spiro-structure contributes to maintaining an amorphous state with a high glass transition temperature, preventing the morphological degradation seen with Spiro-OMeTAD under thermal stress.
Synthesis and Cost-Effectiveness
The synthesis of 2',7'-dibromofluorene derivatives can be achieved through more straightforward synthetic routes compared to Spiro-OMeTAD.[12] The synthesis of the core molecule, 2,7-dibromofluorenone, is a well-established process. Subsequent reactions to build the spiro-cyclopentene structure are anticipated to be less complex and costly than the multiple cross-coupling steps required for Spiro-OMeTAD. This simplified synthesis is expected to significantly lower the production cost, making it a more viable candidate for large-scale applications.
Part 3: Head-to-Head Comparison
The following table summarizes the known properties of Spiro-OMeTAD and the projected properties of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] based on the analysis of related compounds.
| Property | Spiro-OMeTAD | 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] (Projected) | Rationale for Projection |
| Power Conversion Efficiency (PCE) | High (with dopants) | Potentially High | Fluorene-based HTMs have achieved high efficiencies.[11] |
| Dopant Requirement | Yes (LiTFSI, tBP) | Potentially Dopant-Free | Bromination can enhance intrinsic conductivity. |
| HOMO Energy Level | ~ -5.1 eV | Deeper than Spiro-OMeTAD | Bromine is an electron-withdrawing group.[9] |
| Hole Mobility | Low (pristine), Moderate (doped) | Potentially Moderate to High | Rigid fluorene core promotes π-π stacking. |
| Stability (Thermal & Moisture) | Moderate to Low (due to dopants) | Potentially High | Inherent stability of fluorene core; dopant-free nature avoids moisture absorption.[1] |
| Synthesis Complexity | High (multi-step, Pd-catalyzed) | Moderate | More straightforward synthetic pathways from 2,7-dibromofluorenone.[12] |
| Cost | High | Low to Moderate | Simpler synthesis and cheaper starting materials. |
Part 4: Experimental Validation Workflow
To validate the potential of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene], a series of standardized experiments are required. The following outlines a typical workflow for evaluating a novel HTM against the Spiro-OMeTAD benchmark.
Step-by-Step Experimental Protocol
-
HTM Solution Preparation:
-
Control (Spiro-OMeTAD): Dissolve Spiro-OMeTAD in chlorobenzene. Add LiTFSI and tBP solutions in acetonitrile as dopants.
-
Experimental (Br-Spiro): Dissolve 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] in a suitable solvent like chlorobenzene. Prepare both pristine and doped solutions to evaluate the intrinsic properties and potential for dopant enhancement.
-
-
Perovskite Solar Cell Fabrication (n-i-p architecture):
-
Clean patterned FTO-coated glass substrates.
-
Deposit a compact TiO2 electron transport layer (ETL) by spray pyrolysis or spin coating, followed by annealing.
-
Deposit a mesoporous TiO2 layer (optional, for mesoporous architectures).
-
Spin-coat the perovskite precursor solution (e.g., a mixed-cation lead-halide formulation) in a nitrogen-filled glovebox. Anneal to form the perovskite active layer.
-
Deposit the HTM solution (either control or experimental) onto the perovskite layer via spin coating.
-
Thermally evaporate a gold or silver top contact to complete the device.
-
-
Device Characterization:
-
Photovoltaic Performance: Measure the current density-voltage (J-V) characteristics under simulated AM1.5G solar illumination to determine PCE, Voc, short-circuit current density (Jsc), and fill factor (FF).
-
Stability Testing:
-
Thermal Stability: Age unencapsulated devices in a nitrogen atmosphere at elevated temperatures (e.g., 85°C) and monitor the PCE over time.
-
Moisture Stability: Store unencapsulated devices in a controlled humidity environment and track their performance.
-
Operational Stability: Monitor the device output at the maximum power point under continuous illumination.
-
-
Part 5: Visualizing the Comparison
Molecular Structures
Caption: Molecular representation of Spiro-OMeTAD and the proposed Br-Spiro.
PSC Device Architecture
Caption: Standard n-i-p architecture of a perovskite solar cell.
Workflow for HTM Evaluation
Caption: Workflow for comparing novel vs. benchmark HTMs in PSCs.
Conclusion and Future Outlook
While Spiro-OMeTAD has been an invaluable tool in advancing perovskite solar cell research, its inherent drawbacks related to cost and stability necessitate the development of superior alternatives for commercial viability. The family of dibrominated spiro-fluorene compounds, exemplified by 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene], presents a compelling and rational design for a next-generation hole transport material.
The projected benefits—including a deeper HOMO level for potentially higher voltages, the possibility of dopant-free operation for enhanced stability, and a simpler, more cost-effective synthesis—are significant. The next crucial step is the synthesis and rigorous experimental validation of this and related compounds within high-performance perovskite solar cells. Should the projected advantages be realized, dibrominated spiro-fluorenes could play a key role in pushing perovskite technology from the laboratory to industrial production.
References
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Sustainable, Efficient, and Scalable Preparation of Pure and Performing Spiro-OMeTAD for Perovskite Solar Cells. ACS Publications. [Link]
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Dopant-Free Small-Molecule Hole-Transport Material for Low-Cost and Stable Perovskite Solar Cell. RSC Publishing. [Link]
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Synthesis of new 2,7-dibromo 9-benzocyclobuten-3-yl-9H-fluorene derivatives - perspective dielectric materials for electronics. ResearchGate. [Link]
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Branched Fluorenylidene Derivatives with Low Ionization Potentials as Hole-Transporting Materials for Perovskite Solar Cells. PMC - PubMed Central. [Link]
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Sustainable, Efficient, and Scalable Preparation of Pure and Performing Spiro-OMeTAD for Perovskite Solar Cells. ResearchGate. [Link]
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The Future of Spirobifluorene-Based Molecules as Hole-Transporting Materials for Solar Cells. ResearchGate. [Link]
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Molecularly engineered hole-transport material for low-cost perovskite solar cells. National Institutes of Health. [Link]
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Dibenzofulvene Derivatives as Promising Materials for Photovoltaic and Organic Electronics. MDPI. [Link]
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A dopant-free hole-transporting material for efficient and stable perovskite solar cells. ResearchGate. [Link]
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Effects of Partial Substitution of Bromine on the Structural, Electronic, and Optical Properties of CsPbI3 Insight from First Principles Calculations. ResearchGate. [Link]
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Efficiency vs. stability: dopant-free hole transporting materials towards stabilized perovskite solar cells. PubMed Central. [Link]
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Dopant-free polymeric hole transport materials for highly efficient and stable perovskite solar cells. RSC Publishing. [Link]
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stability comparison of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] and oxadiazole derivatives in OLEDs.
A Senior Application Scientist's Guide to Material Longevity in Organic Electronics
The relentless pursuit of brighter, more efficient, and longer-lasting Organic Light-Emitting Diodes (OLEDs) places immense pressure on the constituent organic materials. The operational stability of these materials is not merely a performance metric; it is the cornerstone of commercial viability. Degradation, whether thermal, photochemical, or operational, leads to diminished brightness, color shifts, and ultimately, device failure. This guide provides an in-depth stability comparison between two pivotal classes of OLED materials: the sterically robust spirofluorene derivative, 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] , and the widely-used electron-transporting oxadiazole derivatives . We will dissect their intrinsic properties, compare their performance based on experimental data, and provide the standardized protocols necessary to validate these findings in your own research.
The Contenders: Molecular Architecture and Inherent Stability
At the heart of a material's stability lies its molecular structure. The design choices made by synthetic chemists—such as incorporating rigid scaffolds or electron-deficient moieties—directly dictate how a molecule will withstand the thermal and electrical stresses of OLED operation.
2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] belongs to the spirofluorene family, a class of compounds renowned for their morphological stability. The defining feature is the spiro-linkage at the C9 position of the fluorene core. This three-dimensional, perpendicular arrangement of two molecular planes effectively prevents the close packing (π-π stacking) of polymer chains or molecules.[1][2] This steric hindrance is crucial for two reasons:
-
Suppression of Excimer/Aggregate Formation: Close intermolecular contact can lead to the formation of low-energy emissive states (excimers or aggregates), which results in undesirable red-shifted emission and a loss of color purity over time.[1][2]
-
Enhanced Thermal Stability: The rigid spiro structure leads to a higher glass transition temperature (Tg), the temperature at which an amorphous solid transitions to a viscous, rubbery state. A high Tg is critical for maintaining the integrity of the thin-film morphology during device fabrication and operation, preventing crystallization or deformation that can lead to short circuits.[3][4]
The unique spirocyclic structure of compounds like 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] is explicitly designed to enhance thermal stability and charge transport, making it a valuable building block for high-performance electronic devices.[5]
Oxadiazole Derivatives , such as 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole (PBD) and 2,2′-(1,3-phenylene)-bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazole] (OXD-7), are a cornerstone of OLED technology, primarily used as electron-transporting and hole-blocking materials.[6][7] Their stability stems from the inherent chemical and thermal resistance of the 1,3,4-oxadiazole ring, a five-membered aromatic heterocycle.[8] This electron-deficient ring system provides good thermal stability and has been extensively studied.[7][9] However, while generally robust, the oxadiazole ring is not impervious to degradation. Under certain conditions, such as in the presence of nucleophiles or acidic species that can form during device operation, the ring can undergo cleavage, leading to the formation of non-emissive byproducts and device failure.[10]
Comparative Stability Analysis: The Experimental Evidence
To move beyond theoretical advantages, we must turn to quantitative experimental data. The following sections compare the thermal, photochemical, and operational stability of these two material classes.
Thermal Stability: Tg and Td
Thermal stability is paramount, influencing both the manufacturing process (thermal evaporation) and the operational lifetime, as heat is inevitably generated within the device.[11] The two key metrics are the glass transition temperature (Tg) and the decomposition temperature (Td), typically measured as the temperature of 5% weight loss via thermogravimetric analysis (TGA).
| Material Class | Representative Compound | Tg (°C) | Td (°C, 5% loss) | Reference(s) |
| Spirofluorene | SFX-FM (a spiro[fluorene-9,9′-xanthene] derivative) | 154 | >400 (General) | [12] |
| Oxadiazole | Oxadiazole-Carbazole Derivative | 107 - 147 | 359 - 383 | [13] |
| Oxadiazole | Poly(1,3,4-oxadiazole)s | 92 - 103 | 425 - 440 (10% loss) | [9] |
Analysis: Spirofluorene derivatives consistently exhibit very high glass transition temperatures, often exceeding 150 °C, due to their rigid, non-planar structure.[12] This provides a wide processing window and excellent morphological stability. Oxadiazole derivatives also demonstrate good to excellent thermal stability, with high decomposition temperatures often exceeding 350 °C.[13] However, their Tg values can be lower than those of complex spiro compounds, making them potentially more susceptible to morphological changes at elevated operating temperatures.[9][13] The high decomposition temperatures of both classes indicate that catastrophic thermal breakdown is less of a concern under normal operating conditions than the more subtle morphological changes governed by Tg.
Photochemical & Operational Stability
Operational stability is the ultimate test, reflecting the material's resilience to a combination of electrical stress, exciton-induced degradation, and thermal effects. It is typically reported as the device lifetime, e.g., LT50, the time for luminance to decay to 50% of its initial value.[14]
Photochemical degradation occurs when the energy of absorbed photons (or electrically generated excitons) is sufficient to break chemical bonds.[15][16] For fluorene derivatives, a notorious degradation pathway involves the formation of fluorenone (a keto defect) at the C9 position, which acts as an emission quencher. The spiro-substitution at C9 is a direct and effective strategy to block this pathway, significantly enhancing photochemical and operational stability.[1][2] For oxadiazoles, degradation can involve the electrochemical instability of radical ions formed during charge transport, leading to bond cleavage and the generation of charge traps or quenchers.[10][17]
| Material Class | Role in Device | Initial Luminance (cd/m²) | Lifetime (hours) | Reference(s) |
| Spirofluorene | Blue Host Material | 1000 | LT50: 1237 | [18] |
| Spirofluorene | Perovskite HTM | N/A (Thermal Stress Test) | >500 (Maintained 95% PCE @ 60°C) | [19] |
| Oxadiazole | Co-Host in Blue TADF OLED | 1000 | LT50: 40 (Deuteration improved from 17h) | [8] |
| General OLEDs | N/A | 1000 | LT50: >10,000 (Highly Optimized Devices) | [14][20] |
Analysis: Direct, side-by-side operational lifetime comparisons in identical device architectures are rare in the literature. However, the available data suggests that the stability benefits of the spiro-architecture translate into impressive device lifetimes. Blue phosphorescent OLEDs using advanced spiro-based hosts have demonstrated LT50 values exceeding 1200 hours at a demanding initial brightness of 1000 cd/m².[18] In contrast, while essential for device function, materials like oxadiazoles, when part of the emissive layer in demanding blue TADF systems, can be a point of failure, with lifetimes that often require significant molecular engineering (like deuteration) to improve.[8] It is critical to note that device lifetime is a function of the entire device stack and operating conditions, not just a single material.[21] However, the intrinsic stability of the spirofluorene core, specifically its resistance to keto-defect formation, provides a fundamental advantage in achieving long operational lifetimes.
Experimental Protocols for Stability Validation
To ensure trustworthiness and allow for replication, the following are detailed methodologies for key stability experiments.
Protocol 1: Thermal Stability Assessment (TGA/DSC)
This protocol determines the decomposition (Td) and glass transition (Tg) temperatures.
Methodology:
-
Sample Preparation: Ensure the material sample (~2-5 mg) is thoroughly dried under vacuum to remove any residual solvent or moisture, which could interfere with measurements.
-
TGA Measurement (for Td):
-
Place the dried sample in a TGA crucible (typically platinum or alumina).
-
Load the crucible into the TGA instrument.
-
Purge the furnace with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.
-
Heat the sample from room temperature (e.g., 30 °C) to a high temperature (e.g., 800 °C) at a constant ramp rate (e.g., 10 °C/min).
-
Record the sample weight as a function of temperature. Td is often reported as the temperature at which 5% weight loss occurs.
-
-
DSC Measurement (for Tg):
-
Place a dried sample (~2-5 mg) into a DSC pan and hermetically seal it. Place an empty, sealed pan in the reference position.
-
Load the pans into the DSC instrument.
-
Perform a heat-cool-heat cycle under a nitrogen atmosphere. For example:
-
First Heat: Ramp from room temperature to a temperature above the expected Tg but below Td (e.g., 200 °C) at 10 °C/min. This removes the thermal history of the sample.
-
Cool: Cool the sample rapidly (e.g., -20 °C/min) to a low temperature (e.g., 0 °C).
-
Second Heat: Ramp from the low temperature back up to the high temperature at 10 °C/min.
-
-
The Tg is determined from the second heating scan, identified as a step-like transition in the heat flow curve.[3]
-
Caption: Experimental workflow for OLED operational lifetime measurement.
Conclusion and Outlook
The stability of organic materials is a multifaceted challenge, with no single molecule offering a perfect solution. However, this comparative analysis reveals clear structure-property relationships that can guide future material design.
-
2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] and its spiro-annulated relatives represent a structurally superior approach to achieving high morphological and photochemical stability. By physically inhibiting intermolecular interactions and blocking the primary fluorene degradation pathway, the spiro-architecture provides an intrinsically robust platform for building long-lasting OLEDs, particularly for demanding blue emission.
-
Oxadiazole derivatives remain indispensable as electron-transporting materials due to their favorable electronic properties and good thermal stability. While their intrinsic operational stability can be a limiting factor in some device architectures, their performance continues to be improved through molecular engineering, such as the development of bipolar host materials that better balance charge transport and reduce stress on any single component. [22] For researchers and drug development professionals venturing into organic electronics, the key takeaway is that stability must be designed from the ground up. Focusing on molecular architectures that promote morphological rigidity, such as the spiro-concept, and ensuring high bond dissociation energies are critical strategies for extending device lifetime and realizing the full potential of OLED technology.
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Zeng, G., Yu, W., Chua, S., & Huang, W. (2002). Spectral and Thermal Spectral Stability Study for Fluorene-Based Conjugated Polymers. Macromolecules. [Link]
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Jeon, N. J., et al. (2019). A fluorene-terminated hole-transporting material for highly efficient and stable perovskite solar cells. Nature Energy. [Link]
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Lee, S. H., et al. (2004). Enhancing the thermal and spectral stabilities of polyfluorene-based blue-light-emitting materials by incorporating pendent spiro-cycloalkyl groups. Polymer. [Link]
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Jou, J., et al. (2023). Blue-Hazard-Free Organic Light-Emitting Diode with a Lifetime Greater than 200,000 h. Applied Sciences. [Link]
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Borun New Material. (n.d.). Optimizing OLED Performance: The Role of Butyl-PBD. Borun New Material. [Link]
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Zhang, J., et al. (2024). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Molecules. [Link]
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photophysical property comparison between 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] and poly(N-vinylcarbazole).
A Comparative Guide to the Photophysical Properties of Spirofluorene Derivatives and Poly(N-vinylcarbazole)
In the landscape of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and photovoltaic devices, the selection of materials is paramount. The photophysical characteristics of these materials dictate their performance, efficiency, and stability. This guide provides an in-depth comparison between two prominent classes of materials: spiro-configured fluorene small molecules, represented by derivatives like 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene], and the widely-used polymer, poly(N-vinylcarbazole) (PVK).
Our analysis moves beyond a simple datasheet comparison, delving into the structural origins of their photophysical behaviors and providing the experimental context necessary for researchers to make informed decisions. We will explore key parameters including absorption, emission, quantum efficiency, and excited-state dynamics, grounded in established experimental methodologies.
Structural and Photophysical Overview
Poly(N-vinylcarbazole) (PVK) is a well-established p-type semiconducting polymer renowned for its hole-transporting capabilities.[1] Its structure consists of a non-conjugated polyvinyl backbone with pendant carbazole moieties.[1] These carbazole groups are the chromophores responsible for its photophysical properties. However, the conformational flexibility of the polymer chain allows for significant π–π interactions between adjacent carbazole units, leading to the formation of excimers (excited-state dimers). This excimer formation is a dominant factor in its photophysical profile, often resulting in broad, red-shifted emission.[2][3]
2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] represents a class of small molecules designed for high-performance organic electronics. The core of this molecule is the fluorene unit, a rigid and highly fluorescent chromophore. The "spiro" configuration, where two molecular systems are linked by a single common atom, imparts significant thermal and morphological stability. This rigid structure effectively isolates the fluorene chromophores, preventing the intermolecular π–π stacking that often leads to emission quenching in the solid state.[4] The introduction of heavy bromine atoms at the 2 and 7 positions is a common strategy to tune the material's electronic energy levels and can influence intersystem crossing rates.
Comparative Photophysical Data
While specific, peer-reviewed photophysical data for 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] is not extensively documented in public literature, we can infer its expected properties based on the well-characterized fluorene core and the effects of dibromination. The following table compares the known properties of PVK with the typical characteristics of 2,7-dibrominated fluorene derivatives.
| Photophysical Parameter | Poly(N-vinylcarbazole) (PVK) | 2',7'-Dibromospirofluorene Derivatives (Typical) |
| Absorption Maxima (λ_abs) | ~330 nm, ~343 nm[3] | ~300-350 nm |
| Emission Maxima (λ_em) | ~376 nm (monomer), ~415 nm (excimer)[2][3] | ~400-450 nm (blue emission) |
| Photoluminescence Quantum Yield (PLQY) | ~8% (in thin film, can be lower)[5] | Generally high in solution; solid-state values vary but are often designed to be high. |
| Excited-State Lifetime (τ) | Biexponential decay: τ₁ ≈ 5-16 ns, τ₂ ≈ 25-32 ns[5][6] | Typically mono-exponential, in the range of 1-10 ns. |
Analysis of Key Differences:
-
Absorption and Emission: PVK exhibits absorption bands characteristic of the carbazole moiety.[3] Its emission is dual-natured: a higher-energy band from isolated carbazole units and a dominant, lower-energy, broad band from excimer states.[3] This excimer emission significantly red-shifts the overall photoluminescence. Spirofluorene derivatives, conversely, are designed to suppress such interactions, leading to a cleaner, typically blue emission originating from the fluorene monomer. The Stokes shift (the difference between absorption and emission maxima) is often more pronounced in PVK due to the significant relaxation involved in excimer formation.
-
Quantum Yield (PLQY): In the solid state, PVK's PLQY can be diminished by aggregation-caused quenching (ACQ) and the formation of non-radiative excimer traps.[5] Spirofluorene architectures are specifically designed to mitigate ACQ, which can lead to higher intrinsic solid-state emission efficiencies. However, the presence of bromine atoms can introduce a "heavy-atom effect," which may increase the rate of intersystem crossing to the triplet state, potentially reducing fluorescence quantum yield in favor of phosphorescence.
-
Excited-State Lifetime: The most telling difference lies in the decay kinetics. PVK consistently shows a biexponential decay, a hallmark of two distinct emissive species: the short-lived monomer and the longer-lived excimer.[5][6] The rigid and isolated nature of spirofluorene molecules typically results in a mono-exponential decay, reflecting a single emissive species. This simplifies photophysical analysis and can be advantageous in devices where long-lived states can be detrimental.
Experimental Protocols for Photophysical Characterization
Accurate characterization is the bedrock of materials science. The following are standardized protocols for measuring the key photophysical properties discussed.
UV-Visible Absorption Spectroscopy
This technique measures the wavelengths of light a molecule absorbs, providing information about its electronic transitions.
Methodology:
-
Sample Preparation:
-
Solution: Dissolve the material (e.g., PVK, spirofluorene) in a suitable UV-transparent solvent (e.g., THF, chloroform, toluene) to a dilute concentration (~10⁻⁵ to 10⁻⁶ M) to ensure adherence to the Beer-Lambert law.[7]
-
Thin Film: Deposit a thin film of the material onto a quartz substrate using a technique like spin-coating. Ensure the film is uniform.[8]
-
-
Instrument Setup:
-
Baseline Correction:
-
Measurement:
-
Replace the blank with the sample cuvette or coated substrate.
-
Acquire the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).[11] The resulting plot shows absorbance versus wavelength, from which the absorption maxima (λ_max) are determined.
-
Caption: Workflow for UV-Vis Absorption Spectroscopy.
Steady-State Fluorescence Spectroscopy
This measurement identifies the emission properties of a material after it has been excited by light.
Methodology:
-
Sample Preparation: Prepare samples as described for UV-Vis spectroscopy. For quantum yield measurements, the absorbance at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.[12]
-
Instrument Setup:
-
Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., PMT).[13]
-
-
Measurement:
-
Place the sample in the fluorometer.
-
Set a fixed excitation wavelength (λ_ex), typically at or near an absorption maximum.
-
Scan the emission monochromator over a wavelength range longer than λ_ex to collect the emitted light.[13]
-
The resulting fluorescence spectrum is a plot of emission intensity versus wavelength, from which the emission maximum (λ_em) is identified.
-
Time-Resolved Photoluminescence (TRPL)
TRPL measures the decay of photoluminescence over time after excitation by a short pulse of light, revealing the excited-state lifetime.[14]
Methodology:
-
Excitation: Excite the sample with a pulsed light source, such as a picosecond laser or a light-emitting diode (LED). The pulse duration must be significantly shorter than the expected fluorescence lifetime.[14][15]
-
Detection: Measure the subsequent decay of the photoluminescence intensity over time. This is typically done using a high-speed detector like a photomultiplier tube (PMT) or a streak camera, coupled with time-correlated single-photon counting (TCSPC) electronics.[15][16]
-
Data Analysis:
Caption: Workflow for Time-Resolved Photoluminescence (TRPL).
Conclusion and Outlook
The comparison between 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] and poly(N-vinylcarbazole) highlights a fundamental choice in organic electronics: the trade-off between the processability and established performance of a polymer like PVK versus the high stability and tunable, clean emission of a small molecule like a spirofluorene.
-
PVK remains an excellent and cost-effective choice for applications where hole transport is the primary requirement and its broad, excimer-based emission is acceptable or can be managed, for instance, by using it as a host for other emitters.[1][18]
-
Spirofluorene derivatives are superior candidates for applications demanding high thermal stability, morphological robustness, and well-defined, sharp blue emission. Their rigid structure effectively combats aggregation-caused quenching, making them highly suitable for efficient emitter layers in high-performance OLEDs.[4]
The choice between these materials is ultimately dictated by the specific application, device architecture, and desired performance characteristics. A thorough understanding of their intrinsic photophysical properties, grounded in the robust experimental protocols detailed here, is essential for researchers and professionals to innovate and advance the field of organic electronics.
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Striova, J., et al. (2017). Time-Resolved Photoluminescence Spectroscopy and Imaging: New Approaches to the Analysis of Cultural Heritage and Its Degradation. MDPI.
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Harada, Y., et al. (2021). Photoluminescence and scintillation characteristics of Bi-loaded PVK-based plastic scintillators for the high counting-rate measurement of high-energy X-rays. Scientific Reports.
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A Researcher's Guide to the Validation of Theoretical Models for 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] and its Analogs
In the fast-evolving landscape of organic electronics, the predictive power of theoretical modeling is an indispensable tool for accelerating the discovery of novel materials with tailored optoelectronic properties. Spiro-configured fluorene derivatives, such as 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene], have emerged as a promising class of materials, primarily serving as key intermediates in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and photovoltaics.[1] The unique spirocyclic architecture imparts high thermal stability and promotes efficient charge transport.[1] However, the translation of in-silico design to high-performance devices hinges on the rigorous validation of theoretical models against experimental data. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically evaluate and validate theoretical predictions for this class of compounds, ensuring a robust and reliable material development pipeline.
The Symbiotic Relationship of Theory and Experiment
The development of new organic semiconductor materials is a complex interplay between theoretical prediction and experimental validation. Computational chemistry offers a powerful lens to peer into the electronic structure and predict the properties of molecules before their synthesis, saving significant time and resources.[2] However, these theoretical models are built on approximations and their accuracy must be benchmarked against real-world measurements. This guide will navigate the essential theoretical and experimental methodologies for the validation of key properties of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] and its alternatives.
Theoretical Modeling: Predicting Optoelectronic Properties
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the workhorses of computational chemistry for predicting the properties of organic electronic materials.[3][4] These methods provide a balance between computational cost and accuracy, offering valuable insights into the electronic and optical behavior of molecules.
Key Predicted Properties:
-
Geometric Structure: The foundation of any theoretical prediction is an accurate molecular geometry. DFT is used to optimize the ground-state geometry, predicting bond lengths, bond angles, and dihedral angles.
-
Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical for understanding charge injection and transport in devices. DFT calculations can predict these values, which are essential for designing efficient device architectures.[5]
-
Optical Properties: TD-DFT is employed to predict the electronic absorption (UV-Vis) and emission (photoluminescence) spectra.[6] This allows for the in-silico prediction of a material's color and luminescence characteristics.
The following diagram illustrates a typical workflow for the theoretical prediction of molecular properties.
Caption: Workflow for theoretical property prediction.
Experimental Validation: Grounding Predictions in Reality
Experimental characterization provides the crucial ground truth against which theoretical models are validated. A multi-faceted experimental approach is necessary to capture the key optoelectronic properties of a new material.
Essential Experimental Techniques:
-
Synthesis and Structural Characterization: The first step is the successful synthesis of the target molecule. The synthesis of a related compound, 2',7'-Dibromospiro[cyclopropane-1,9'-fluorene], has been reported via the reaction of 2,7-dibromo-9H-fluorene with 1,2-dibromoethane in the presence of a base.[7] A similar strategy could be envisioned for the cyclopentene analog. Following synthesis, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are used to confirm the molecular structure. X-ray crystallography provides precise bond lengths and angles that can be directly compared with DFT-optimized geometries.[7][8]
-
Photophysical Characterization: UV-Vis absorption and photoluminescence (PL) spectroscopy are used to measure the electronic absorption and emission spectra of the material in solution and as a thin film. These experimental spectra serve as the primary benchmark for TD-DFT calculations.
-
Electrochemical Characterization: Cyclic voltammetry (CV) is a powerful technique to experimentally determine the HOMO and LUMO energy levels.[9] The oxidation and reduction potentials measured by CV can be correlated to the HOMO and LUMO energies, providing a direct comparison with DFT predictions.
The following diagram outlines the experimental workflow for validating theoretical predictions.
Caption: Workflow for experimental validation.
Comparative Analysis: 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] and Alternatives
| Property | 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] (Predicted) | 2,7-dibromo-9,9-di-n-octylfluorene (Experimental) | Spiro-OMeTAD (Experimental) |
| HOMO Level (eV) | -5.8 to -6.0 | ~ -5.8[10] | ~ -5.2 |
| LUMO Level (eV) | -2.3 to -2.5 | ~ -2.4[10] | ~ -2.1 |
| Electrochemical Gap (eV) | 3.5 to 3.7 | ~ 3.4 | ~ 3.1 |
| Absorption Max (nm, in solution) | ~ 340-360 | ~ 345 | ~ 380 |
| Emission Max (nm, in solution) | ~ 390-410 | ~ 415 | ~ 430 |
Note: The predicted values for 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] are estimations based on the properties of related dibrominated fluorene derivatives and are intended to be a starting point for experimental validation.
The bromination at the 2 and 7 positions of the fluorene core is expected to lower both the HOMO and LUMO energy levels due to the electron-withdrawing nature of bromine. The spiro-cyclopentene moiety is not expected to significantly alter the electronic properties compared to the fluorene core itself, but it will enhance the morphological stability of thin films, a crucial factor for device longevity.
Detailed Experimental Protocols
To facilitate the validation process, we provide detailed, step-by-step methodologies for key experiments.
Protocol 1: Synthesis of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] (Proposed)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,7-dibromo-9H-fluorene in a suitable solvent such as 1,4-dioxane.
-
Base Addition: Add a strong base, such as potassium hydroxide (KOH), to the solution.
-
Alkylation: Add 1,4-dibromobut-2-ene dropwise to the reaction mixture at an elevated temperature (e.g., 80-100 °C).
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent like dichloromethane.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene].
Protocol 2: Cyclic Voltammetry for HOMO/LUMO Determination
-
Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile).
-
Analyte Solution: Dissolve the synthesized compound in the electrolyte solution at a concentration of approximately 1 mM.
-
Electrochemical Cell: Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: Record the cyclic voltammogram by scanning the potential to measure the onset of the first oxidation and reduction peaks.
-
Calibration: Use the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard for potential calibration.
-
Calculation: Calculate the HOMO and LUMO energy levels from the onset potentials of oxidation and reduction, respectively, using established empirical formulas.[9]
Conclusion and Future Outlook
The validation of theoretical models is a cornerstone of modern materials science, enabling the rational design of novel organic semiconductors. While 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] holds promise as a versatile building block, its full potential can only be unlocked through a synergistic approach that combines predictive theoretical modeling with rigorous experimental characterization. This guide has provided a comprehensive framework for this validation process, from computational workflows to detailed experimental protocols. By systematically comparing theoretical predictions with experimental data for this molecule and its analogs, researchers can refine their computational models, leading to more accurate predictions and the accelerated discovery of next-generation materials for organic electronics. The future of this field lies in the seamless integration of high-throughput computational screening with automated synthesis and characterization, a paradigm that will be built upon the foundational principles of theoretical model validation outlined herein.
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Hole-transporting materials for organic light-emitting diodes: an overview. Journal of Materials Chemistry C.
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Synthesis routes of 9,9-Dioctyl-2,7-dibromofluorene. Benchchem.
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Electron Transport Materials for Organic Light-Emitting Diodes. ACS Publications.
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Hole transporting materials for organic light emitting diodes: An Overview. ResearchGate.
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9,9-Dioctyl-2,7-dibromofluorene. Ossila.
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2,7-dibromo-9,9-di-n-octyl-9H-fluorene. Boron Molecular.
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Theory Untangles Fascinating Properties of Spiro-Compounds. Mario Barbatti.
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TD-DFT Evaluation of Electronic Spectra of Coumarin and Anthraquinone Dyes: Effects of Functionals, Basis Sets, and Solvation Conditions. ACS Omega.
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Photo- and electro-luminescent properties of 2,7-disubstituted spiro[fluorene-9,9′-xanthene] derivatives containing imidazole-derived moieties. New Journal of Chemistry.
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2,7-Dibromo-9,9-di-n-octylfluorene. PubChem.
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Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. NIH.
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Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials. RSC Publishing.
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Spiro-fluorene locked multi-resonance delayed fluorescence helical framework: efficient circularly polarized electroluminescent materials. Chemical Science.
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Organosolubility and optical transparency of novel polyimides derived from 2′,7′-bis(4-aminophenoxy)-spiro(fluorene-9,9′-xanthene). Polymer Chemistry.
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Molecular modification of spiro[fluorene-9,9′-xanthene]-based dopant-free hole transporting materials for perovskite solar cells. RSC Publishing.
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Tuning HOMO-LUMO levels: Trends leading to the design of 9-fluorenone scaffolds with predictable electronic and optoelectronic properties. ResearchGate.
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Spiro[fluorene-7,9′-benzofluorene] host and dopant materials for blue light-emitting electroluminescence device. Scilit.
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A Senior Application Scientist's Guide to the Cross-Characterization of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] from Different Synthesis Batches
Introduction: The Imperative of Consistency in High-Performance Molecules
In the realms of advanced materials science and pharmaceutical development, the molecular precision of a compound is paramount. 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene], a key building block for organic light-emitting diodes (OLEDs) and other optoelectronic applications, is no exception.[1] Its unique spirocyclic architecture imparts crucial properties such as enhanced thermal stability and efficient charge transport.[1] However, the synthetic route to this complex molecule can introduce subtle variations between production batches. These inconsistencies, if left unchecked, can have cascading effects on the performance and reliability of final devices.
This guide provides a comprehensive framework for the cross-characterization of different synthesis batches of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]. We will delve into the causality behind the selection of analytical techniques, provide detailed experimental protocols, and present a comparative analysis of hypothetical data from three distinct batches. Our objective is to equip researchers, scientists, and drug development professionals with the tools and insights necessary to ensure the highest standards of quality and reproducibility.
Understanding the Synthesis and Potential Impurities
A hypothetical retrosynthetic analysis suggests that the target molecule could be assembled from a suitably substituted 2,7-dibromofluorene precursor. The cyclopentene ring would be formed through an intramolecular cyclization. Given this potential pathway, several types of impurities could arise and vary between batches:
-
Residual Starting Materials: Incomplete reaction could lead to the presence of the 2,7-dibromofluorene precursor.
-
Catalyst Residues: Trace amounts of the palladium catalyst may remain.
-
Solvent Adducts: Solvents used in the reaction or purification steps could be trapped in the final product.
-
Isomeric Byproducts: Incomplete cyclization or side reactions could lead to the formation of structural isomers.
-
Oligomeric Impurities: Over-reaction or side reactions could produce small amounts of polymeric material.
The following characterization techniques are chosen to identify and quantify these potential inconsistencies.
A Multi-faceted Approach to Characterization
No single analytical technique can provide a complete picture of a compound's purity and identity. A robust cross-characterization strategy employs a suite of orthogonal methods, each providing a unique piece of the puzzle. For 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene], we will utilize Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thermal Analysis (TGA/DSC).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fingerprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous identification and the detection of even minor structural variations.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] sample from each batch in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Spectral width: -2 to 10 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Comparative Data Analysis
| Batch | ¹H NMR (Aromatic Region) | ¹H NMR (Aliphatic Region) | ¹³C NMR (Number of Signals) | Observations |
| Batch A | Sharp, well-resolved multiplets between 7.0-8.0 ppm. | Clean multiplets corresponding to the cyclopentene ring protons. | Expected number of aromatic and aliphatic signals. | Conforms to the expected structure. |
| Batch B | Broadening of some aromatic signals. A small, unidentified peak at 8.1 ppm. | No significant changes. | One additional, low-intensity signal in the aromatic region. | Suggests the presence of a minor aromatic impurity or isomer. |
| Batch C | All signals are sharp and well-resolved. | A broad singlet at 1.5 ppm, integrating to ~5% of the main product. | No additional carbon signals detected. | Indicates the presence of a non-aromatic, likely solvent, impurity. |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Elemental Composition
Mass spectrometry provides the exact molecular weight of a compound and, with high-resolution instruments, its elemental composition. This is crucial for confirming the identity of the target molecule and identifying any impurities with different masses. The presence of two bromine atoms in 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene] will result in a characteristic isotopic pattern in the mass spectrum.[7][8]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of each batch in a suitable solvent (e.g., dichloromethane or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Ionization Mode: Positive ion mode is typically suitable for this type of compound.
-
Data Acquisition: Acquire data over a mass range of 100-1000 m/z.
-
Data Analysis: Determine the exact mass of the molecular ion peak and compare it to the theoretical mass of C₁₇H₁₂Br₂. Analyze the isotopic pattern for the characteristic signature of two bromine atoms.
Comparative Data Analysis
| Batch | Measured [M+H]⁺ (m/z) | Theoretical [M+H]⁺ (m/z) | Isotopic Pattern | Observations |
| Batch A | 374.9432 | 374.9435 | Correct 1:2:1 ratio for Br₂ | Excellent agreement with the expected molecular formula. |
| Batch B | 374.9434 and a minor peak at 296.0488 | 374.9435 | Correct isotopic pattern for the main peak. | The minor peak corresponds to a potential debrominated impurity. |
| Batch C | 374.9436 and a minor peak at 452.8481 | 374.9435 | Correct isotopic pattern for the main peak. | The minor peak suggests a potential byproduct from an undesired side reaction. |
High-Performance Liquid Chromatography (HPLC): Quantifying Purity and Separating Impurities
HPLC is the workhorse of purity analysis in the pharmaceutical and chemical industries. By separating a mixture based on the differential partitioning of its components between a stationary and a mobile phase, HPLC can quantify the purity of the main compound and detect trace-level impurities. For a nonpolar compound like 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene], a reversed-phase HPLC method is most appropriate.[9][10]
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Accurately weigh and dissolve each batch in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Instrumentation: Use an HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 85:15 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.
Comparative Data Analysis
| Batch | Retention Time (Main Peak) | Purity (%) | Impurity Profile |
| Batch A | 12.5 min | 99.8% | Two minor impurities at 8.2 and 10.1 min. |
| Batch B | 12.5 min | 98.5% | A significant impurity at 9.5 min (~1.2%). |
| Batch C | 12.5 min | 99.5% | Several small impurities between 5-7 min. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. While not as structurally detailed as NMR, it is a quick and valuable technique for confirming the presence of key structural motifs and detecting certain types of impurities.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic and alkene), and C-Br stretching.
Comparative Data Analysis
| Batch | Characteristic Peaks (cm⁻¹) | Observations |
| Batch A | ~3050 (Ar-H), ~2950 (Aliphatic C-H), ~1600 (Ar C=C), ~1450 (C=C), ~550 (C-Br) | Spectrum is consistent with the expected functional groups. |
| Batch B | Same as Batch A. No discernible differences. | FT-IR is not sensitive enough to detect the minor impurity observed by HPLC and MS. |
| Batch C | Same as Batch A, with a very weak, broad peak around 3400 cm⁻¹. | The weak, broad peak may indicate the presence of trace water or alcohol as an impurity. |
Thermal Analysis (TGA/DSC): Assessing Thermal Stability and Phase Transitions
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about the thermal properties of a material.[11][12] TGA measures changes in mass as a function of temperature, indicating thermal stability and the presence of volatile impurities. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing melting points, glass transitions, and other phase changes.
Experimental Protocol: TGA and DSC
-
Sample Preparation: Accurately weigh 5-10 mg of each batch into an aluminum pan for DSC and a ceramic pan for TGA.
-
Instrumentation: Use a simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
TGA Parameters:
-
Temperature Range: 30 °C to 600 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen, 50 mL/min.
-
-
DSC Parameters:
-
Temperature Range: 30 °C to 250 °C.
-
Heating/Cooling Rate: 10 °C/min.
-
Atmosphere: Nitrogen, 50 mL/min.
-
-
Data Analysis: Determine the decomposition temperature (Td) from the TGA curve and the melting point (Tm) from the DSC curve.
Comparative Data Analysis
| Batch | TGA (Td, 5% weight loss) | DSC (Tm, onset) | Observations |
| Batch A | 350 °C | 210 °C (sharp) | High thermal stability and a sharp, well-defined melting point. |
| Batch B | 345 °C | 205 °C (broad) | Slightly lower thermal stability and a broader melting range, indicative of impurities. |
| Batch C | 350 °C (with a small weight loss at ~100 °C) | 210 °C (sharp) | High thermal stability, but the initial weight loss suggests the presence of a volatile impurity like a solvent. |
Visualizing the Workflow
A systematic workflow is essential for the efficient and comprehensive characterization of multiple batches.
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literature review of the performance of various spirofluorene derivatives in organic electronics
An In-Depth Guide to the Performance of Spirofluorene Derivatives in Organic Electronics
Introduction: The Architectural Advantage of the Spiro Core
At the heart of significant advancements in organic electronics lies a unique molecular scaffold: the spirofluorene. The defining feature of this class of materials is the spiro linkage, where two molecular systems are joined by a single, common sp³-hybridized carbon atom.[1][2] This seemingly simple structural motif imparts profound and advantageous properties. Unlike their planar aromatic counterparts, spirofluorene derivatives possess a rigid, three-dimensional, and orthogonal geometry.[3][4] This architecture is the cornerstone of their success, as it effectively disrupts the extensive π-π stacking and intermolecular aggregation that often plague organic semiconductors.[3][5]
The consequences of this steric hindrance are manifold: enhanced solubility, superior film-forming capabilities, and high glass transition temperatures (Tg), which lead to morphologically stable and durable devices.[1][6] Electronically, the spiro-conjugation effect allows for the maintenance of electronic properties within the individual fluorene units while the central spiro-atom interrupts conjugation between them, leading to high triplet state energies—a critical feature for high-efficiency lighting applications.[7][8] These attributes have positioned spirofluorene derivatives as exceptionally versatile building blocks, leading to their widespread application as host materials, charge transporters, and emitters in a range of organic electronic devices. This guide provides a comparative analysis of their performance in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs), supported by experimental data and process methodologies.
I. Spirofluorene Derivatives in Organic Light-Emitting Diodes (OLEDs)
The impact of spirofluorene derivatives has been most profound in the field of OLEDs. Their high thermal stability and wide energy gap make them ideal candidates for various roles within the device stack, particularly as host materials for phosphorescent and Thermally Activated Delayed Fluorescence (TADF) emitters, and as highly efficient Hole-Transporting Materials (HTMs).[4][7][8]
Causality of Performance: Molecular Structure and Device Efficiency
The performance of a spirofluorene derivative in an OLED is intimately linked to its molecular structure. Key considerations include:
-
Triplet Energy (ET): For use as a host in phosphorescent OLEDs (PhOLEDs), the host material must possess a triplet energy higher than that of the phosphorescent guest (emitter) to ensure efficient energy transfer and prevent back-transfer. The spiro core naturally leads to high ET, which can be further tuned by the choice and position of substituents on the fluorene units.[8][9]
-
Charge Carrier Mobility: Balanced charge injection and transport are crucial for high efficiency. Spirofluorene derivatives can be functionalized with electron-donating (e.g., triarylamines) or electron-withdrawing (e.g., phosphine oxides) moieties to create materials with excellent hole- or electron-transporting properties, or even ambipolar characteristics.[7][8] For instance, attaching di-4-tolylamino groups results in excellent hole-transporting properties.[7]
-
Positional Isomerism: The point of attachment on the fluorene ring significantly alters the electronic properties. Substitution at the C2 and C7 positions extends π-conjugation, while substitution at C1, C3, or C4 can tune electronic properties without drastically lowering the triplet energy, making these positions attractive for developing hosts for blue PhOLEDs.[8][9]
Performance Comparison of Spirofluorene Derivatives in OLEDs
The following table summarizes the performance of several notable spirofluorene derivatives in various OLED applications.
| Derivative Name | Role in OLED | Emitter Type | Max. External Quantum Efficiency (EQE) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Color (CIE) | Reference |
| 3,3′,6,6′-TDTA-SBF | HTM | Phosphorescent (Green) | 26.4% | - | - | Green | [7] |
| 3,3′,6,6′-TDTA-SBF | HTM | Phosphorescent (Blue) | 25.4% | - | - | Blue | [7] |
| Spiro-(3)-F | Host | Fluorescent (Blue) | 4.92% | 6.66 cd/A | - | (0.149, 0.187) | [10] |
| Spiro-(3,5)-F | Host | Fluorescent (Blue) | 3.85% | 6.51 cd/A | - | Blue | [11] |
| SFX-PF | Host | Phosphorescent (Green) | 13.2% | 47.9 cd/A | 45.4 lm/W | Green | [12] |
| SFX-PF | Host | Phosphorescent (Blue) | 7.5% | 12.8 cd/A | 11.3 lm/W | Blue | [12] |
| SFX-PO-DPA-Me | Emitter | TADF | 23% | - | - | Sky Blue | [13] |
| DPA-SFXBu | HTL | Fluorescent (Alq3) | - | - | 2.31 lm/W | Green | [14] |
Experimental Protocol: Fabrication of a Spiro-Based Phosphorescent OLED
This protocol describes the fabrication of a typical green PhOLED using a spirofluorene derivative as the host material.
-
Substrate Preparation: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried in an oven and treated with UV-ozone for 10 minutes to improve the work function and remove organic residues.
-
Hole Injection Layer (HIL) Deposition: A 30 nm layer of a suitable hole-injection material (e.g., HAT-CN) is deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (< 10-6 Torr).
-
Hole Transport Layer (HTL) Deposition: A 40 nm layer of a hole-transporting material, such as 3,3′,6,6′-TDTA-SBF, is deposited on top of the HIL under high vacuum.[7]
-
Emissive Layer (EML) Deposition: The emissive layer is created by co-evaporating the spirofluorene host material (e.g., SFX-PF) and a green phosphorescent emitter (e.g., Ir(ppy)3) at a specific doping concentration (typically 6-10 wt%). The total thickness of this layer is typically 20-30 nm.
-
Electron Transport Layer (ETL) Deposition: A 30 nm layer of an electron-transporting material (e.g., TPBi) is deposited on the EML.
-
Electron Injection Layer (EIL) Deposition: A thin layer (1 nm) of Lithium Fluoride (LiF) is deposited to facilitate electron injection.
-
Cathode Deposition: Finally, a 100 nm layer of Aluminum (Al) is deposited as the cathode through a shadow mask to define the active area of the device.
-
Encapsulation: The completed device is immediately transferred to a nitrogen-filled glovebox and encapsulated using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.
Visualizations: OLED Architecture and Molecular Structures
Caption: General device architecture of a multi-layer OLED.
Caption: Key spirofluorene molecular cores and derivatives for OLEDs.
II. Spirofluorene Derivatives in Photovoltaics
In the realm of photovoltaics, particularly perovskite solar cells (PSCs), spirofluorene derivatives have become indispensable. The derivative 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, famously known as spiro-OMeTAD , is the undisputed benchmark hole-transporting material against which nearly all new HTMs are measured.[6]
Causality of Performance: The Role of HTMs in Solar Cells
The success of spiro-OMeTAD and its analogues stems from a combination of critical properties:
-
Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) of the HTM must be well-aligned with the valence band of the perovskite absorber layer to ensure efficient extraction of holes, while its Lowest Unoccupied Molecular Orbital (LUMO) must be high enough to block electrons, minimizing recombination.[6]
-
Hole Mobility and Conductivity: A high hole mobility is essential for efficient charge transport to the electrode, reducing the chance of charge recombination and increasing the fill factor of the solar cell.[6]
-
Film Quality and Interfacial Passivation: The ability to form a uniform, pinhole-free film on top of the often-rough perovskite layer is crucial. Furthermore, functional groups on the spiro molecule can passivate defects at the perovskite/HTM interface, enhancing both efficiency and stability.[6]
Recent research has focused on modifying the spirobifluorene (SBF) core or replacing it with the more cost-effective spiro[fluorene-9,9′-xanthene] (SFX) core to create dopant-free HTMs that offer improved stability and performance.[6][14][15]
Performance Comparison of Spirofluorene Derivatives in Perovskite Solar Cells
| Derivative Name | Core Structure | Dopant-Free? | Power Conversion Efficiency (PCE) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| spiro-OMeTAD | SBF | No (doped) | 19.23% | - | - | - | [15] |
| DM | SBF | Yes | 23.2% | 1.12 | 24.8 | 80.3 | [16] |
| SP-SMe | SFX | Yes | 21.95% | - | - | - | [15] |
| SP-Naph | SFX | Yes | 20.51% | - | - | - | [15] |
| X26 | SFX | Yes | 20.2% | - | - | - | [14] |
| P65 (polymer) | SFX | Yes | 17.7% | - | - | - | [6] |
| SF8TBT | SBF | - | 4.82% (in OPV) | - | - | - | [17] |
Experimental Protocol: Fabrication of a Perovskite Solar Cell with a Spiro-HTM
This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell.
-
Substrate and ETL Preparation: A patterned FTO (Fluorine-doped Tin Oxide) glass substrate is cleaned. A compact layer of TiO₂ is deposited by spin-coating a precursor solution, followed by annealing. Then, a mesoporous TiO₂ layer is spin-coated and sintered.
-
Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mix of FAI, PbI₂, MABr, and PbBr₂ in DMF/DMSO) is spin-coated onto the TiO₂ layer inside a nitrogen-filled glovebox. An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce rapid crystallization, followed by thermal annealing to form the crystalline perovskite film.
-
HTM Layer Deposition: The spiro-HTM solution is prepared. For standard spiro-OMeTAD, this involves dissolving it in chlorobenzene along with additives like Li-TFSI and tBP. For dopant-free HTMs like SP-SMe, these additives are not required. The solution is then spin-coated on top of the perovskite layer.[15]
-
Electrode Deposition: A metal contact, typically Gold (Au) or Silver (Ag), is deposited by thermal evaporation through a mask to define the cell area.
-
Characterization: The current density-voltage (J-V) characteristics of the completed cell are measured under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the PCE, Voc, Jsc, and FF.
Visualizations: PSC Architecture
Caption: Structure of a typical n-i-p perovskite solar cell.
III. Spirofluorene Derivatives in Organic Field-Effect Transistors (OFETs)
While less common than in OLEDs and OPVs, spirofluorene derivatives have been explored as the active semiconductor in OFETs. Their primary advantage in this context is the formation of stable amorphous films, which can lead to uniform and reproducible device performance, albeit often with lower mobilities compared to highly crystalline materials. The 3D structure helps to ensure isotropic charge transport properties.[6]
Performance Comparison of Spirofluorene Derivatives in OFETs
Quantitative data for spirofluorene-based OFETs is less prevalent in recent high-impact literature compared to OLEDs and PSCs, but they are recognized as a viable material class. Performance is highly dependent on the specific side-chains and processing conditions used.
| Derivative Class | Device Architecture | Hole Mobility (μh) | On/Off Ratio | Reference |
| Oligothiophene-functionalized SBF | - | - | > 105 | [1] |
| General SBF Derivatives | BGTC | Varies | Generally > 105 | [6] |
Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET
-
Substrate and Gate: A heavily n-doped silicon wafer serves as the gate electrode, with a thermally grown layer of silicon dioxide (SiO₂) acting as the gate dielectric.
-
Dielectric Surface Treatment: The SiO₂ surface is treated with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the interface quality and promote better growth of the organic semiconductor.
-
Semiconductor Deposition: The spirofluorene derivative is dissolved in a suitable organic solvent (e.g., toluene or chloroform) and deposited onto the dielectric layer via spin-coating or solution shearing. The substrate is then annealed to remove residual solvent.
-
Source/Drain Electrode Deposition: Gold (Au) source and drain electrodes are thermally evaporated onto the semiconductor layer through a shadow mask, defining the channel length and width.
-
Characterization: The electrical characteristics (output and transfer curves) of the OFET are measured using a semiconductor parameter analyzer in a probe station to extract key parameters like charge carrier mobility and the on/off ratio.
Visualizations: OFET Structure
Caption: Diagram of a bottom-gate, top-contact OFET.
Conclusion and Future Outlook
The unique three-dimensional architecture of the spirofluorene core provides a powerful platform for designing high-performance organic semiconductors. By preventing aggregation and enabling high thermal stability, these materials have become champions in the fields of OLEDs and perovskite solar cells. The ability to precisely tune their electronic properties through synthetic modification at various positions on the fluorene rings continues to yield materials with record-breaking efficiencies.
Future research will likely focus on several key areas:
-
Cost Reduction: Developing more efficient, one-pot synthetic routes and utilizing cheaper core structures like SFX will be crucial for commercial viability.[6][14]
-
Enhanced Stability: While morphologically stable, the operational lifetime of devices, especially blue OLEDs and perovskite solar cells under stress, remains a challenge that new molecular designs aim to address.
-
Dopant-Free Systems: The push towards high-performance, dopant-free HTMs for PSCs will continue, as this simplifies fabrication and improves long-term stability.[6][15]
-
New Frontiers: The application of spirofluorene derivatives in other areas, such as OFETs, sensors, and chiroptical materials, will continue to be an active area of exploration.
The versatility and robust performance of spirofluorene derivatives ensure that they will remain a cornerstone of organic electronics research and development for the foreseeable future.
References
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Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off. PubMed Central. [Link]
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Spiro[fluorene-9,9′-xanthene]-Based Hole-Transporting Materials for Photovoltaics: Molecular Design, Structure–Property Relationship, and Applications. ACS Publications. [Link]
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Fluorinated 9,9′-spirobifluorene derivatives as host materials for highly efficient blue organic light-emitting devices. ResearchGate. [Link]
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Synthesis of spiro[fluorene-9,9′-xanthene] derivatives and their application as hole-transporting materials for organic light-emitting devices. ResearchGate. [Link]
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Spiro-fluorene based 3D donor towards efficient organic photovoltaics. RSC Publishing. [Link]
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One-Step Synthesis of Spirobi[fluorene] and Spiro[fluorene-9,9′-xanthene] Derivatives and Their Applications in Organic Light-Emitting Devices: Performance Enhancement and Related Optical Phenomena. ResearchGate. [Link]
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A Spiro [Fluorene-9, 9'-Xanthene]-Based Host Material for Efficient Green and Blue Phosphorescent OLED. ResearchGate. [Link]
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New Generations of Spirobifluorene Regioisomers for Organic Electronics: Tuning Electronic Properties with the Substitution Pattern. ResearchGate. [Link]
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Development and Optoelectronic Applications of Spirobifluorene-Based Materials and Solution-Processable OLEDs Materials. NTU Scholars. [Link]
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Fluorinated 9,9'-spirobifluorene derivative as host material for highly efficient blue fluorescent OLED. Semantic Scholar. [Link]
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Spiro Compounds for Organic Light-Emitting Diodes. Accounts of Materials Research. [Link]
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Spiro Compounds for Organic Optoelectronics. Chemical Reviews. [Link]
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Spiro‐Functionalized Polyfluorene Derivatives as Blue Light‐Emitting Materials. ResearchGate. [Link]
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New Fluorescent Blue OLED Host and Dopant Materials Based on the Spirobenzofluorene. ResearchGate. [Link]
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Spiro-Based Thermally Activated Delayed Fluorescence Emitters with Reduced Nonradiative Decay for High-Quantum-Efficiency, Low-Roll-Off, Organic Light-Emitting Diodes. ACS Applied Materials & Interfaces. [Link]
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Spiro Compounds for Organic Light-Emitting Diodes. Accounts of Materials Research. [Link]
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Molecular modification of spiro[fluorene-9,9′-xanthene]-based dopant-free hole transporting materials for perovskite solar cells. RSC Publishing. [Link]
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A fluorene-terminated hole-transporting material for highly efficient and stable perovskite solar cells. ResearchGate. [Link]
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Heteroatom-Embedded Spiro[Fluorene-9,9′-Xanthene]-Based Electron Transport Materials for Improved Driving Voltage and Efficiency in Phosphorescent Organic Light-Emitting Diodes. Sungkyunkwan University. [Link]
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The Importance of Spirobifluorene Derivatives in Advanced Materials. Boron Molecular. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]
A Senior Application Scientist's Guide to the Proper Disposal of 2',7'-Dibromospiro[cyclopent[1]ene-1,9'-fluorene]
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2',7'-Dibromospiro[cyclopent[1]ene-1,9'-fluorene]. As a brominated aromatic spiro compound used in advanced materials science, particularly in the synthesis of organic semiconductors for applications like OLEDs, its unique structure necessitates a rigorous and informed approach to waste management.[2] This document moves beyond mere procedural listing to explain the scientific rationale behind each step, ensuring that researchers, scientists, and drug development professionals can maintain a safe, compliant, and environmentally responsible laboratory environment.
Core Principles: Hazard Identification and Risk Assessment
Understanding the chemical nature of 2',7'-Dibromospiro[cyclopent[1]ene-1,9'-fluorene] is fundamental to appreciating the necessity of the following disposal protocols. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can infer its primary hazards based on its structural components: a fluorene backbone and bromine substituents.
-
Halogenated Organic Compound: The presence of carbon-bromine bonds places this compound in the category of halogenated organic waste.[1][3][4] These compounds require specific disposal routes, primarily because their incineration can produce hazardous acidic gases like hydrogen bromide (HBr) and potentially toxic by-products such as dioxins and furans if not conducted under precise, high-temperature conditions.[1][5][6] For this reason, halogenated waste streams must always be segregated from non-halogenated streams .[1][3][4]
-
Aquatic Toxicity: The parent molecule, fluorene, is classified as very toxic to aquatic life with long-lasting effects.[7][8] It is prudent to assume that this dibrominated derivative carries a similar or greater ecotoxicity profile. Therefore, under no circumstances should this compound or its waste be disposed of down the drain.[5][9]
-
Solid State Hazards: As a solid, this compound may form combustible dust concentrations in the air, a common hazard for many organic solids.[7]
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 951884-04-1 | [10][11] |
| Molecular Formula | C₁₇H₁₂Br₂ | [2][12] |
| Molecular Weight | 376.1 g/mol | [2][10][12] |
| Primary Use | Intermediate in organic semiconductor synthesis | [2] |
| Storage | 2-8°C, dry, sealed |[2] |
Pre-Disposal Safety: Essential Handling and PPE
Proper disposal begins with safe handling during use. The personal protective equipment (PPE) worn during experimentation is the same required for waste handling.
-
Engineering Controls: All handling of 2',7'-Dibromospiro[cyclopent[1]ene-1,9'-fluorene], both in its pure form and as a waste product, must be conducted within a certified chemical fume hood to prevent inhalation of any dusts or aerosols.[3][4]
-
Required PPE:
-
Eye Protection: ANSI Z87.1-compliant safety glasses or goggles.
-
Hand Protection: Chemical-resistant nitrile gloves.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.[3]
-
The Cardinal Rule of Disposal: Segregation and Containerization
The single most critical step in managing this waste stream is rigorous segregation. Commingling halogenated and non-halogenated waste leads to complex and significantly more expensive disposal processes.[4]
Step-by-Step Containerization Protocol:
-
Select the Correct Container:
-
Obtain a designated "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EHS) department.
-
The container should be constructed of chemically compatible material, such as borosilicate glass or high-density polyethylene (HDPE), with a screw-top cap to ensure a vapor-tight seal.[1][4][13]
-
Causality: Metal containers are explicitly not recommended. Halogenated solvents can degrade over time to produce acidic byproducts (e.g., HBr), which will corrode metal, compromising the container's integrity.[5]
-
-
Label the Container (Before Use):
-
Affix a hazardous waste tag to the container before the first drop of waste is added.[1]
-
The label must clearly state:
-
"Hazardous Waste"
-
"Halogenated Organic Waste"
-
The full chemical name: "2',7'-Dibromospiro[cyclopent[1]ene-1,9'-fluorene]" and any other halogenated solvents or reagents in the waste mixture. Do not use abbreviations or chemical formulas.[1]
-
The primary hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").
-
-
-
Accumulate Waste Safely:
-
Keep the waste container closed at all times except when actively adding waste.[1][4]
-
Store the container in a designated Satellite Accumulation Area (SAA), such as a secondary containment bin within a ventilated cabinet.[4]
-
The storage area should be cool, dry, and away from incompatible materials like strong oxidizing agents, acids, and bases.[5][13]
-
Detailed Disposal Procedures for Different Waste Forms
A. Unused or Expired Solid Compound:
-
If the original container is intact and properly labeled, it can be disposed of as is.
-
If repackaging is necessary, carefully transfer the solid into a designated solid halogenated waste container inside a fume hood.
-
Ensure the container is sealed, properly labeled, and managed through your institution's EHS office.
B. Contaminated Solid Waste (e.g., Gloves, Weigh Boats, Paper Towels):
-
Collect these items in a separate, clearly labeled, sealed plastic bag or container designated for "Halogenated Solid Waste."
-
This prevents sharp objects from being mixed with liquid waste and simplifies the disposal process for the EHS provider.
C. Liquid Waste (Solutions containing the compound):
-
Carefully pour the liquid waste into the designated "Halogenated Organic Waste" container using a funnel.
-
Perform this transfer inside a chemical fume hood.
-
Do not overfill the container; leave at least 10% of the volume as headspace to allow for vapor expansion.
D. Contaminated Glassware (e.g., vials, pipettes):
-
Acutely Hazardous Waste Protocol: Due to the compound's inferred toxicity, empty containers should be managed as hazardous waste.
-
Rinse the container three times with a suitable solvent (e.g., acetone, dichloromethane). Crucially, this rinsate must be collected and added to your "Halogenated Organic Waste" container.
-
After triple-rinsing, the glassware can typically be disposed of in a designated laboratory glass waste container.[14] Consult your institutional policy to confirm this final step.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving 2',7'-Dibromospiro[cyclopent[1]ene-1,9'-fluorene].
Caption: Decision workflow for handling and segregating laboratory waste.
Emergency Procedures: Spill and Exposure Management
Small Spills (in a fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[13] Do not use combustible materials like paper towels or sawdust. [13]
-
Carefully collect the absorbed material and contaminated debris using non-sparking tools.
-
Place the collected material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department.[13]
Large Spills:
-
Evacuate the immediate area and alert others nearby.
-
If safe to do so, close the fume hood sash and laboratory doors.
-
Immediately contact your institution's emergency number and EHS department.[1][4]
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
By adhering to these scientifically grounded procedures, you ensure that the disposal of 2',7'-Dibromospiro[cyclopent[1]ene-1,9'-fluorene] is conducted with the highest standards of safety, regulatory compliance, and environmental stewardship.
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2',7'-Dibromospiro[cyclopent[1]ene-1,9'-fluorene]. MySkinRecipes.
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2′,7′-Dibromospiro[cyclopent[1]ene-1,9′-fluorene]. Glentham.
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2′,7′-Dibromospiro[cyclopent[1]ene-1,9′-fluorene] CAS#: 951884-04-1. ChemWhat.
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Navigating the Uncharted: A Guide to Safely Handling 2',7'-Dibromospiro[cyclopentene-1,9'-fluorene]
Navigating the Uncharted: A Guide to Safely Handling 2',7'-Dibromospiro[cyclopent[1]ene-1,9'-fluorene]
For researchers and professionals in drug development and materials science, the synthesis and application of novel compounds are the cornerstones of innovation. 2',7'-Dibromospiro[cyclopent[1]ene-1,9'-fluorene], a key intermediate in the development of organic electronics, represents one such frontier. However, with novelty comes the responsibility of navigating uncharted safety territory. The absence of a comprehensive Safety Data Sheet (SDS) for this specific compound necessitates a proactive and rigorous approach to safety, grounded in the principles of chemical risk assessment and an understanding of analogous structures.
This guide provides a detailed operational and safety framework for handling 2',7'-Dibromospiro[cyclopent[1]ene-1,9'-fluorene]. By synthesizing data from structurally related compounds, such as halogenated aromatic hydrocarbons and crystalline solids, we can establish a robust protocol that prioritizes the well-being of laboratory personnel.
The Foundation of Safety: A Proactive Risk Assessment
A thorough risk assessment is the first and most critical step before handling any new or uncharacterized chemical.[2][3][4] This process involves identifying potential hazards, evaluating the likelihood and severity of exposure, and implementing control measures to mitigate risks.[3][4]
Inferred Hazard Profile of 2',7'-Dibromospiro[cyclopent[1]ene-1,9'-fluorene]
In the absence of specific toxicological data, we must infer the potential hazards based on the compound's structural motifs: a fluorene core, dibromo-substituents, and its crystalline solid form.
-
Brominated Aromatic Hydrocarbon: Compounds in this class, such as brominated flame retardants, have been associated with various toxic effects.[5][6][7] While the specific toxicology of this spiro-compound is unknown, it is prudent to assume potential for skin and eye irritation, respiratory tract irritation upon inhalation of dust, and potential for long-term health effects with chronic exposure.[8][9]
-
Crystalline Solid: As a solid, the primary route of exposure is through inhalation of airborne particles or dust.[10][11] Fine powders can be easily aerosolized during handling, posing a respiratory hazard. Ingestion and skin contact are also potential exposure routes.
-
Reactivity: While the fluorene core is relatively stable, the presence of bromine atoms may impart reactivity with strong oxidizing agents.
The Hierarchy of Controls: Engineering a Safe Environment
The most effective way to manage chemical exposure is through robust engineering controls. Personal Protective Equipment (PPE) is the last line of defense.
-
Ventilation: All handling of 2',7'-Dibromospiro[cyclopent[1]ene-1,9'-fluorene] powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.[12] The fume hood should have a demonstrated and documented face velocity.
-
Containment: For procedures with a higher risk of generating dust, such as weighing or transferring large quantities, the use of a glove box or a powder-containment balance enclosure is recommended.
-
Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[4]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is critical for preventing direct contact with the chemical.[13][14] The following table outlines the minimum PPE requirements for handling 2',7'-Dibromospiro[cyclopent[1]ene-1,9'-fluorene].
| Body Part | Required PPE | Rationale and Specifications |
| Eyes & Face | Chemical Splash Goggles and Face Shield | Goggles provide a seal against dust and splashes. A face shield offers an additional layer of protection for the entire face, especially during procedures with a higher risk of splashing or aerosolization.[12] |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Nitrile gloves offer good protection against a wide range of chemicals. For prolonged handling or when dealing with solvents, neoprene gloves may provide superior resistance.[12][15] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.[16] |
| Body | Laboratory Coat (fully buttoned) | A lab coat protects against incidental contact and contamination of personal clothing. |
| Respiratory | N95 Respirator or higher | For handling larger quantities or when there is a potential for significant dust generation, an N95 respirator is recommended to prevent inhalation of fine particles.[16][17] All respirator users must be fit-tested and trained in accordance with institutional and regulatory guidelines. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is paramount for minimizing exposure and ensuring reproducible, safe outcomes.
Workflow for Handling 2',7'-Dibromospiro[cyclopent[1]ene-1,9'-fluorene]
Caption: Standard operating procedure for handling 2',7'-Dibromospiro[cyclopent[1]ene-1,9'-fluorene].
Disposal Plan: Responsible Stewardship of Chemical Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Brominated organic compounds require specific disposal protocols.
-
Waste Segregation: All solid waste contaminated with 2',7'-Dibromospiro[cyclopent[1]ene-1,9'-fluorene] (e.g., weighing paper, contaminated gloves) and liquid waste from reactions must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[18][19] Do not mix with non-halogenated waste.
-
Container Management: Waste containers must be kept closed except when adding waste. They should be stored in a secondary containment bin within a ventilated area, away from incompatible materials.
-
Disposal Method: Halogenated waste is typically disposed of via high-temperature incineration at a licensed hazardous waste facility.[1] Never dispose of this compound down the drain.
Chemical Waste Disposal Workflow
Caption: Decision workflow for the proper disposal of chemical waste.
Conclusion: A Culture of Safety
Handling novel chemical entities like 2',7'-Dibromospiro[cyclopent[1]ene-1,9'-fluorene] demands a heightened sense of awareness and a steadfast commitment to safety. By implementing the engineering controls, personal protective equipment, and operational and disposal plans outlined in this guide, researchers can confidently and safely advance their work. Remember, a proactive and informed approach to laboratory safety is not just a regulatory requirement; it is a cornerstone of scientific integrity and professional responsibility.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
